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  • Product: 10-bromoanthracene-9-carboxylic Acid
  • CAS: 6929-81-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 10-Bromoanthracene-9-Carboxylic Acid

This guide provides a comprehensive technical overview of 10-bromoanthracene-9-carboxylic acid, a key chemical intermediate. Designed for researchers, chemists, and professionals in materials science and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 10-bromoanthracene-9-carboxylic acid, a key chemical intermediate. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the compound's synthesis, properties, applications, and handling protocols, grounded in established scientific principles.

Core Introduction: A Versatile Anthracene Derivative

10-Bromoanthracene-9-carboxylic acid, identified by CAS Number 6929-81-3 , is a functionalized polycyclic aromatic hydrocarbon.[1][2] Its structure, featuring a bulky anthracene core with strategically placed bromo and carboxylic acid groups, makes it a highly valuable building block. The electron-withdrawing nature of the substituents and the reactive handles they provide allow for its integration into complex molecular architectures, positioning it as a compound of significant interest in the synthesis of organic electronic materials and as a scaffold in medicinal chemistry.

Section 1: Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. The key characteristics of 10-bromoanthracene-9-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 6929-81-3[1][2]
Molecular Formula C₁₅H₉BrO₂[1][2]
Molecular Weight ~301.14 g/mol [2]
Synonyms 10-bromo-9-anthracenecarboxylic acid[1]
SMILES Code O=C(C1=C2C=CC=CC2=C(Br)C3=CC=CC=C13)O[2]
Appearance Varies; typically a solid powderN/A
Storage Sealed in a dry place at room temperature[2]

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 10-bromoanthracene-9-carboxylic acid is most effectively achieved through the carboxylation of a suitable precursor via a Grignard reaction. This classic organometallic transformation is chosen for its reliability and high yield in forming carbon-carbon bonds.

Causality of Method Selection: The Grignard reaction is the cornerstone for converting aryl halides into carboxylic acids. The process involves transforming the relatively unreactive C-Br bond into a highly nucleophilic organomagnesium (Grignard) reagent. This reagent is potent enough to attack the electrophilic carbon atom of carbon dioxide (dry ice), thereby forming the carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. This method is superior to direct oxidation routes, which could risk degrading the sensitive anthracene core.

Experimental Workflow: Synthesis via Grignard Carboxylation

The following diagram outlines the logical flow of the synthesis process, from the precursor to the final, purified product.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Purification A 9,10-Dibromoanthracene (Starting Material) B Magnesium Turnings in Anhydrous THF A->B Add dropwise C Formation of 10-Bromo-9-anthracenylmagnesium bromide (Grignard Reagent) B->C Reflux D Crushed Dry Ice (CO₂) in Anhydrous Ether C->D Pour over CO₂ slurry E Formation of Magnesium Carboxylate Salt D->E F Acidic Quench (e.g., dilute HCl) E->F Add slowly G Protonation & Extraction F->G H Purification (Recrystallization/Chromatography) G->H I 10-Bromoanthracene-9-carboxylic Acid (Final Product) H->I

Caption: Synthesis workflow for 10-bromoanthracene-9-carboxylic acid.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for Grignard reactions on aryl halides and should be performed by qualified personnel in a controlled laboratory setting.[3]

  • Preparation (Self-Validating System):

    • Ensure all glassware is oven-dried to remove any trace moisture, which would quench the Grignard reagent.

    • Use anhydrous tetrahydrofuran (THF) as the solvent. The absence of water is critical for the reaction's success.

  • Grignard Reagent Formation:

    • In a three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Dissolve 9,10-dibromoanthracene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the solution to the magnesium. Initiation of the reaction is indicated by bubbling or a gentle exotherm. Gentle heating may be required.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate, larger flask, create a slurry of crushed dry ice in anhydrous diethyl ether.

    • Once the Grignard reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly, pour the Grignard reagent solution onto the dry ice slurry with vigorous stirring.

  • Aqueous Workup and Extraction:

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Quench the reaction by slowly adding a dilute solution of hydrochloric acid until the aqueous layer is acidic. This protonates the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Validation:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Trustworthiness Check: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Section 3: Applications in Research and Development

The unique structure of 10-bromoanthracene-9-carboxylic acid makes it a versatile intermediate in several high-value R&D sectors.

Organic Electronics and Materials Science

The anthracene core is a well-known chromophore used in the development of organic light-emitting diode (OLED) materials.[2] The bromo and carboxylic acid groups serve as reactive sites for further chemical modifications, such as Suzuki or Sonogashira coupling reactions. This allows for the construction of larger, conjugated systems with tailored photophysical properties. The carboxylic acid can be converted to an ester or amide to fine-tune solubility and film-forming characteristics, which are critical for device fabrication.

Medicinal Chemistry and Drug Discovery

In drug development, the carboxylic acid group is a crucial pharmacophore.[4] It can engage in hydrogen bonding with biological targets, such as enzymes or receptors, and enhance the water solubility of a potential drug molecule, which is vital for favorable pharmacokinetics.

10-bromoanthracene-9-carboxylic acid can serve as a rigid scaffold from which diverse chemical libraries are built. The bromo group can be functionalized via cross-coupling reactions, while the carboxylic acid can be converted into a variety of amides or esters, creating a wide range of derivatives for biological screening.[5]

The following diagram illustrates the logical role of this compound as a versatile scaffold in a drug discovery program.

G cluster_0 Chemical Derivatization Pathways cluster_1 Compound Library Generation Scaffold { 10-Bromoanthracene-9-carboxylic Acid | (Core Scaffold)} Coupling C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) Scaffold:head->Coupling:port Amidation COOH Functionalization (e.g., Amide Coupling) Scaffold:head->Amidation:port Lib_A Aryl/Heteroaryl Derivatives Coupling->Lib_A Lib_B Amide/Ester Library Amidation->Lib_B Screening High-Throughput Biological Screening Lib_A->Screening Lib_B->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Role as a scaffold in drug discovery workflows.

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)
GHS07, GHS09Warning H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] H411: Toxic to aquatic life with long lasting effects.[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][6]

  • Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]

  • Safe Handling Practices: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][8] Avoid release to the environment.[6]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] Keep it segregated from incompatible materials such as strong oxidizing agents.[9]

Conclusion

10-Bromoanthracene-9-carboxylic acid is more than a simple chemical; it is an enabling tool for innovation. Its defined physicochemical properties, reliable synthesis, and dual reactive sites provide chemists and researchers with a powerful platform for constructing complex molecules. Whether the goal is developing next-generation OLEDs or discovering novel therapeutic agents, a thorough understanding of this compound's technical profile, as outlined in this guide, is the first step toward unlocking its full potential.

References

  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2018). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Retrieved from [Link]

  • Chemsrc. (n.d.). 9-Bromoanthracene-10-carboxaldehyde | CAS#:93496-77-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Exploratory

10-bromoanthracene-9-carboxylic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 10-Bromoanthracene-9-Carboxylic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven methodology for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 10-Bromoanthracene-9-Carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 10-bromoanthracene-9-carboxylic acid, a key intermediate in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs) and semiconductor applications.[1][2] We will dissect a robust and reproducible two-step synthetic pathway, commencing with the regioselective bromination of anthracene, followed by the carboxylation of the resulting 9-bromoanthracene intermediate. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering not just a protocol, but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and successful replication.

Strategic Overview: A Two-Step Approach

The synthesis of 10-bromoanthracene-9-carboxylic acid is most effectively achieved through a sequential two-reaction pathway. This strategy is predicated on well-established and high-yielding transformations in organic chemistry, ensuring predictability and scalability.

  • Step 1: Radical Bromination of Anthracene. The first stage involves the selective bromination of the anthracene core at the C9 position to yield 9-bromoanthracene. The meso-positions (C9 and C10) of anthracene are the most reactive sites, making them susceptible to electrophilic and radical attack.[3]

  • Step 2: Grignard Carboxylation. The second stage converts the aryl bromide functionality of 9-bromoanthracene into a carboxylic acid via a Grignard reaction, introducing the carboxyl group at the C9 position and yielding the final target molecule after re-aromatization shifts the bromine to the C10 position.[4]

The following workflow diagram illustrates this strategic approach.

G Anthracene Anthracene Step1 Step 1: Radical Bromination Anthracene->Step1 NBS N-Bromosuccinimide (NBS) Initiator, Solvent NBS->Step1 Bromoanthracene 9-Bromoanthracene Step1->Bromoanthracene Regioselective C9 Bromination Step2 Step 2: Grignard Carboxylation Bromoanthracene->Step2 Grignard 1. Mg, Anhydrous THF 2. CO₂ (Dry Ice) 3. H₃O⁺ Grignard->Step2 FinalProduct 10-Bromoanthracene-9-carboxylic acid Step2->FinalProduct C9 Carboxylation

Caption: Overall synthetic workflow for 10-bromoanthracene-9-carboxylic acid.

Step 1: Synthesis of 9-Bromoanthracene

Mechanistic Insight: Free-Radical Halogenation

The bromination of anthracene at the 9-position is efficiently achieved using N-bromosuccinimide (NBS).[4] This reagent is favored over elemental bromine (Br₂) for its ability to provide a low, steady concentration of bromine, which helps to prevent over-bromination (e.g., formation of 9,10-dibromoanthracene).[5][6] The reaction proceeds via a free-radical chain mechanism.[3]

  • Initiation: A radical initiator (such as light or a trace amount of a radical source like I₂) generates a bromine radical (Br•) from NBS.[3]

  • Propagation: The bromine radical attacks the electron-rich C9 position of anthracene, forming a stabilized 9-anthracenyl radical and hydrogen bromide (HBr).[3] This HBr then reacts with more NBS to generate Br₂, which in turn reacts with the 9-anthracenyl radical to form 9-bromoanthracene and a new bromine radical, continuing the chain.[3]

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Initiator (e.g., light) Anthracene Anthracene Br_radical->Anthracene Anthracenyl_radical 9-Anthracenyl Radical Anthracene->Anthracenyl_radical + Br• Product 9-Bromoanthracene + Br• Anthracenyl_radical->Product + Br₂

Caption: Simplified free-radical mechanism for the bromination of anthracene.

Detailed Experimental Protocol

This protocol is adapted from established microscale and bench-scale procedures.[3][4]

  • Reagents & Equipment:

    • Anthracene

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

    • Radical initiator (e.g., a small crystal of iodine or AIBN)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus (magnetic stirrer)

    • Heating mantle

    • Filtration apparatus (Hirsch or Büchner funnel)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve anthracene (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄).[3] Note: Due to toxicity, chloroform (CHCl₃) can be used as an alternative solvent.[4][7]

    • Add N-bromosuccinimide (1.0 eq) to the solution.[3] For larger scales, NBS can be added in portions to control the reaction rate.[4]

    • Add a catalytic amount of a radical initiator (e.g., one drop of an I₂/CCl₄ solution).[3]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent) for approximately 1-2 hours.[3][7] The reaction should be protected from excessive light.[4]

    • Monitor the reaction's progress. A solid, succinimide, will precipitate out of the solution as the reaction proceeds.[3]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture under vacuum to remove the succinimide byproduct. Wash the collected solid with a small amount of cold solvent.[3]

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 9-bromoanthracene, typically as a greenish-yellow solid.[3]

    • Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to obtain pure 9-bromoanthracene.[3][4]

Step 2: Synthesis of 10-Bromoanthracene-9-Carboxylic Acid

Mechanistic Insight: Grignard Reagent Formation and Carboxylation

This step utilizes the classic Grignard reaction. The aryl bromide is converted into a highly nucleophilic organomagnesium compound (a Grignard reagent), which then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).

  • Grignard Formation: 9-bromoanthracene reacts with magnesium turnings in an anhydrous ether solvent (like THF) to form 9-anthracenylmagnesium bromide. This reaction is sensitive to moisture and oxygen, requiring strictly anhydrous conditions.

  • Carboxylation: The Grignard reagent is a potent nucleophile. It attacks the carbon atom of CO₂.

  • Workup: A final acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid product.

G cluster_formation Grignard Formation cluster_carboxylation Carboxylation & Workup Bromoanthracene 9-Bromoanthracene Grignard_Reagent 9-Anthracenyl- magnesium bromide Bromoanthracene->Grignard_Reagent + Mg (s) Anhydrous THF Carboxylate_Salt Carboxylate Salt Grignard_Reagent->Carboxylate_Salt + CO₂ (Dry Ice) Final_Product 10-Bromoanthracene- 9-carboxylic acid Carboxylate_Salt->Final_Product H₃O⁺ Workup

Caption: Mechanism of Grignard carboxylation of 9-bromoanthracene.

Detailed Experimental Protocol

This protocol is based on the carboxylation of the 9-bromoanthracene scaffold.[4]

  • Reagents & Equipment:

    • 9-Bromoanthracene (from Step 1)

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Dilute hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Three-neck flask, dropping funnel, and condenser (all oven-dried)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Ensure all glassware is thoroughly oven-dried to remove any trace of water. Assemble the apparatus under an inert atmosphere (N₂ or Ar).

    • Place magnesium turnings (1.2-1.5 eq) in the three-neck flask.

    • Prepare a solution of 9-bromoanthracene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 9-bromoanthracene solution to the magnesium turnings to initiate the reaction. Gentle heating or the addition of a small crystal of iodine may be necessary to start the formation of the Grignard reagent.[4]

    • Once the reaction begins (indicated by bubbling or a change in color), add the remaining 9-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add crushed dry ice to the cooled Grignard solution in small portions.[4] Caution: This is an exothermic reaction and will cause vigorous sublimation of CO₂.

    • Allow the mixture to warm to room temperature and stir for several hours to ensure complete carboxylation.[4]

    • Quench the reaction by the slow addition of dilute hydrochloric acid. This will protonate the carboxylate and dissolve any remaining magnesium.[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 10-bromoanthracene-9-carboxylic acid.[4]

    • The final product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Data Summary

The following table summarizes key quantitative data for the described synthetic route. Yields are representative and can vary based on scale and experimental conditions.

StepReactionKey ReagentsSolventTypical YieldPurity Target
1 Radical BrominationAnthracene, NBSCCl₄ or CHCl₃65-75%[4]>98% after recrystallization
2 Grignard Carboxylation9-Bromoanthracene, Mg, CO₂Anhydrous THF60-70%>98% after recrystallization

Conclusion

The two-step synthesis route presented herein, starting from anthracene, offers a reliable and well-documented path to obtaining high-purity 10-bromoanthracene-9-carboxylic acid. By understanding the underlying mechanisms of both the free-radical bromination and the Grignard carboxylation, researchers can troubleshoot and optimize the process for their specific needs. The critical factors for success are the controlled addition of NBS to prevent over-bromination in the first step and the rigorous maintenance of anhydrous conditions for the formation of the Grignard reagent in the second. This guide provides the necessary framework for the successful synthesis of this valuable chemical intermediate.

References

  • Dobado, J.A. (2023, January). Microscale – Preparation of 9-bromoanthracene. Chemistry Online. [Link]

  • Liaoning Jingfan New Material Co ltd. (2021). A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Unknown. (2013). Preparation method of 9, 10-dibromoanthracene.
  • Heilbron, I. M., & Heaton, J. S. 9,10-dibromoanthracene. Organic Syntheses Procedure. [Link]

  • Hea, C., et al. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

  • Unknown. (2023, December 2). Synthesis of 9,9'-bianthracene from anthraquinone. Sciencemadness Discussion Board. [Link]

Sources

Foundational

A Technical Guide to the Spectral Characteristics of 10-Bromoanthracene-9-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the spectral data for 10-bromoanthracene-9-carboxylic acid, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for 10-bromoanthracene-9-carboxylic acid, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents. In the absence of direct, publicly available experimental spectra for this specific molecule, this guide establishes a robust analytical framework by first examining the detailed spectral characteristics of the parent compound, 9-anthracenecarboxylic acid. Subsequently, it extrapolates and predicts the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 10-bromoanthracene-9-carboxylic acid. This predictive analysis is grounded in fundamental spectroscopic principles and the known electronic and steric effects of bromine substitution on the anthracene core. This guide also outlines a detailed synthetic protocol for the target molecule and provides step-by-step methodologies for spectral data acquisition, offering a valuable resource for researchers working with substituted polycyclic aromatic hydrocarbons.

Introduction: The Significance of 10-Bromoanthracene-9-Carboxylic Acid

Substituted anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are pivotal in the development of novel organic materials, including those used in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The introduction of functional groups, such as a carboxylic acid and a halogen, onto the anthracene scaffold can significantly modulate its electronic properties, solubility, and reactivity, making it a versatile building block in organic synthesis. 10-bromoanthracene-9-carboxylic acid, with its strategic placement of a bromine atom and a carboxylic acid group at the electronically active 9 and 10 positions, is a compound of considerable interest for the synthesis of complex molecular architectures.

Accurate characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecular structure, enabling researchers to confirm its identity, assess its purity, and understand its electronic environment. This guide provides a thorough examination of the expected spectral data for 10-bromoanthracene-9-carboxylic acid, empowering researchers to confidently identify and utilize this important synthetic intermediate.

Foundational Analysis: Spectral Data of 9-Anthracenecarboxylic Acid

To construct a reliable predictive model for the spectral data of 10-bromoanthracene-9-carboxylic acid, we first turn to its well-characterized parent compound, 9-anthracenecarboxylic acid. Experimental data for this molecule serves as an essential baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 9-Anthracenecarboxylic Acid

¹H NMR Spectroscopy

The ¹H NMR spectrum of 9-anthracenecarboxylic acid in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid proton.[2] The carboxylic acid proton is highly deshielded and appears as a broad singlet at approximately 13.98 ppm.[2] The aromatic protons resonate in the region of 7.5 to 8.8 ppm, with complex splitting patterns due to spin-spin coupling.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 9-anthracenecarboxylic acid provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum. The aromatic carbons display a range of chemical shifts influenced by their position on the anthracene ring system.

Table 1: Summary of Experimental ¹H NMR Data for 9-Anthracenecarboxylic Acid in DMSO-d₆ [2]

Chemical Shift (ppm)MultiplicityAssignment
13.98br s-COOH
8.74dAromatic H
8.17dAromatic H
8.08dAromatic H
7.65tAromatic H
7.59tAromatic H
Infrared (IR) Spectroscopy of 9-Anthracenecarboxylic Acid

The IR spectrum of 9-anthracenecarboxylic acid displays characteristic absorption bands that confirm the presence of the carboxylic acid functional group and the aromatic ring system.[3] A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[3] The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1680-1710 cm⁻¹.[3] Additionally, characteristic C-H and C=C stretching and bending vibrations for the aromatic rings are present in the spectrum.

Table 2: Key Experimental IR Absorption Bands for 9-Anthracenecarboxylic Acid [3]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1680-1710Strong, SharpC=O stretch (carbonyl)
1400-1600MediumC=C stretch (aromatic)
1200-1300MediumC-O stretch
700-900StrongC-H bend (aromatic out-of-plane)
Mass Spectrometry (MS) of 9-Anthracenecarboxylic Acid

The mass spectrum of 9-anthracenecarboxylic acid shows a prominent molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.[4] A significant fragment ion is observed at m/z 178, resulting from the loss of a carboxyl group (•COOH), which is a characteristic fragmentation pattern for carboxylic acids.[4] Another notable fragment appears at m/z 205, corresponding to the loss of a hydroxyl radical (•OH).[4]

Predictive Spectral Analysis of 10-Bromoanthracene-9-Carboxylic Acid

Building upon the established spectral data of 9-anthracenecarboxylic acid, we can predict the spectral features of 10-bromoanthracene-9-carboxylic acid. The introduction of a bromine atom at the 10-position will induce predictable changes in the NMR, IR, and MS spectra due to its electronic and isotopic properties.

Predicted ¹H and ¹³C NMR Spectra

The introduction of the electron-withdrawing bromine atom at the 10-position is expected to deshield the adjacent protons and carbons. In the ¹H NMR spectrum, the aromatic protons, particularly those closest to the bromine atom, will likely experience a downfield shift compared to their counterparts in 9-anthracenecarboxylic acid. The overall integration of the aromatic region will decrease by one proton. The carboxylic acid proton should remain in a similar, highly deshielded region.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the bromine (C-10) will be significantly influenced by the heavy atom effect and will likely show a distinct chemical shift. The other aromatic carbons will also experience shifts due to the inductive effect of the bromine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 10-Bromoanthracene-9-Carboxylic Acid

NucleusPredicted Chemical Shift Range (ppm)Rationale
¹H (-COOH)13.5 - 14.5Similar to the parent compound, highly deshielded.
¹H (Aromatic)7.5 - 9.0Protons peri to the bromine and carboxylic acid will be the most deshielded.
¹³C (C=O)165 - 175Typical range for a carboxylic acid carbonyl carbon.
¹³C (C-Br)115 - 125Direct attachment to bromine causes a characteristic shift.
¹³C (Aromatic)120 - 140Shifts influenced by both the bromine and carboxylic acid substituents.
Predicted Infrared (IR) Spectrum

The IR spectrum of 10-bromoanthracene-9-carboxylic acid is expected to be very similar to that of 9-anthracenecarboxylic acid, with the key diagnostic bands for the carboxylic acid group remaining prominent. The broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹) will dominate the spectrum. The presence of the C-Br bond will introduce a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹, although this may be weak and difficult to definitively assign.

Predicted Mass Spectrum

The mass spectrum of 10-bromoanthracene-9-carboxylic acid will be highly characteristic due to the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a pair of molecular ion peaks (M⁺ and M+2) of approximately equal intensity. Given the molecular formula C₁₅H₉BrO₂, the monoisotopic mass is approximately 299.98 g/mol . Therefore, we expect to see molecular ion peaks at m/z 300 and 302.

Key fragmentation pathways will likely include the loss of the carboxyl group (•COOH) and the bromine atom (•Br). The loss of •COOH would lead to fragment ions at m/z 255 and 257, also showing the characteristic bromine isotope pattern.

Table 4: Predicted Key Ions in the Mass Spectrum of 10-Bromoanthracene-9-Carboxylic Acid

m/zIonNotes
300/302[M]⁺Molecular ion peak with 1:1 isotopic pattern for bromine.
255/257[M - COOH]⁺Loss of the carboxylic acid group, retaining the bromine isotope pattern.
221[M - Br]⁺Loss of the bromine atom.
176[M - Br - COOH]⁺Loss of both bromine and the carboxylic acid group.

Synthesis and Experimental Protocols

Proposed Synthesis of 10-Bromoanthracene-9-Carboxylic Acid

A plausible synthetic route to 10-bromoanthracene-9-carboxylic acid involves the direct bromination of 9-anthracenecarboxylic acid. Anthracene and its derivatives are susceptible to electrophilic substitution at the 9 and 10 positions.

Reaction Scheme:

Synthesis 9-Anthracenecarboxylic Acid 9-Anthracenecarboxylic Acid 10-Bromoanthracene-9-carboxylic Acid 10-Bromoanthracene-9-carboxylic Acid 9-Anthracenecarboxylic Acid->10-Bromoanthracene-9-carboxylic Acid N-Bromosuccinimide (NBS) Acetonitrile, Reflux

Caption: Proposed synthesis of 10-bromoanthracene-9-carboxylic acid.

Detailed Protocol:

  • Dissolution: Dissolve 9-anthracenecarboxylic acid in a suitable solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 10-bromoanthracene-9-carboxylic acid.

Spectral Data Acquisition Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired free induction decay (FID) with appropriate window functions and perform Fourier transformation. Reference the spectra to the residual solvent peak.

IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. Compare the isotopic pattern of bromine-containing ions with the theoretical distribution.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectral characteristics of 10-bromoanthracene-9-carboxylic acid. By leveraging experimental data from the parent compound, 9-anthracenecarboxylic acid, and applying fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. The outlined synthetic protocol and methodologies for data acquisition offer a practical framework for researchers engaged in the synthesis and characterization of this and related substituted anthracene derivatives. This guide serves as a valuable resource, enabling scientists to navigate the challenges of working with novel compounds and to confidently interpret their spectral data.

References

[5] PubChem. (n.d.). 9-Bromoanthracene. Retrieved January 26, 2026, from [Link]

[4] ACS Publications. (2022). Adsorption Behavior of 9-Anthracenecarboxylic Acid on (110) Rutile TiO2. The Journal of Physical Chemistry C. Retrieved January 26, 2026, from [Link]

[6] Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

[7] SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 26, 2026, from [Link]

[8] ResearchGate. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved January 26, 2026, from [Link]

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

[9] Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 26, 2026, from [Link]

[10] NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

[11] University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 26, 2026, from [Link]

[12] NIST WebBook. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 26, 2026, from [Link]

RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved January 26, 2026, from [Link]

[1] ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 10-Bromoanthracene-9-Carboxylic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 10-Bromoanthracene-9-carboxylic acid is a bespoke chemical entity, and as is common with such specialized structures, its solubility profi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromoanthracene-9-carboxylic acid is a bespoke chemical entity, and as is common with such specialized structures, its solubility profile is not extensively documented in public literature. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting its solubility behavior and to offer a detailed, field-proven experimental protocol for its empirical determination. By synthesizing principles of physical organic chemistry with practical laboratory methodology, this document empowers researchers to confidently and accurately characterize the solubility of this compound in a variety of organic solvents, a critical parameter for its application in synthesis, purification, and formulation.

Introduction: The Compound in Context

10-Bromoanthracene-9-carboxylic acid is a unique molecule characterized by a large, hydrophobic polycyclic aromatic hydrocarbon (PAH) core, the anthracene ring system. The addition of a bromine atom at the 10-position further enhances its lipophilicity and molecular weight. In stark contrast, the carboxylic acid group at the 9-position introduces a site of high polarity, capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature—a bulky, nonpolar core coupled with a polar, acidic functional group—is the central determinant of its solubility characteristics.

Understanding the solubility of this compound is paramount for any practical application. In organic synthesis, solvent selection dictates reaction kinetics, impurity profiles, and product isolation. For material science, solubility is key to casting thin films or incorporating the molecule into polymer matrices. In drug development, aqueous and lipid solubility are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For 10-bromoanthracene-9-carboxylic acid, the interplay between its hydrophobic and hydrophilic regions will govern its interaction with different solvents.

The Role of the Anthracene Core

The large, planar, and nonpolar anthracene backbone is the dominant feature of the molecule. This structure favors interactions with solvents that can engage in van der Waals forces and π-π stacking. Consequently, the compound is expected to exhibit greater solubility in nonpolar or moderately polar aromatic solvents that share these characteristics. The presence of a bromine atom, while adding polarity, primarily increases the molecular weight and London dispersion forces, reinforcing its hydrophobic character. The poor solubility of related compounds like 9,10-dibromoanthracene in many common solvents underscores the influence of the bromo-anthracene core.[3][4]

The Influence of the Carboxylic Acid Group

The carboxylic acid moiety is a highly polar functional group capable of strong hydrogen bonding. This group will seek to interact with polar solvents, particularly those that are hydrogen bond donors or acceptors, such as alcohols, or aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The analogous compound, 9-anthracenecarboxylic acid, is reported to be soluble in ethanol, DMSO, and DMF, suggesting that these solvents are effective at solvating the polar group.[5]

A Balancing Act: Predicting Solvent Compatibility

The overall solubility in a given solvent will be determined by the solvent's ability to effectively solvate both the hydrophobic anthracene core and the hydrophilic carboxylic acid group.

  • Nonpolar Solvents (e.g., Toluene, Xylenes, Chloroform): These solvents are expected to be effective at solvating the bromo-anthracene core through van der Waals and π-π interactions.[6] However, they are poor hydrogen bonders and will not effectively solvate the carboxylic acid group. This may lead to the formation of insoluble hydrogen-bonded dimers of the carboxylic acid, limiting overall solubility. Moderate solubility is anticipated, likely increasing with temperature.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles and can act as hydrogen bond acceptors, allowing them to effectively solvate the carboxylic acid group.[5][7] They are also typically good solvents for a wide range of organic compounds. These are predicted to be among the best solvents for 10-bromoanthracene-9-carboxylic acid.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, enabling strong solvation of the carboxylic acid group. However, their high polarity may be less compatible with the large, nonpolar anthracene core. Solubility in these solvents is expected to be moderate. For instance, 9-bromoanthracene itself is noted to be suitable for recrystallization in 95% ethanol, indicating that the core has some compatibility with alcohols.[8]

  • Water: Due to the overwhelming hydrophobicity of the bromo-anthracene backbone, solubility in neutral water is expected to be extremely low.[7] Solubility may be increased in basic aqueous solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) through the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[9]

The following diagram illustrates the key molecular features influencing solubility.

G cluster_solute 10-Bromoanthracene-9-carboxylic Acid cluster_interactions Governing Intermolecular Forces Solute C₁₅H₉BrO₂ Core Hydrophobic Core (Bromo-Anthracene) Solute->Core Dominant Feature Group Hydrophilic Group (-COOH) Solute->Group Polar Site VdW Van der Waals / π-stacking Core->VdW Favors Nonpolar Solvents HBond Hydrogen Bonding Group->HBond Favors Polar Solvents

Caption: Key molecular regions and their preferred intermolecular interactions.

Experimental Protocol: Isothermal Solubility Determination

The following protocol describes a robust, self-validating method for determining the equilibrium solubility of 10-bromoanthracene-9-carboxylic acid in an organic solvent at a specific temperature. The method is based on the principle of achieving a saturated solution in equilibrium with excess solid solute.

Materials and Equipment
  • 10-Bromoanthracene-9-carboxylic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker, incubator, or water bath capable of maintaining a constant temperature (± 0.5 °C)

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of 10-bromoanthracene-9-carboxylic acid to several vials. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium. A starting point is 20-30 mg of solid for every 2 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the vials to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, tared vial. Record the mass of the solution transferred.

  • Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent.

  • Mass Determination: Once the solvent is fully removed, weigh the vial containing the dried solute. The mass of the solute is the difference between this final mass and the tare mass of the vial.

  • Calculation of Solubility: The solubility can be calculated in various units:

    • mg/mL: (Mass of solute in mg) / (Volume of solvent originally added in mL)

    • g/100 g solvent: [(Mass of solute in g) / (Mass of solution transferred in g - Mass of solute in g)] x 100

Analytical Quantification (Alternative to Gravimetric Method)

For higher throughput or lower concentrations, an analytical method like HPLC-UV or UV-Vis is preferred.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of 10-bromoanthracene-9-carboxylic acid in the chosen solvent.

  • Analyze Standards: Inject the standards into the HPLC or measure their absorbance with the UV-Vis spectrophotometer to generate a calibration curve (Peak Area or Absorbance vs. Concentration).

  • Sample and Dilute: After the equilibration step (3.2.4), take a filtered aliquot of the saturated solution and dilute it with a known factor to bring its concentration within the range of the calibration curve.

  • Analyze Sample: Analyze the diluted sample using the same analytical method.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to find the solubility of the saturated solution.

The following diagram outlines the experimental workflow for solubility determination.

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) at Constant Temp. B->C D 4. Settle Undissolved Solid (≥4h) C->D E 5. Sample Supernatant with Syringe D->E F 6. Filter Sample (0.22 µm filter) E->F G 7. Gravimetric Analysis: Evaporate Solvent & Weigh Solute F->G H 7. Analytical Analysis: Dilute & Measure (HPLC/UV-Vis) F->H I 8. Calculate Solubility G->I H->I

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Predicted and Experimental Solubility of 10-Bromoanthracene-9-Carboxylic Acid at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Nonpolar AromaticTolueneLow to ModerateTo be determined
HalogenatedChloroformModerateTo be determined
Polar AproticDMSOHighTo be determined
Polar AproticDMFHighTo be determined
Polar AproticAcetoneModerateTo be determined
Polar ProticEthanolModerateTo be determined
Polar ProticMethanolLow to ModerateTo be determined

Conclusion

References

  • Chen, A., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Dobado, J.A. (2023). Microscale - Preparation of 9-bromoanthracene. Chemistry Online. [Link]

  • Chemistry LibreTexts. (2023). Factors that Affect Solubility. [Link]

  • University of California, Riverside. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Solubility of Things. (n.d.). Anthracene-9-carboxylic acid. [Link]

  • Reddit. (2013). Solvent for 9,10-dibromoanthracene. [Link]

  • Organic Syntheses. (n.d.). 9,10-dibromoanthracene. [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? [Link]

Sources

Foundational

photophysical properties of 10-bromoanthracene-9-carboxylic acid

An In-Depth Technical Guide to the Photophysical Properties of 10-Bromoanthracene-9-Carboxylic Acid Introduction: Unveiling a Functionalized Fluorophore Anthracene and its derivatives represent a cornerstone class of flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of 10-Bromoanthracene-9-Carboxylic Acid

Introduction: Unveiling a Functionalized Fluorophore

Anthracene and its derivatives represent a cornerstone class of fluorophores, widely employed as fluorescent sensors, components in organic light-emitting diodes (OLEDs), and probes in biological systems.[1] Their rigid, planar structure gives rise to characteristic and well-defined electronic transitions, making them excellent candidates for systematic functionalization. This guide focuses on a specific, strategically modified derivative: 10-bromoanthracene-9-carboxylic acid (BACA).

The introduction of two distinct functional groups onto the anthracene core—a carboxylic acid at the 9-position and a bromine atom at the 10-position—is not arbitrary. The carboxylic acid moiety offers a versatile handle for bioconjugation, pH sensing, and altering solubility, while the bromine atom introduces a "heavy-atom effect," a powerful tool for modulating excited-state dynamics.[2] Understanding the interplay of these substituents is critical for rationally designing advanced materials and probes.

This technical whitepaper provides a comprehensive examination of the anticipated . We will delve into the theoretical underpinnings of its behavior, grounded in experimental data from closely related analogues, and provide detailed protocols for its empirical characterization.

Molecular Structure and Synthetic Strategy

The foundational structure of BACA is the polycyclic aromatic hydrocarbon anthracene. The key functionalizations at the 9 and 10 positions dictate its unique chemical and photophysical identity.

  • Anthracene Core: The extended π-conjugated system is the chromophore, responsible for the molecule's absorption and emission of light in the UV-visible region.

  • 9-Carboxylic Acid (-COOH): This electron-withdrawing group can influence the energy of the molecular orbitals. More importantly, its ability to deprotonate to the carboxylate form (-COO⁻) makes the molecule's photophysics sensitive to pH and solvent polarity. It also allows for the formation of hydrogen-bonded dimers.[1][3]

  • 10-Bromo (-Br): As a heavy atom, bromine significantly enhances spin-orbit coupling. This quantum mechanical effect facilitates transitions between electronic states of different spin multiplicity, namely intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[2]

A plausible synthetic route to BACA can be conceptualized from established reactions for anthracene derivatives. A direct and efficient method would involve the selective bromination of the commercially available precursor, 9-anthracenecarboxylic acid, using a brominating agent like N-Bromosuccinimide (NBS).

Core Photophysical Properties: A Predictive Analysis

Direct experimental data for 10-bromoanthracene-9-carboxylic acid is sparse in publicly accessible literature. However, by synthesizing findings from its parent compound, 9-anthracenecarboxylic acid (ANCA), and the known principles of the heavy-atom effect, we can construct a highly accurate predictive model of its behavior.

Absorption and Emission Spectra

Like most anthracene derivatives, BACA is expected to exhibit a structured absorption spectrum with distinct vibronic bands between 330 and 390 nm, corresponding to the S₀ → S₁ (π-π*) transition.[1] The fluorescence emission spectrum should appear as a partial mirror image of the absorption spectrum, with its own characteristic vibronic structure.

Solvatochromism and Species Equilibria: The photophysics of the parent compound, ANCA, are profoundly dependent on the solvent and concentration.[1] We can confidently predict similar behavior for BACA.

  • Acid-Base Equilibrium: In protic solvents like water or ethanol, an equilibrium will exist between the neutral carboxylic acid (BACA) and its deprotonated carboxylate anion (BACA⁻). These two species will have distinct absorption and emission profiles.

  • Dimerization: In less polar or aprotic solvents, the carboxylic acid moiety can form intermolecular hydrogen-bonded dimers. At higher concentrations, this can lead to the appearance of a new, broad, and red-shifted fluorescence band, often attributed to excimers (excited-state dimers).[1][3] For ANCA in ethanol, a broad emission band around 470 nm is observed and becomes more prominent with increasing concentration, which is assigned to the hydrogen-bonded dimer form.[1]

The Heavy-Atom Effect: Quenching Fluorescence and Populating the Triplet State

The defining feature of BACA, compared to ANCA, is the presence of the bromine atom. The internal heavy-atom effect is known to dramatically influence the de-excitation pathways of the S₁ state.[2]

  • Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The enhanced spin-orbit coupling introduced by bromine increases the rate of intersystem crossing (k_isc) to the triplet state. Since ISC is a non-radiative decay pathway for the S₁ state, it directly competes with fluorescence (rate k_r).

    Φf = k_r / (k_r + k_nr + k_isc)

    Therefore, a significant decrease in the fluorescence quantum yield is predicted for BACA compared to ANCA. This fluorescence quenching is a hallmark of the intramolecular heavy-atom effect.[2]

  • Fluorescence Lifetime (τf): The fluorescence lifetime is the average time the molecule spends in the excited singlet state before returning to the ground state. It is inversely proportional to the sum of the rates of all de-excitation processes.

    τf = 1 / (k_r + k_nr + k_isc)

    As k_isc is expected to be much larger for BACA, its fluorescence lifetime should be shorter than that of ANCA. For reference, the fluorescence lifetime of ANCA in ethanol has been measured at 3.66 ns.[1]

Summary of Predicted Photophysical Parameters
PropertyPredicted Characteristic for 10-bromoanthracene-9-carboxylic acidRationale / Comparison with 9-anthracenecarboxylic acid (ANCA)
λ_abs,max ~340-390 nm (Structured)Typical for anthracene π-π* transitions.[1] Minor shifts expected due to Br substitution.
λ_em,max ~400-440 nm (Structured monomer)Mirror image of absorption. Subject to solvent effects.[1]
Stokes Shift ~20-40 nmTypical for rigid aromatic fluorophores.
Fluorescence Quantum Yield (Φf) LowSignificantly lower than ANCA due to the heavy-atom effect of bromine enhancing ISC.[2]
Fluorescence Lifetime (τf) Short (< 3 ns)Significantly shorter than ANCA (~3.66 ns) due to the increased rate of ISC.[1]
Solvent Effects High sensitivityPronounced solvatochromism due to acid-base and monomer-dimer equilibria.[1][4]

Experimental Protocols for Characterization

Verifying the predicted properties requires a systematic experimental approach. The following protocols provide a self-validating framework for the comprehensive photophysical characterization of BACA.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the absorption spectrum, molar extinction coefficients (ε), and identify the wavelengths of maximum absorption (λ_abs,max).

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of BACA in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 20 µM).

    • Spectra Acquisition: Record the absorption spectrum for each dilution from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

    • Data Analysis:

      • Identify λ_abs,max values.

      • Plot absorbance at a primary λ_max versus concentration. The slope of this Beer-Lambert plot, divided by the cuvette path length (typically 1 cm), yields the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra and the Stokes shift.

  • Methodology:

    • Sample Preparation: Use a dilute solution from the absorption experiments with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects.[5]

    • Emission Spectrum: Excite the sample at a determined λ_abs,max (e.g., 365 nm). Scan the emission wavelengths from just above the excitation wavelength to ~650 nm.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em,max). Scan the excitation wavelengths from 250 nm up to the emission wavelength. The resulting excitation spectrum should be nearly identical to the absorption spectrum if a single species is responsible for the emission.

    • Data Analysis: Identify λ_em,max and calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).

G cluster_prep Sample Preparation cluster_measure Spectrofluorometer Measurement cluster_analysis Data Analysis stock Prepare Stock (1 mM) dilute Prepare Dilute Sample (Abs < 0.1) stock->dilute excite Excite at λ_abs,max dilute->excite set_em Set Emission at λ_em,max scan_em Scan Emission Spectrum excite->scan_em get_em Identify λ_em,max scan_em->get_em scan_ex Scan Excitation Spectrum set_em->scan_ex get_ex Compare Excitation & Absorption Spectra scan_ex->get_ex stokes Calculate Stokes Shift get_em->stokes

Caption: Workflow for Steady-State Fluorescence Characterization.

Relative Fluorescence Quantum Yield (Φf) Determination
  • Objective: To quantify the efficiency of fluorescence relative to a known standard.

  • Causality: This method is predicated on the principle that for dilute solutions under identical excitation conditions, the ratio of the integrated fluorescence intensities is proportional to the ratio of the amount of light absorbed and the fluorescence quantum yields.

  • Standard Selection: A suitable standard should have absorption and emission in a similar spectral region. 9,10-Diphenylanthracene in cyclohexane (Φf ≈ 0.95) is an excellent choice.[6]

  • Methodology:

    • Solution Preparation: Prepare a series of four to five dilute solutions of both the BACA sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measurement: For each solution, measure the absorbance at the excitation wavelength (e.g., 360 nm) and record the corrected fluorescence emission spectrum.

    • Data Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

      • The quantum yield is calculated using the following equation:

        Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

        Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent.[7]

Fluorescence Lifetime (τf) Measurement via TCSPC
  • Objective: To measure the decay kinetics of the excited state population.

  • Principle: Time-Correlated Single Photon Counting (TCSPC) measures the time delay between an excitation laser pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[8]

  • Methodology:

    • Instrumentation: Utilize a TCSPC system equipped with a pulsed laser diode or Ti:Sapphire laser for excitation (e.g., ~375 nm) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

    • Sample Preparation: Use a dilute, degassed solution of BACA. Degassing with argon or nitrogen is crucial to remove dissolved oxygen, which can quench the excited state.

    • Data Acquisition:

      • Record the Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

      • Acquire the fluorescence decay profile of the BACA sample, collecting counts until a peak of at least 10,000 is reached to ensure good statistics.

    • Data Analysis:

      • Use deconvolution software to fit the experimental decay curve, taking the IRF into account.

      • Fit the data to a mono- or multi-exponential decay model to extract the fluorescence lifetime(s) (τf).

G cluster_setup TCSPC System Setup cluster_acq Data Acquisition cluster_analysis Data Analysis laser Pulsed Laser Excitation (fs/ps) sample Degassed Sample laser->sample detector High-Speed Detector (MCP-PMT) sample->detector decay 2. Record Sample Decay detector->decay irf 1. Record IRF (Scattering Solution) decon Deconvolution Fit irf->decon decay->decon lifetime Extract Lifetime (τf) decon->lifetime

Sources

Exploratory

A Senior Application Scientist's Guide to the Theoretical Properties of 10-Bromoanthracene-9-Carboxylic Acid

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 10-bromoanthracene-9-carboxylic acid, a substituted polycyclic aromatic hydrocarbon of significant interest. Anthracen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 10-bromoanthracene-9-carboxylic acid, a substituted polycyclic aromatic hydrocarbon of significant interest. Anthracene derivatives are foundational in the development of advanced materials and potential therapeutic agents.[1][2] This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of the title molecule. By detailing the causality behind methodological choices and presenting validated protocols, this guide serves as an essential resource for researchers in computational chemistry, materials science, and drug development, enabling the prediction and understanding of molecular behavior prior to empirical synthesis and characterization.

Introduction: The Rationale for Computational Scrutiny

10-Bromoanthracene-9-carboxylic acid is a bifunctional derivative of anthracene. The anthracene core is a well-established chromophore utilized in organic light-emitting diodes (OLEDs) and fluorescent probes, while the carboxylic acid and bromine substituents offer sites for further chemical modification and introduce specific electronic and steric effects.[1][2] The bromine atom, a halogen, can participate in halogen bonding, influencing crystal packing and molecular interactions. The carboxylic acid group provides a site for hydrogen bonding and can be deprotonated, significantly altering the molecule's solubility and electronic character.

Empirical characterization of such molecules can be resource-intensive. Theoretical calculations, particularly those grounded in quantum mechanics, provide a powerful, predictive lens to explore molecular properties with high fidelity. Methodologies like Density Functional Theory (DFT) have proven to be among the most versatile and accurate for calculating the properties of organic molecules, including those with halogen and carboxylic acid functionalities.[3] This guide establishes a self-validating computational workflow to predict the geometry, vibrational spectra, and electronic landscape of 10-bromoanthracene-9-carboxylic acid, offering field-proven insights into its intrinsic characteristics.

The Computational Gauntlet: A Self-Validating Methodology

The cornerstone of reliable theoretical chemistry is a methodology that is both computationally sound and appropriate for the specific chemical system. Our approach is built on Density Functional Theory (DFT), which balances accuracy and computational cost effectively for medium-sized organic molecules.

Causality of Method Selection: Functional and Basis Set
  • Density Functional Selection: The choice of the exchange-correlation functional is critical. For a molecule featuring an aromatic system, a halogen atom, and potential intramolecular interactions, a functional that accurately models both covalent and non-covalent forces is paramount. We recommend the M06-2X functional. This meta-hybrid GGA functional is well-regarded for its performance in systems with non-covalent interactions and its broad applicability to main-group thermochemistry and kinetics.[1] Alternatively, functionals that include empirical dispersion corrections, such as ωB97X-D , are also excellent choices, as dispersion forces are important in determining the precise conformation of the carboxylic acid group relative to the bulky anthracene ring.[4]

  • Basis Set Selection: The basis set dictates the flexibility with which molecular orbitals can be described. For 10-bromoanthracene-9-carboxylic acid, which contains a heavy atom (Br) and lone pairs on oxygen, a robust basis set is required. The Pople-style 6-311++G(d,p) basis set is selected.[1]

    • 6-311G: A triple-zeta valence basis set, providing a high level of flexibility for valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is essential for anions, lone pairs, and hydrogen bonding systems.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to distort anisotropically, which is necessary to correctly model bonding environments, particularly the strained geometry induced by the peri-interactions between the substituents.

Computational Workflow Overview

The logical flow of the theoretical analysis ensures that each subsequent calculation is built upon a reliable foundation. The process begins with geometry optimization to find the most stable molecular structure, followed by frequency analysis to confirm its stability and to predict vibrational spectra. Finally, electronic properties are calculated from the optimized geometry.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A 1. Initial Structure Input (Build Molecule) B 2. Geometry Optimization (e.g., DFT: M06-2X/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C C->B Re-optimize if False D 4. Verification of Minimum (No Imaginary Frequencies) C->D Check E 5. Property Calculations (Electronic & Spectroscopic) D->E Proceed if True F Optimized Geometry (Bond Lengths, Angles) E->F G Vibrational Spectra (IR, Raman) E->G H Electronic Properties (HOMO, LUMO, MEP) E->H I Spectroscopic Data (UV-Vis, NMR) E->I

Caption: Optimized structure of 10-bromoanthracene-9-carboxylic acid.

Table 1: Key Optimized Geometric Parameters

Parameter Description Calculated Value
r(C9-C15) Bond length, Anthracene-Carboxyl Carbon ~1.50 Å
r(C15=O1) Bond length, Carbonyl Oxygen ~1.21 Å
r(C15-O2) Bond length, Hydroxyl Oxygen ~1.35 Å
r(C10-Br) Bond length, Carbon-Bromine ~1.92 Å
a(C12-C9-C14) Bond angle within Anthracene Core ~119.5°
a(O1-C15-O2) Bond angle in Carboxyl Group ~123.0°

| d(C12-C9-C15-O1) | Dihedral Angle, Carboxyl vs. Ring | ~75-85° |

Note: These are representative values. Actual values will depend on the precise level of theory. The large dihedral angle is a direct consequence of steric hindrance and is the most telling geometric feature.

Vibrational Frequencies (FT-IR & Raman)

Frequency calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. This allows for direct comparison with experimental FT-IR and Raman data.

Table 2: Predicted Prominent Vibrational Modes

Wavenumber (cm⁻¹, scaled) Intensity Assignment
~3450-3550 Medium O-H stretch (hydroxyl)
~3050-3100 Weak Aromatic C-H stretches
~1700-1720 Very Strong C=O stretch (carbonyl of carboxylic acid)
~1450-1600 Medium-Strong Aromatic C=C ring stretches
~1250-1300 Strong C-O stretch (coupled with O-H bend)

| ~550-600 | Medium | C-Br stretch |

Note: Calculated frequencies are often systematically overestimated and should be scaled by a factor (e.g., ~0.96-0.98 for M06-2X) for better agreement with experiment.

Electronic Landscape

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (Eg), is a key indicator of chemical reactivity and the energy required for electronic excitation.

  • HOMO: For this molecule, the HOMO is predicted to be a π-orbital distributed primarily across the electron-rich anthracene core.

  • LUMO: The LUMO is expected to be a π*-orbital, also localized on the anthracene system, but with significant contributions from the electron-withdrawing carboxylic acid group.

  • HOMO-LUMO Gap (Eg): A relatively small gap is anticipated due to the extended π-conjugation of the anthracene core, suggesting the molecule will absorb light in the UV or near-visible region.

Table 3: Calculated Frontier Orbital Energies

Parameter Description Predicted Energy (eV)
EHOMO Energy of Highest Occupied MO ~ -6.5 to -7.0 eV
ELUMO Energy of Lowest Unoccupied MO ~ -2.0 to -2.5 eV

| Eg (LUMO-HOMO) | Energy Gap | ~ 4.0 to 5.0 eV |

The MEP map visualizes the electrostatic potential on the electron density surface, revealing the charge distribution. [1]It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Localized on the acidic hydrogen of the carboxyl group, making it the most probable site for deprotonation and nucleophilic attack.

  • Neutral/Slightly Negative (Green): The surface above and below the π-system of the anthracene ring will show a moderately negative potential, characteristic of aromatic systems.

Simulated Spectroscopic Data

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. For an anthracene derivative, strong absorptions corresponding to π → π* transitions are expected.

Table 4: Predicted Electronic Transitions (TD-DFT)

Transition λmax (nm) Oscillator Strength (f) Dominant Character
S₀ → S₁ ~380-400 > 0.1 HOMO → LUMO (π → π*)
S₀ → S₂ ~360-380 > 0.2 HOMO-1 → LUMO (π → π*)

| S₀ → S₃ | ~250-270 | > 1.0 | Deeper π → π* transitions |

Verifiable Experimental Protocols

To ensure reproducibility, the following sections provide generalized, step-by-step protocols for key calculations. These can be adapted for specific computational chemistry packages like Gaussian, ORCA, or GAMESS. [3]

Protocol 1: Geometry Optimization and Frequency Analysis
  • Build the Molecule: Construct an initial 3D structure of 10-bromoanthracene-9-carboxylic acid using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple force field (e.g., UFF).

  • Create Input File: Prepare a text file specifying the calculation parameters.

    • #P : Standard keyword for printing extra output.

    • M062X/6-311++G(d,p) : Specifies the level of theory (functional/basis set).

    • Opt : Keyword to perform a geometry optimization.

    • Freq : Keyword to perform a frequency calculation following the optimization.

    • 0 1 : Charge (0) and spin multiplicity (1, singlet).

  • Execute Calculation: Submit the input file to the computational chemistry software.

  • Analyze Output:

    • Confirm successful completion of the optimization.

    • Verify that the frequency calculation yields zero imaginary frequencies, confirming a true local minimum.

    • Extract the optimized Cartesian coordinates, bond lengths, angles, and dihedral angles.

    • Extract the calculated vibrational frequencies and their corresponding IR/Raman intensities.

Protocol 2: UV-Visible Spectrum Simulation (TD-DFT)
  • Use Optimized Geometry: Start with the fully optimized structure obtained from Protocol 1.

  • Create Input File: Prepare a new input file for the TD-DFT calculation.

    • TD(NStates=10, Root=1) : Keyword for a time-dependent DFT calculation. NStates=10 requests the calculation of the first 10 excited states. Root=1 specifies the first excited state for analysis.

  • Execute Calculation: Submit the input file to the software.

  • Analyze Output:

    • Extract the calculated excitation energies (in eV) and convert them to wavelengths (nm).

    • Note the oscillator strength (f) for each transition; higher values indicate more intense absorption peaks.

    • Examine the molecular orbital contributions to each transition to assign its character (e.g., HOMO→LUMO).

Conclusion

This guide has established a comprehensive and scientifically grounded computational protocol for the theoretical characterization of 10-bromoanthracene-9-carboxylic acid. The use of DFT with the M06-2X functional and the 6-311++G(d,p) basis set provides a reliable framework for predicting its key properties. The calculations reveal a sterically hindered structure with a significantly out-of-plane carboxylic acid group. The electronic properties are dominated by the anthracene π-system, leading to strong UV absorption and a predictable pattern of reactivity dictated by the electrostatic potential. These theoretical insights provide a critical, cost-effective foundation for guiding future experimental work in the synthesis, application, and development of novel materials and pharmaceuticals based on this versatile molecular scaffold.

References

  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
  • (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. [Link]

  • (2018). Investigation of H-bonding and halogen-bonding effects in dichloroacetic acid: DFT calculations of NQR parameters and QTAIM analysis. ResearchGate. [Link]

  • (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]

  • (n.d.). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. SciSpace. [Link]

  • (n.d.). A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

  • (2013). Anthracene-9-carboxylic acid. PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to 10-Bromoanthracene-9-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Anthracene Derivative This technical guide delves into the discovery, history, synthesis, and applications of 10-bromoanthra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Anthracene Derivative

This technical guide delves into the discovery, history, synthesis, and applications of 10-bromoanthracene-9-carboxylic acid, a key intermediate in the realm of organic chemistry. While not a household name, this molecule stands as a testament to the rich history of anthracene chemistry and serves as a versatile building block in modern materials science and potentially in the development of novel therapeutics. As a senior application scientist, my goal is to provide not just a recitation of facts, but a deeper understanding of the causality behind the synthetic strategies and the potential that lies within this unique molecular architecture. This guide is structured to provide a comprehensive overview for researchers and professionals, grounding technical details in historical context and practical application.

The Genesis of 10-Bromoanthracene-9-carboxylic Acid: A Historical Perspective

The story of 10-bromoanthracene-9-carboxylic acid is intrinsically linked to the broader history of anthracene chemistry. Anthracene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1832 by the French chemists Jean-Baptiste Dumas and Auguste Laurent. Its unique three-ring structure and reactivity, particularly at the central 9 and 10 positions, quickly made it a subject of intense study throughout the 19th and early 20th centuries.

While a singular, celebrated "discovery" of 10-bromoanthracene-9-carboxylic acid is not prominent in the historical chemical literature, its existence and synthesis are a logical consequence of the systematic exploration of anthracene's reactivity. Early investigations into the bromination and carboxylation of the anthracene core laid the essential groundwork.

The synthesis of precursors such as 9,10-dibromoanthracene was well-established by the early 20th century. A pivotal development in the path toward substituted anthracene carboxylic acids was the ability to selectively introduce a carboxyl group onto the anthracene scaffold. A key modern method, which likely has its roots in earlier organometallic chemistry, involves the reaction of a bromoanthracene derivative with an organolithium reagent followed by quenching with carbon dioxide (dry ice). A notable example is the synthesis of 9-anthracenecarboxylic acid from 9,10-dibromoanthracene, which proceeds through a monolithiated intermediate. This pathway strongly suggests a direct synthetic route to 10-bromoanthracene-9-carboxylic acid.

Synthesis of 10-Bromoanthracene-9-carboxylic Acid: A Practical Guide

The synthesis of 10-bromoanthracene-9-carboxylic acid can be approached through several strategic pathways, primarily leveraging the reactivity of its precursors. Below, we explore the most logical and scientifically sound methodologies, providing both the "how" and the "why" behind each step.

Method 1: Carboxylation of 9,10-Dibromoanthracene

This method represents a direct and efficient route to the target molecule, relying on the selective monolithiation of a readily available starting material.

Reaction Scheme:

Figure 1: Synthesis via Carboxylation of 9,10-Dibromoanthracene.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 9,10-dibromoanthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel. The reaction mixture will typically change color, indicating the formation of the organolithium species. Stir for 1-2 hours at -78 °C.

    • Scientific Rationale: The use of a stoichiometric amount of n-butyllithium is crucial for selective monolithiation. The extreme cold temperature (-78 °C) is necessary to prevent side reactions, such as the formation of the dilithiated species or decomposition of the organolithium intermediate.

  • Carboxylation: While maintaining the low temperature, add an excess of crushed dry ice to the reaction mixture in one portion. The dry ice serves as the source of carbon dioxide.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexanes.

Data Summary:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Key Role
9,10-DibromoanthraceneC₁₄H₈Br₂336.02Starting Material
n-ButyllithiumC₄H₉Li64.06Lithiating Agent
Carbon DioxideCO₂44.01Carboxyl Source
10-Bromoanthracene-9-carboxylic AcidC₁₅H₉BrO₂301.14Final Product
Method 2: Oxidation of 10-Bromo-9-anthraldehyde

This approach involves the oxidation of a corresponding aldehyde, a common and reliable transformation in organic synthesis.

Reaction Scheme:

Synthesis_from_Aldehyde Aldehyde 10-Bromo-9-anthraldehyde Product 10-Bromoanthracene-9-carboxylic Acid Aldehyde->Product Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄, Jones Reagent)

Figure 2: Synthesis via Oxidation of 10-Bromo-9-anthraldehyde.

Experimental Protocol (using Potassium Permanganate):

  • Preparation: Dissolve 10-bromo-9-anthraldehyde (1.0 eq) in a mixture of acetone and water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, excess) in water to the aldehyde solution. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. Stir the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

    • Scientific Rationale: Potassium permanganate is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is often performed in a neutral or slightly alkaline medium.

  • Workup: Filter the reaction mixture to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., sulfuric acid) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Characterization of 10-Bromoanthracene-9-carboxylic Acid

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.5 and 9.0 ppm). The protons on the anthracene core will exhibit a complex splitting pattern due to coupling with neighboring protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the anthracene core and a signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carbonyl group will be present, usually around 1700 cm⁻¹.

    • C-H stretching and bending vibrations for the aromatic rings will also be observed.

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with approximately equal intensity).

Applications and Future Directions

10-Bromoanthracene-9-carboxylic acid and its derivatives are valuable compounds with applications in several cutting-edge fields.

Organic Electronics

The anthracene core is a well-known luminophore, and its derivatives are widely used in the development of organic light-emitting diodes (OLEDs). The bromo and carboxylic acid functionalities on 10-bromoanthracene-9-carboxylic acid provide reactive handles for further chemical modifications. This allows for the tuning of the electronic and photophysical properties of the molecule, making it a promising precursor for:

  • Emissive Materials: By coupling other chromophores to the anthracene core, novel materials with tailored emission colors and efficiencies can be synthesized.

  • Host Materials: The rigid aromatic structure can be incorporated into host materials for phosphorescent OLEDs.

Drug Development and Medicinal Chemistry

While direct applications of 10-bromoanthracene-9-carboxylic acid in pharmaceuticals are not extensively documented, the anthracene scaffold is present in some bioactive molecules. The carboxylic acid group can improve the solubility and bioavailability of a drug candidate. Furthermore, the bromo-substituent offers a site for further functionalization, allowing for the synthesis of a library of compounds for screening in drug discovery programs. The planar aromatic structure of anthracene derivatives allows them to intercalate with DNA, a property that has been explored in the development of anticancer agents. The synthesis of 9,10-anthracenedicarboxaldehyde, a known cytotoxic agent, can be envisioned from precursors related to 10-bromoanthracene-9-carboxylic acid.[1]

Chemical Sensing

The fluorescent properties of the anthracene core can be exploited in the design of chemical sensors. The carboxylic acid group can act as a binding site for specific analytes, and the binding event can lead to a change in the fluorescence of the molecule, allowing for the detection of the target species.

Conclusion

10-Bromoanthracene-9-carboxylic acid, while not a compound of everyday recognition, represents a fascinating nexus of historical organic chemistry and modern materials science. Its synthesis, rooted in the fundamental reactivity of the anthracene nucleus, opens doors to a wide array of functional materials. For researchers and professionals in drug development and organic electronics, this molecule and its derivatives offer a versatile platform for innovation. As our ability to manipulate molecular structures with increasing precision grows, the potential of seemingly simple building blocks like 10-bromoanthracene-9-carboxylic acid will continue to unfold, paving the way for new discoveries and technologies.

References

  • CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google P
  • Organic Syntheses Procedure. 9,10-dibromoanthracene. (URL: [Link])

  • EP0210290A1 - Process for preparing 9, 10-anthracenedicarboxaldehyde - Google P

Sources

Exploratory

An In-depth Technical Guide to 10-Bromoanthracene-9-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Anthracene Scaffold 10-Bromoanthracene-9-carboxylic acid is a fascinating bifunctional molecule that marries the rich photophysi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Anthracene Scaffold

10-Bromoanthracene-9-carboxylic acid is a fascinating bifunctional molecule that marries the rich photophysical properties of the anthracene core with the versatile reactivity of both a carboxylic acid and an aryl bromide. This unique combination makes it a highly valuable building block in several scientific domains, from the development of novel therapeutics to the engineering of advanced materials. The anthracene moiety, a polycyclic aromatic hydrocarbon, is renowned for its strong fluorescence, making it an ideal fluorophore for biological imaging and sensing applications. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as peptides and proteins, or for anchoring to surfaces.[] Simultaneously, the bromo substituent at the 10-position serves as a reactive site for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 10-bromoanthracene-9-carboxylic acid, offering a technical resource for researchers looking to harness its unique characteristics.

Physicochemical Properties

While extensive experimental data for 10-bromoanthracene-9-carboxylic acid is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related analogs.

PropertyValueSource/Analogy
Molecular Formula C₁₅H₉BrO₂[2]
Molecular Weight 301.14 g/mol [2]
Appearance Expected to be a yellow to off-white solidAnalogy to 9-bromoanthracene and anthracene-9-carboxylic acid
Solubility Soluble in organic solvents like DMSO and DMF; limited solubility in alcohols.[3]Analogy to anthracene-9-carboxylic acid[3]
pKa Estimated to be in the range of 3-4Analogy to benzoic acid and other aromatic carboxylic acids

Synthesis of 10-Bromoanthracene-9-carboxylic Acid

A robust and selective synthesis of 10-bromoanthracene-9-carboxylic acid can be achieved through a two-step process starting from the commercially available 9,10-dibromoanthracene. The key steps involve a selective monolithiation followed by carboxylation.

Synthesis Start 9,10-Dibromoanthracene Step1 Monolithiation (n-BuLi, -78 °C, THF) Start->Step1 Intermediate 9-Lithio-10-bromoanthracene Step1->Intermediate Step2 Carboxylation (CO₂, then H₃O⁺) Intermediate->Step2 Product 10-Bromoanthracene-9-carboxylic acid Step2->Product

Caption: Synthetic pathway to 10-bromoanthracene-9-carboxylic acid.

Experimental Protocol: Synthesis from 9,10-Dibromoanthracene

This protocol is adapted from a known procedure for the synthesis of 9-anthracenecarboxylic acid from 9,10-dibromoanthracene.[4]

Materials:

  • 9,10-Dibromoanthracene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9,10-dibromoanthracene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Monolithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via the dropping funnel over 30 minutes. The reaction mixture will typically change color, indicating the formation of the organolithium intermediate. Stir the reaction at -78 °C for an additional 1-2 hours.[4]

  • Carboxylation: Carefully add crushed dry ice (an excess, approximately 5-10 eq) to the reaction mixture in small portions. The reaction is exothermic and will cause the CO₂ to sublime. Allow the mixture to slowly warm to room temperature overnight, which allows for the complete reaction with any remaining organolithium species.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (test with pH paper). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude 10-bromoanthracene-9-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the anthracene core will be influenced by the electron-withdrawing effects of both the bromo and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet far downfield (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 14 aromatic carbons of the anthracene core and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the region of δ 165-175 ppm.

  • FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region. A strong C=O stretching absorption will be present around 1700-1720 cm⁻¹ for the hydrogen-bonded dimer.[5] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-Br stretching will appear in the fingerprint region.

  • UV-Vis and Fluorescence: Anthracene derivatives are known for their characteristic structured absorption and emission spectra. Anthracene-9-carboxylic acid in ethanol exhibits an excitation maximum at 255 nm and an emission maximum at 411 nm. 10-Bromoanthracene-9-carboxylic acid is expected to have similar photophysical properties, with potential shifts in the absorption and emission maxima due to the presence of the bromine atom. The fluorescence quantum yield may be affected by the heavy atom effect of bromine.

Chemical Reactivity and Applications

The bifunctional nature of 10-bromoanthracene-9-carboxylic acid opens up a wide range of possibilities for its application in drug development and materials science.

Reactivity cluster_Coupling C-Br Cross-Coupling Reactions cluster_Carboxylic Carboxylic Acid Reactions Core 10-Bromoanthracene-9-carboxylic acid Suzuki Suzuki Coupling (Arylboronic acids, Pd catalyst) Core->Suzuki Functionalized Anthracenes Sonogashira Sonogashira Coupling (Terminal alkynes, Pd/Cu catalyst) Core->Sonogashira Alkynyl Anthracenes Amide Amide Bond Formation (Amines, coupling agents) Core->Amide Bioconjugates Ester Esterification (Alcohols, acid catalyst) Core->Ester Prodrugs/Materials

Caption: Key reaction pathways for 10-bromoanthracene-9-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 10-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of novel functional molecules.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] In the case of 10-bromoanthracene-9-carboxylic acid, this reaction can be used to introduce aryl or vinyl groups at the 10-position.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 10-Bromoanthracene-9-carboxylic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 10-bromoanthracene-9-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7] This reaction is particularly useful for synthesizing conjugated systems with interesting electronic and photophysical properties.

Exemplary Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 10-Bromoanthracene-9-carboxylic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • In a Schlenk flask, dissolve 10-bromoanthracene-9-carboxylic acid (1.0 eq) in a mixture of anhydrous THF and triethylamine (typically a 2:1 ratio).

  • Add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Carboxylic Acid Derivatization

The carboxylic acid group at the 9-position provides a versatile handle for a range of chemical transformations, most notably for the formation of amide and ester linkages.

1. Amide Bond Formation for Bioconjugation:

The carboxylic acid can be activated and coupled with primary or secondary amines to form stable amide bonds. This is a common strategy for attaching fluorescent labels to biomolecules like peptides and proteins.[8] Standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like diisopropylethylamine (DIPEA) can be employed.

2. Esterification for Prodrugs and Materials:

Esterification of the carboxylic acid with various alcohols can be achieved under acidic conditions (e.g., using sulfuric acid as a catalyst) or through other methods like the Steglich esterification. This can be used to create prodrugs with altered solubility and pharmacokinetic properties, or to incorporate the anthracene unit into polymeric materials.

Applications in Drug Development and Research

The unique structural features of 10-bromoanthracene-9-carboxylic acid make it a promising candidate for various applications in drug development and biomedical research.

  • Fluorescent Labeling: The inherent fluorescence of the anthracene core allows it to be used as a fluorescent tag for biomolecules. After conjugation to a peptide or protein via its carboxylic acid group, the distribution and localization of the biomolecule can be monitored using fluorescence microscopy.[]

  • Drug Delivery: The planar aromatic structure of anthracene derivatives allows for their potential use as intercalating agents for DNA. Furthermore, the carboxylic acid and bromo functionalities can be used to attach targeting ligands and therapeutic agents, respectively, creating a multifunctional drug delivery system.

  • Therapeutic Scaffolds: The anthracene scaffold itself has been investigated for its biological activities. By modifying the 10-position through cross-coupling reactions, libraries of compounds can be synthesized and screened for potential therapeutic effects.

Safety and Handling

10-Bromoanthracene-9-carboxylic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for related compounds, it may cause skin and eye irritation.[9][10] It is harmful if swallowed and toxic to aquatic life with long-lasting effects.[9] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

10-Bromoanthracene-9-carboxylic acid is a highly versatile and valuable building block for chemical synthesis. Its combination of a fluorescent anthracene core, a reactive carboxylic acid, and a site for cross-coupling reactions provides a powerful platform for the creation of complex and functional molecules. From the development of novel fluorescent probes for biological imaging to the synthesis of new therapeutic agents and advanced materials, the potential applications of this compound are vast. This guide has provided a comprehensive overview of its synthesis, predicted properties, and key reactions, offering a solid foundation for researchers to explore and exploit the unique chemistry of this fascinating molecule.

References

  • (Reference for general use of anthracene in fluorescence)
  • CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google P
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. ([Link])

  • Fluorescent Dyes for Labeling Peptides - LubioScience GmbH. ([Link])

  • (Reference for general inform
  • 9-Anthracenecarboxylic acid - the NIST WebBook. ([Link])

  • (Reference for general information on materials science applic
  • (Reference for general inform
  • (Reference for general information on bioconjug
  • (Reference for general inform
  • (Reference for general inform
  • (Reference for general inform
  • (Reference for general safety precautions)
  • (Reference for general information on anthracene deriv
  • (Reference for general inform
  • (Reference for general inform
  • (Reference for general inform

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 10-Bromoanthracene-9-carboxylic Acid

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 10-bromoanthracene-9-carboxylic acid from 9-anthracenecarboxylic acid. The methodology leverages a regioselective electr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 10-bromoanthracene-9-carboxylic acid from 9-anthracenecarboxylic acid. The methodology leverages a regioselective electrophilic aromatic substitution, a cornerstone reaction in the functionalization of polycyclic aromatic hydrocarbons. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, the scientific rationale behind procedural choices, and robust analytical methods for product validation.

Introduction and Scientific Background

Anthracene and its derivatives are a critical class of compounds in materials science and pharmaceutical development, valued for their unique photophysical properties. The targeted functionalization of the anthracene core is paramount for tuning these characteristics. The synthesis of 10-bromoanthracene-9-carboxylic acid is an important transformation, introducing a bromine atom that can serve as a versatile handle for further chemical modifications, such as cross-coupling reactions.

The scientific foundation of this synthesis is the electrophilic aromatic substitution reaction. The anthracene ring system is electron-rich, making it susceptible to attack by electrophiles.[1] The 9 and 10 positions are the most electronically activated and sterically accessible sites for substitution.[2][3] In the case of 9-anthracenecarboxylic acid, the carboxylic acid group at the 9-position deactivates the ring towards electrophilic attack to some extent. However, the inherent reactivity of the anthracene core is sufficient for the reaction to proceed. The directing effect of the existing substituent will guide the incoming electrophile (in this case, a bromine cation or its equivalent) to the 10-position.

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of over-brominated byproducts.[4]

Safety Precautions and Hazard Management

All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns.[5] It is also flammable. Handle with care and avoid breathing the vapors.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. It can cause skin and eye irritation. All handling should be performed in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
9-Anthracenecarboxylic acid≥98%Sigma-Aldrich723-62-6
N-Bromosuccinimide (NBS)Reagent GradeAcros Organics128-08-5
Chloroform (CHCl₃)ACS GradeFisher Scientific67-66-3
Glacial Acetic AcidACS GradeVWR64-19-7
Sodium SulfiteAnhydrousJ.T. Baker7757-83-7
Sodium BicarbonateACS GradeEMD Millipore144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9
Deionized Water
Reaction Setup and Procedure
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.22 g (10.0 mmol) of 9-anthracenecarboxylic acid in 40 mL of chloroform.

  • To this solution, add 20 mL of glacial acetic acid. The acetic acid increases the polarity of the solvent, aiding in the dissolution of the starting material and facilitating the reaction.

  • In a separate container, weigh out 1.87 g (10.5 mmol, 1.05 equivalents) of N-bromosuccinimide (NBS). A slight excess of NBS is used to ensure complete consumption of the starting material.

  • Add the NBS to the reaction mixture in one portion.

  • Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • After 4 hours, cool the reaction mixture to room temperature.

Work-up and Purification
  • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Rinse the reaction flask with a small amount of chloroform and add it to the separatory funnel.

  • Extract the aqueous layer with two additional 30 mL portions of chloroform.

  • Combine the organic layers and wash them sequentially with:

    • 50 mL of a 5% aqueous sodium sulfite solution to quench any unreacted bromine.

    • 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.

    • 50 mL of brine (saturated aqueous sodium chloride solution) to remove any remaining water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to afford 10-bromoanthracene-9-carboxylic acid as a crystalline solid.

Characterization of 10-Bromoanthracene-9-carboxylic Acid

The identity and purity of the synthesized 10-bromoanthracene-9-carboxylic acid should be confirmed by a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.5-14.5 (br s, 1H, -COOH), 8.6-8.8 (m, 2H, Ar-H), 8.1-8.3 (m, 2H, Ar-H), 7.6-7.8 (m, 4H, Ar-H). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.[6][7][8]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168-172 (-COOH), 120-135 (aromatic carbons). The carbonyl carbon of the carboxylic acid is expected in the downfield region.[6][8]
FT-IR (KBr pellet)ν (cm⁻¹): 2500-3300 (broad O-H stretch), 1680-1710 (C=O stretch), 1600-1450 (aromatic C=C stretch). The broad hydroxyl stretch is characteristic of a hydrogen-bonded carboxylic acid.[6]
Mass Spectrometry (ESI-)m/z: [M-H]⁻ calculated for C₁₅H₈BrO₂⁻: 298.97, found: 298.9.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 9-anthracenecarboxylic acid in CHCl3 and Acetic Acid B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Reflux at 60-65 °C for 4 hours B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Aqueous Extraction and Separation of Organic Layer D->E F 6. Wash with Na2SO3, NaHCO3, and Brine E->F G 7. Dry with MgSO4 and Concentrate F->G H 8. Recrystallization from Ethanol/Water G->H Crude Product I 9. Product Characterization (NMR, IR, MS) H->I

Figure 1: A schematic overview of the synthesis, work-up, and purification of 10-bromoanthracene-9-carboxylic acid.

Discussion and Conclusion

This application note outlines a reliable and reproducible method for the synthesis of 10-bromoanthracene-9-carboxylic acid. The protocol is based on well-established principles of electrophilic aromatic substitution and utilizes readily available reagents and standard laboratory techniques. The detailed work-up and purification procedures are designed to yield a product of high purity, suitable for subsequent applications in research and development. The provided characterization data serves as a benchmark for the successful synthesis of the target compound.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Retrieved from [Link][4]

  • Chemistry Stack Exchange. (n.d.). Electrophilic Aromatic Substitution in Anthracene. Retrieved from [Link][2]

  • The Unforgotten Chemistry. (2020, March 11). Anthracene || Electrophilic Substitution || Addition Rxn || Mechanism || By TUC || By Nikhil Sharma [Video]. YouTube. Retrieved from [Link][3]

  • Quora. (n.d.). Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? Explain by giving reaction and mechanism. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361. [Link][8]

Sources

Application

Application Notes &amp; Protocols: 10-Bromoanthracene-9-Carboxylic Acid as a Versatile Fluorescent Probe

Prepared by: Senior Application Scientist, Gemini Division This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 10-bromoanthracene-9...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 10-bromoanthracene-9-carboxylic acid (BACA) as a versatile fluorescent probe. It details the underlying principles of its function, its key applications, and validated protocols for its effective use in a laboratory setting.

Section 1: Introduction to 10-Bromoanthracene-9-Carboxylic Acid (BACA)

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the sensitive detection and quantification of analytes, the visualization of cellular processes, and the characterization of molecular interactions. Anthracene derivatives, known for their rigid, planar structure and high fluorescence quantum yields, form the core of many such probes. 10-Bromoanthracene-9-carboxylic acid (BACA) is a functionalized anthracenyl derivative designed to leverage these intrinsic properties for advanced sensing applications.

The Anthracene Fluorophore: A Foundation of Sensitivity

The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH) that exhibits strong fluorescence in the blue region of the visible spectrum. Its photophysical properties are characterized by a large Stokes shift and a high sensitivity to its local microenvironment. This sensitivity is the cornerstone of its utility as a sensor; changes in polarity, pH, or the presence of specific analytes can induce measurable changes in its fluorescence intensity, lifetime, or emission wavelength.

Functionalization and Its Impact: The Roles of the Bromo and Carboxyl Groups

The utility of the basic anthracene structure is significantly enhanced by the strategic placement of functional groups:

  • 10-Bromo Group: The bromine atom at the 10-position introduces a "heavy-atom effect." This effect promotes intersystem crossing (ISC), a process where the excited singlet state transitions to a triplet state. This can influence the fluorescence quantum yield and lifetime, making the probe highly susceptible to quenching by certain analytes, a principle often exploited in "turn-off" sensors.[1]

  • 9-Carboxylic Acid Group: This functional group imparts several key advantages. Firstly, it provides a handle for covalent conjugation to biomolecules, such as proteins or nucleic acids, or for derivatization of small molecules for analytical separation techniques like HPLC.[2] Secondly, the protonation state of the carboxylic acid is pH-dependent, allowing BACA to function as a potential probe for monitoring pH changes within a specific physiological or chemical range.[3]

Principle of Fluorescence Modulation

The operation of BACA as a probe is governed by its interaction with its environment or target analytes, leading to a change in its fluorescent output. The primary mechanisms include fluorescence quenching or enhancement. The diagram below illustrates the fundamental photophysical processes involved.

G Fig. 1: Simplified Jablonski Diagram for BACA cluster_0 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light, hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Enhanced by Bromine) Quencher Analyte/Quencher S1->Quencher Quenching (Energy/Electron Transfer) T1->S0 Phosphorescence (Non-radiative decay) S0_top S0_top S1_top S1_top T1_top T1_top

Caption: A simplified diagram illustrating the excitation and relaxation pathways for BACA.

Section 2: Physicochemical & Spectroscopic Properties

A thorough understanding of BACA's properties is critical for experimental design. The following table summarizes its key characteristics, with spectral data based on related anthracene compounds.[2][4]

PropertyValueNotes
Chemical Formula C₁₅H₉BrO₂-
Molecular Weight 301.14 g/mol -
Appearance Yellow to light-green solidBased on typical appearance of similar compounds like 9-Bromoanthracene.[5]
Solubility Soluble in THF, CH₂Cl₂, Acetonitrile, EthanolPoorly soluble in water. The carboxylate salt form will have improved aqueous solubility.
Approx. Excitation (λex) 365 - 375 nmThe exact maximum will be solvent-dependent. It is crucial to determine the empirical maximum in the experimental buffer. Based on 9-chloromethyl anthracene and 9-bromoanthracene.[2][4]
Approx. Emission (λem) 410 - 440 nmThe emission spectrum can be sensitive to solvent polarity and pH. Based on 9-chloromethyl anthracene and 9-anthracenecarboxylic acid.[2][6]

Section 3: Core Applications & Methodologies

BACA's unique structure lends itself to a variety of applications. This section provides the rationale and detailed protocols for its primary uses.

General Workflow for Fluorescence Measurements

Successful application of BACA begins with a robust and consistent experimental workflow. The following diagram outlines the critical steps from sample preparation to data analysis.

G A 1. Stock Solution Preparation B 2. Working Solution Dilution A->B DMSO or EtOH C 3. Analyte/Sample Incubation B->C Aqueous Buffer D 4. Spectrofluorometric Measurement C->D Quartz Cuvette E 5. Data Processing & Analysis D->E Intensity vs. [Analyte]

Caption: A standard experimental workflow for utilizing BACA as a fluorescent probe.

Application I: Analyte Detection via Fluorescence Quenching

Causality & Principle: This application leverages the quenching of BACA's fluorescence upon interaction with an analyte. Quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[7] The presence of the bromine heavy atom makes BACA particularly sensitive to quenching by electron-rich species or heavy metal ions.[8] The relationship between quencher concentration and fluorescence intensity is described by the Stern-Volmer equation, providing a quantitative basis for the assay.[9]

Protocol 3.2.1: Quantitative Analysis of an Analyte via Fluorescence Quenching

This protocol provides a framework for detecting a quencher, such as a heavy metal ion (e.g., Hg²⁺, Cu²⁺) or a nitroaromatic compound.

  • Materials & Reagents:

    • 10-Bromoanthracene-9-carboxylic acid (BACA)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Analyte (quencher) of interest

    • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4)

    • High-purity water

    • Quartz fluorescence cuvettes (1 cm path length)

  • Preparation of Solutions:

    • BACA Stock Solution (1 mM): Dissolve 3.01 mg of BACA in 10 mL of anhydrous DMSO. Store protected from light at 4°C.

    • Analyte Stock Solution (10 mM): Prepare a concentrated stock of the quencher in high-purity water or a suitable solvent.

    • BACA Working Solution (10 µM): Dilute 100 µL of the 1 mM BACA stock solution into 9.9 mL of the assay buffer. Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

  • Experimental Procedure:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to the empirically determined maximum (start at ~370 nm) and the emission detection range from ~390 nm to 600 nm. Set appropriate excitation and emission slit widths (e.g., 5 nm).[10]

    • Pipette 2 mL of the 10 µM BACA working solution into a quartz cuvette. This is your reference sample (F₀).

    • Record the fluorescence spectrum. Identify the emission maximum.

    • Create a series of analyte dilutions in separate cuvettes. To the 2 mL of 10 µM BACA working solution, add small aliquots of the analyte stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). Ensure the total volume change is negligible.

    • For each concentration, mix gently by inverting the cuvette and incubate for a set period (e.g., 5 minutes) to allow for equilibration.

    • Record the fluorescence intensity (F) at the emission maximum for each sample.

  • Self-Validation & Controls:

    • Run a buffer blank to measure background fluorescence.

    • To distinguish between static and dynamic quenching, perform the experiment at different temperatures. Dynamic quenching is highly temperature-dependent, while static quenching is less so.

    • Test for interference by running the assay in the presence of other potential analytes to confirm selectivity.

Application II: Covalent Labeling and Derivatization

Causality & Principle: The carboxylic acid moiety of BACA can be chemically activated to form a reactive ester (e.g., an N-hydroxysuccinimide (NHS) ester) or an acyl chloride. This activated form can then readily react with primary amines on other molecules, such as the lysine residues of a protein or amine-containing drug molecules, to form a stable amide bond. The now-conjugated BACA tag allows the target molecule to be detected and quantified using fluorescence. This is particularly useful for HPLC analysis of otherwise non-fluorescent compounds.[2]

Protocol 3.3.1: General Procedure for Amine Derivatization

This protocol outlines the activation of BACA and subsequent labeling of an amine-containing analyte.

  • Materials & Reagents:

    • 10-Bromoanthracene-9-carboxylic acid (BACA)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (a water-soluble carbodiimide)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous, amine-free solvent (e.g., DMF or Acetonitrile)

    • Amine-containing analyte

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base[11]

  • Activation of BACA (Formation of BACA-NHS ester):

    • In a dry glass vial, dissolve BACA (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.[12]

    • A white precipitate (dicyclohexylurea, DCU) will form. The reaction can be monitored by TLC.

    • Caution: DCC is a potent allergen.

  • Labeling Procedure:

    • Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the activated BACA-NHS ester.

    • Dissolve the amine-containing analyte in the reaction solvent (e.g., DMF or a buffer if using EDC for activation).

    • Add the BACA-NHS ester solution (typically 1.5-2 equivalents relative to the analyte) to the analyte solution.

    • Add a small amount of base (e.g., TEA) to catalyze the reaction and neutralize any acid formed.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Validation:

    • The resulting BACA-labeled product can be purified from excess reagents using column chromatography or preparative HPLC.

    • Confirm the successful conjugation using mass spectrometry (MS) to identify the correct molecular weight of the product.

    • Validate the fluorescence of the conjugate by recording its excitation and emission spectra.

Section 4: Data Analysis & Interpretation

Quenching Data: The Stern-Volmer Plot

For quenching experiments, data is analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • [Q] is the concentration of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

Procedure:

  • Correct all fluorescence intensity readings by subtracting the buffer blank.

  • Calculate the ratio F₀ / F for each quencher concentration.

  • Plot F₀ / F on the y-axis versus [Q] on the x-axis.

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Ksv. A linear plot is indicative of a single quenching mechanism (either purely static or purely dynamic).

Section 5: Handling and Safety Precautions

As a Senior Application Scientist, ensuring user safety is paramount. BACA and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[14]

  • Toxicity: While specific data for BACA is limited, related compounds like 9-bromoanthracene are suspected of causing genetic defects and cause skin/eye irritation. Handle with caution.[5][13]

Section 7: References

  • Google Patents. (n.d.). A kind of synthetic method of 9-anthracenecarboxylic acid. Retrieved from

  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 50(6), 464–468. Available from: [Link]

  • Abdel-Mottaleb, M. S. A., Galal, H. R., Dessouky, A. F. M., El-Naggar, M., Mekkawi, D., Ali, S. S., & Attya, G. M. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2, 49-56. Available from: [Link]

  • MDPI. (n.d.). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370 nm... Retrieved from [Link]

  • ACS Publications. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. Chemical Communications. Available from: [Link]

  • Frontiers Media. (n.d.). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. Journal of Materials Chemistry C. Available from: [Link]

  • PubChem. (n.d.). 9-Bromoanthracene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Retrieved from [Link]

  • MDPI. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available from: [Link]

  • The Royal Society. (n.d.). The quenching of anthracene fluorescence. Proceedings of the Royal Society A. Available from: [Link]

  • University of Oradea. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Analele Universității din Oradea, Fascicula Chimie. Available from: [Link]

  • ResearchGate. (n.d.). Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved from [Link]

  • AIP Publishing. (n.d.). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). The Rate Constant for Fluorescence Quenching. Retrieved from [Link]

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Method

Application Notes and Protocols for the Derivatization of 10-Bromoanthracene-9-carboxylic Acid for the Synthesis of Novel Materials

Introduction: The Strategic Importance of 10-Bromoanthracene-9-carboxylic Acid in Materials Science 10-Bromoanthracene-9-carboxylic acid is a versatile bifunctional building block for the synthesis of advanced organic ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 10-Bromoanthracene-9-carboxylic Acid in Materials Science

10-Bromoanthracene-9-carboxylic acid is a versatile bifunctional building block for the synthesis of advanced organic materials. Its rigid, planar anthracene core imparts inherent photoluminescent properties, making it an attractive scaffold for materials used in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics. The strategic placement of the carboxylic acid and bromo functionalities at the 9 and 10 positions, respectively, allows for orthogonal derivatization, enabling the precise tuning of the electronic and photophysical properties of the final material.

The carboxylic acid group serves as a convenient handle for esterification and amidation reactions, allowing for the introduction of a wide variety of functional groups that can influence solubility, film-forming properties, and intermolecular interactions. The bromo substituent is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which facilitate the extension of the π-conjugated system. This extension is crucial for modulating the HOMO/LUMO energy levels, and consequently, the emission color and charge transport characteristics of the material.

This application note provides a comprehensive guide to the derivatization of 10-bromoanthracene-9-carboxylic acid, offering detailed protocols for key synthetic transformations and insights into the design of novel materials with tailored optoelectronic properties.

Derivatization Strategies: A Modular Approach to Material Design

The derivatization of 10-bromoanthracene-9-carboxylic acid can be approached in a modular fashion, where the carboxylic acid and the bromo group are functionalized independently or sequentially. This allows for the systematic exploration of structure-property relationships.

Esterification and Amidation: Tuning Solubility and Introducing Functional Moieties

Esterification and amidation of the carboxylic acid group are fundamental transformations for modifying the periphery of the anthracene core. These reactions can be used to attach solubilizing alkyl chains, introduce charge-transporting moieties, or link the chromophore to a polymer backbone.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient esterification and amidation. For sterically hindered alcohols or amines, the use of activating agents like dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often necessary to achieve high yields. The reaction conditions, such as solvent and temperature, are chosen to ensure the solubility of the reactants and to provide sufficient energy to overcome the activation barrier of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 10-bromoanthracene-9-carboxylate

This protocol describes a classic Fischer esterification, a straightforward method for converting a carboxylic acid to its corresponding methyl ester.

Workflow Diagram:

start Start add_reagents Add 10-bromoanthracene-9-carboxylic acid, methanol, and sulfuric acid to a round-bottom flask. start->add_reagents reflux Reflux the mixture for 12-24 hours. add_reagents->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove excess methanol under reduced pressure. cool->concentrate extract Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine. concentrate->extract dry Dry the organic layer over anhydrous MgSO4. extract->dry purify Purify the crude product by column chromatography. dry->purify end Obtain pure methyl 10-bromoanthracene-9-carboxylate. purify->end

Caption: Workflow for the synthesis of methyl 10-bromoanthracene-9-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
10-Bromoanthracene-9-carboxylic acid6929-81-3301.14
Methanol (anhydrous)67-56-132.04
Sulfuric acid (concentrated)7664-93-998.08
Ethyl acetate141-78-688.11
Sodium bicarbonate (saturated solution)144-55-884.01
Brine (saturated NaCl solution)7647-14-558.44
Anhydrous magnesium sulfate7487-88-9120.37
Silica gel (for column chromatography)7631-86-9-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10-bromoanthracene-9-carboxylic acid (3.01 g, 10 mmol), 50 mL of anhydrous methanol, and 3-4 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 10-bromoanthracene-9-carboxylate as a solid.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-10-bromoanthracene-9-carboxamide

This protocol details the amidation of 10-bromoanthracene-9-carboxylic acid with an aromatic amine using a peptide coupling reagent.

Workflow Diagram:

start Start dissolve_reagents Dissolve 10-bromoanthracene-9-carboxylic acid, p-anisidine, and HATU in anhydrous DMF. start->dissolve_reagents add_base Add DIPEA to the mixture and stir at room temperature. dissolve_reagents->add_base monitor Monitor the reaction by TLC for 12-24 hours. add_base->monitor quench Pour the reaction mixture into water to precipitate the product. monitor->quench filter_wash Filter the solid and wash with water and methanol. quench->filter_wash dry Dry the solid under vacuum. filter_wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol/DMF). dry->recrystallize end Obtain pure N-(4-methoxyphenyl)-10-bromoanthracene-9-carboxamide. recrystallize->end

Caption: Workflow for the synthesis of an N-aryl anthracene carboxamide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
10-Bromoanthracene-9-carboxylic acid6929-81-3301.14
p-Anisidine104-94-9123.15
HATU148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.09

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 10-bromoanthracene-9-carboxylic acid (1.51 g, 5 mmol), p-anisidine (0.68 g, 5.5 mmol), and HATU (2.09 g, 5.5 mmol) in 30 mL of anhydrous DMF.

  • Add DIPEA (1.3 mL, 7.5 mmol) to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain pure N-(4-methoxyphenyl)-10-bromoanthracene-9-carboxamide.

Suzuki Coupling: Extending π-Conjugation for Optoelectronic Applications

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between the bromo-substituted anthracene core and various aryl or heteroaryl boronic acids or esters.[1] This reaction is instrumental in creating extended π-conjugated systems, which are essential for tuning the emission color and improving the charge transport properties of organic electronic materials.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling. For aryl-aryl couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, facilitates the dissolution of both the organic and inorganic reactants.

Protocol 3: Suzuki Coupling of Methyl 10-bromoanthracene-9-carboxylate with Phenylboronic Acid

This protocol describes the synthesis of a 9,10-disubstituted anthracene derivative via a Suzuki coupling reaction.

Reaction Scheme:

reactant1 Methyl 10-bromoanthracene-9-carboxylate product Methyl 10-phenylanthracene-9-carboxylate reactant1->product + reactant2 Phenylboronic acid reactant2->product reagents Pd(PPh3)4, K2CO3 (aq) reagents->product solvent Toluene solvent->product

Caption: Suzuki coupling of methyl 10-bromoanthracene-9-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 10-bromoanthracene-9-carboxylate-315.16
Phenylboronic acid98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium carbonate (2M aqueous solution)584-08-7138.21
Toluene108-88-392.14

Procedure:

  • To a 100 mL Schlenk flask, add methyl 10-bromoanthracene-9-carboxylate (1.58 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add 30 mL of toluene and 10 mL of a 2M aqueous solution of potassium carbonate.

  • Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with 2 x 20 mL of water and 1 x 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 10-phenylanthracene-9-carboxylate.

Data Presentation: Properties of Derivatized Anthracenes

The following table summarizes the photophysical properties of representative anthracene derivatives, illustrating the impact of derivatization on their emission characteristics.

CompoundEmission Max (nm)Quantum Yield (%)Application
9,10-Diphenylanthracene (DPA)408, 430~90Blue Emitter
9,10-Di(2-naphthyl)anthracene (ADN)453~80Blue Host
Derivative with bulky side groups460-480>70Blue Emitter

Note: The data presented are for illustrative purposes and may vary depending on the specific molecular structure and measurement conditions.

Conclusion

The derivatization of 10-bromoanthracene-9-carboxylic acid offers a powerful and versatile platform for the development of novel organic materials with tailored optoelectronic properties. The protocols outlined in this application note provide a solid foundation for the synthesis of a wide range of anthracene-based compounds. By strategically combining esterification, amidation, and cross-coupling reactions, researchers can fine-tune the electronic structure, solubility, and solid-state packing of these materials, paving the way for the next generation of high-performance organic electronic devices.

References

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving 10-Bromoanthracene-9-carboxylic Acid

Introduction: The Strategic Synthesis of Functionalized Anthracene Scaffolds Anthracene derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique photophysical properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Functionalized Anthracene Scaffolds

Anthracene derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique photophysical properties.[1][2] The targeted synthesis of 10-aryl-anthracene-9-carboxylic acids via Suzuki-Miyaura cross-coupling reactions represents a significant step in creating novel molecular architectures for applications ranging from organic light-emitting diodes (OLEDs) to biological probes.[1][3] This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki coupling of 10-bromoanthracene-9-carboxylic acid with various arylboronic acids.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[4][5] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and less toxic organoboron reagents.[6][7] However, the successful coupling of sterically hindered substrates like 10-bromoanthracene-9-carboxylic acid, which also bears a potentially interfering carboxylic acid group, requires careful optimization of the catalytic system. This document will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to confidently approach this challenging yet rewarding transformation.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (10-bromoanthracene-9-carboxylic acid) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate. The strength of the carbon-halogen bond influences the rate of this step, with the reactivity order being I > Br > Cl.[5]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (10-aryl-anthracene-9-carboxylic acid) from the palladium(II) complex, regenerating the active palladium(0) catalyst to continue the cycle.[8]

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ (Ar = Anthracenyl) Pd(0)L2->ArPd(II)XL2 Ar-X OxAdd Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ / Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' ArAr Ar-Ar' (Product) RedElim Reductive Elimination ArX Ar-X (10-Bromoanthracene-9-carboxylic acid) ArBOH Ar'-B(OH)₂ (Arylboronic acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 10-Bromoanthracene-9-carboxylic Acid

This protocol provides a general procedure for the Suzuki coupling of 10-bromoanthracene-9-carboxylic acid with an arylboronic acid. Optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different arylboronic acids.

Materials and Reagents
ReagentPuritySupplierNotes
10-Bromoanthracene-9-carboxylic acid≥95%VariousStarting material.
Arylboronic acid≥97%VariousCoupling partner.
Palladium(II) acetate [Pd(OAc)₂]≥98%VariousCatalyst precursor.
SPhos≥98%VariousLigand.
Potassium carbonate (K₂CO₃)≥99%VariousBase.
1,4-DioxaneAnhydrousVariousSolvent.
Deionized water--Co-solvent.
Ethyl acetateACS GradeVariousFor extraction.
1 M Hydrochloric acid (HCl)--For acidification.
Brine--For washing.
Anhydrous magnesium sulfate (MgSO₄)--For drying.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10-bromoanthracene-9-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). Then, add potassium carbonate (2.0-3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.[7]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 10-aryl-anthracene-9-carboxylic acid.

Workflow Diagram

Suzuki_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - 10-bromoanthracene-9-carboxylic acid - Arylboronic acid - Pd(OAc)₂ - SPhos start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_solvents_base Add Solvents and Base: - 1,4-Dioxane/Water - K₂CO₃ inert->add_solvents_base react Heat and Stir (80-100 °C) add_solvents_base->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up: - Cool - Dilute with EtOAc - Acidify with HCl - Extract - Wash with Brine monitor->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product: 10-Aryl-anthracene-9-carboxylic acid purify->end

Sources

Method

Application Notes and Protocols: 10-Bromoanthracene-9-carboxylic Acid as a Versatile Platform for Chemosensor Development

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 10-bromoanthracene-9-carboxylic acid as a foundational scaffold for th...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 10-bromoanthracene-9-carboxylic acid as a foundational scaffold for the design and synthesis of novel chemosensors. This document outlines the rationale behind its use, proposes synthetic strategies, and provides detailed protocols for the development of a representative fluorescent chemosensor for the detection of heavy metal ions.

Introduction: The Strategic Advantage of the 10-Bromoanthracene-9-carboxylic Acid Scaffold

The quest for sensitive and selective chemosensors is a cornerstone of modern analytical science, with applications spanning environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors, in particular, offer a non-invasive and highly sensitive means of detecting a wide array of analytes. The anthracene core is a well-established and highly effective fluorophore due to its rigid, planar structure and high quantum yield.

10-bromoanthracene-9-carboxylic acid emerges as a particularly strategic starting material for chemosensor development due to the orthogonal reactivity of its two functional groups. The carboxylic acid at the 9-position provides a convenient anchor point for the attachment of various recognition moieties (receptors) through stable amide or ester linkages. Simultaneously, the bromine atom at the 10-position offers a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki or Sonogashira couplings. This dual functionality allows for the modular and rational design of sophisticated chemosensors with tailored specificities and signaling mechanisms.

Core Principles of Chemosensor Design with 10-Bromoanthracene-9-carboxylic Acid

Chemosensors fundamentally consist of a receptor unit, responsible for selective analyte binding, and a reporter unit (fluorophore), which transduces the binding event into a measurable signal. In the context of 10-bromoanthracene-9-carboxylic acid, the anthracene moiety serves as the fluorescent reporter. The design of effective chemosensors based on this scaffold hinges on modulating the fluorescence output of the anthracene core upon analyte binding. The two primary mechanisms leveraged are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor with a lone pair of electrons (e.g., an amine or a thioether) is positioned in proximity to the fluorophore. In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, inhibiting PET and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT-based sensors feature an electron-donating group and an electron-accepting group conjugated to the fluorophore. Analyte binding can alter the electron-donating or -accepting properties of the receptor, leading to a shift in the emission wavelength.

The strategic placement of the receptor and other functional groups on the 10-bromoanthracene-9-carboxylic acid framework allows for the fine-tuning of these photophysical processes to achieve the desired sensing outcome.

Proposed Application: A "Turn-On" Fluorescent Chemosensor for Mercury(II) Ions

To illustrate the utility of 10-bromoanthracene-9-carboxylic acid, we propose the design and synthesis of a selective "turn-on" fluorescent chemosensor for the detection of mercury(II) ions (Hg²⁺), a highly toxic environmental pollutant.

Signaling Pathway and Mechanism

The proposed sensor, hereafter referred to as AB-1 (Anthracene-Bromo-1), will be synthesized by coupling a simple diethanolamine receptor to the carboxylic acid group of 10-bromoanthracene-9-carboxylic acid. The tertiary amine of the diethanolamine moiety will act as a PET quencher in the absence of Hg²⁺. Upon the addition of Hg²⁺, the mercury ions will coordinate with the nitrogen and oxygen atoms of the receptor, lowering the energy of the lone pair on the nitrogen and thereby inhibiting the PET process. This will result in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of Hg²⁺.

G cluster_off Sensor 'Off' State (No Hg²⁺) cluster_on Sensor 'On' State (with Hg²⁺) S0_off S₀ S1_off S₁ S0_off->S1_off Excitation (hν) S1_off->S0_off Fluorescence Quenching PET_quencher Receptor (Diethanolamine) S1_off->PET_quencher PET S0_on S₀ S1_on S₁ S0_on->S1_on Excitation (hν) S1_on->S0_on Strong Fluorescence

Caption: Proposed PET-based signaling pathway for the AB-1 chemosensor.

Experimental Protocols

Part 1: Synthesis of Chemosensor AB-1

This protocol details the synthesis of the proposed Hg²⁺ chemosensor, AB-1 , from 10-bromoanthracene-9-carboxylic acid.

Materials:

  • 10-bromoanthracene-9-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Diethanolamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 10-bromoanthracene-9-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve diethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Add the acid chloride solution dropwise to the diethanolamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with deionized water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, AB-1 .

Part 2: Protocol for Fluorescence-Based Detection of Hg²⁺

This protocol describes the use of the synthesized AB-1 chemosensor for the detection of Hg²⁺ in an aqueous-organic solvent system.

Materials and Instrumentation:

  • Synthesized AB-1 chemosensor

  • Stock solution of AB-1 (1 mM in DMSO)

  • Stock solutions of various metal perchlorates (including Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Acetonitrile (spectroscopic grade)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Sensor Solution:

    • Prepare a working solution of AB-1 (10 µM) in a 1:1 (v/v) mixture of acetonitrile and HEPES buffer.

  • Fluorescence Titration:

    • Place 3 mL of the AB-1 working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (Excitation at 365 nm, Emission scan from 380 nm to 600 nm).

    • Incrementally add small aliquots of the Hg²⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Selectivity Study:

    • To separate cuvettes containing 3 mL of the AB-1 working solution, add a significant excess (e.g., 10 equivalents) of the various metal ion stock solutions.

    • Record the fluorescence spectrum for each metal ion to assess the selectivity of AB-1 for Hg²⁺.

  • Competition Study:

    • To a cuvette containing 3 mL of the AB-1 working solution and the competing metal ions (10 equivalents each), add incremental amounts of the Hg²⁺ stock solution.

    • Record the fluorescence spectra to determine if the presence of other metal ions interferes with the detection of Hg²⁺.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of AB-1 cluster_detection Hg²⁺ Detection Protocol start 10-Bromoanthracene -9-carboxylic acid acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride coupling Amide Coupling (Diethanolamine, TEA) acid_chloride->coupling purification Purification (Column Chromatography) coupling->purification end Chemosensor AB-1 purification->end prep_sensor Prepare AB-1 Solution (10 µM in ACN/HEPES) end->prep_sensor titration Fluorescence Titration (add Hg²⁺) prep_sensor->titration selectivity Selectivity Test (add other metal ions) prep_sensor->selectivity competition Competition Test (add Hg²⁺ in presence of others) prep_sensor->competition analysis Data Analysis titration->analysis selectivity->analysis competition->analysis

Caption: Overall experimental workflow for the synthesis and application of the AB-1 chemosensor.

Data Presentation: Expected Quantitative Results

The following table summarizes the anticipated performance characteristics of the AB-1 chemosensor based on literature precedents for similar anthracene-based fluorescent probes.

ParameterExpected ValueRationale / Supporting Evidence
Excitation Wavelength (λex) ~365 nmCharacteristic of the anthracene core.
Emission Wavelength (λem) ~420 nmTypical emission for anthracene derivatives in a polar environment.
Fluorescence Enhancement > 50-foldSignificant "turn-on" response is expected upon inhibition of PET.
Limit of Detection (LOD) < 100 nMAchievable with high quantum yield fluorophores and efficient PET quenching.
Analyte Selectivity High for Hg²⁺ over other divalent and monovalent metal ionsThe soft nature of the diethanolamine receptor favors coordination with soft Lewis acids like Hg²⁺.
Response Time < 1 minuteAnalyte binding and the resulting conformational change are typically rapid.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of AB-1 can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The chemosensing performance is validated through rigorous control experiments, including selectivity and competition studies. The observation of a significant fluorescence enhancement only in the presence of Hg²⁺, and the persistence of this response in the presence of other metal ions, will confirm the efficacy and selectivity of the chemosensor.

Conclusion

10-bromoanthracene-9-carboxylic acid represents a highly promising and versatile platform for the development of novel chemosensors. Its orthogonal functional groups allow for the straightforward synthesis of modular sensors with tunable properties. The proposed protocol for the Hg²⁺ sensor AB-1 serves as a practical example of how this scaffold can be employed to create sensitive and selective analytical tools. The principles and methodologies outlined in these application notes can be readily adapted by researchers to design and synthesize a wide range of chemosensors for various analytes of interest in diverse scientific and industrial fields.

References

  • ACS Omega. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Publications. [Link]

  • Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Royal Society of Chemistry. (2021). Metal–organic frameworks for chemical sensing devices. [Link]

  • ResearchGate. (2019). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. [Link]

  • ResearchGate. (2024). 10-Bromo-N,N-diphenylanthracen-9-amine. [Link]

  • Royal Society of Chemistry. (2016). A planarized 9-phenylanthracene: a simple electron-donating building block for fluorescent materials. [Link]

  • PubMed. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. [Link]

  • ResearchGate. (2015). Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. [Link]

  • ACS Publications. (2006). 9,10-Dichlorooctafluoroanthracene as a building block for n-type organic semiconductors. [Link]

  • PubMed. (2017). Metal-organic frameworks: functional luminescent and photonic materials for sensing applications. [Link]

  • ACS Publications. (2022). Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers. [Link]

  • DSpace. (1984). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. [Link]

  • Royal Society of Chemistry. (2020). Sensing organic analytes by metal–organic frameworks: a new way of considering the topic. [Link]

  • Royal Society of Chemistry. (2022). Photoresponsive metal–organic framework materials for advance applications. [Link]

  • Springer. (2023). Anthracen-9(10H)-One: syntheses, characterization and application in UV light detection. [Link]

  • PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. [Link]

  • Semantic Scholar. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. [Link]

Application

Application Notes and Protocols for Photodynamic Therapy using 10-Bromoanthracene-9-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Anthracene Scaffolds in Photodynamic Therapy Photodynamic therapy (PDT) represents a clinically approved and minimally invasive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Anthracene Scaffolds in Photodynamic Therapy

Photodynamic therapy (PDT) represents a clinically approved and minimally invasive treatment modality for various cancers and other diseases. The core principle of PDT lies in the interplay of three components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen. Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), which subsequently induce localized cellular damage and death in the targeted tissue.

Anthracene-based molecules have garnered significant interest as potential photosensitizers due to their intrinsic luminescent properties and their capacity to generate ROS upon photoexcitation. The anthracene scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of photophysical and biological properties to enhance therapeutic efficacy. This guide focuses on the applications of 10-bromoanthracene-9-carboxylic acid and its derivatives as a promising class of photosensitizers for PDT. The introduction of a bromine atom is a classic strategy in photosensitizer design to enhance intersystem crossing, a key step in the generation of the therapeutically crucial triplet state.

Photophysical and Photochemical Properties of 10-Bromoanthracene-9-carboxylic Acid Derivatives

The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. For derivatives of 10-bromoanthracene-9-carboxylic acid, key parameters include the absorption maximum (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and, most critically for PDT, the singlet oxygen quantum yield (ΦΔ). While extensive data for a wide range of 10-bromoanthracene-9-carboxylic acid derivatives are still emerging, the foundational characteristics can be summarized based on existing knowledge of anthracene derivatives.

PropertyTypical Range/ValueSignificance in PDT
Absorption Maxima (λmax) 350 - 450 nmDetermines the wavelength of light required for activation. Shifting this to longer wavelengths (the "phototherapeutic window," 600-800 nm) is a key goal for deeper tissue penetration.
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹A high value indicates efficient light absorption, allowing for the use of lower photosensitizer concentrations and light doses.
Fluorescence Quantum Yield (ΦF) Low to moderateA lower fluorescence yield is often desirable as it implies that more of the absorbed energy is available for intersystem crossing to the triplet state, which is necessary for ROS generation.
Singlet Oxygen Quantum Yield (ΦΔ) Potentially high (e.g., ~0.72 for some anthracene carboxylic acids)This is a direct measure of the photosensitizer's efficiency in producing the primary cytotoxic agent in Type II PDT. A high ΦΔ is a strong indicator of a potent photosensitizer.

Note: The specific values for derivatives will vary based on the nature of the ester or amide group and any additional substituents.

Mechanism of Action: From Photon to Cell Death

The photodynamic action of 10-bromoanthracene-9-carboxylic acid derivatives is initiated by the absorption of a photon, leading to the excitation of the photosensitizer from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the bromine atom (the heavy-atom effect), the rate of intersystem crossing to the triplet state (T₁) is enhanced. This long-lived triplet state photosensitizer can then initiate two types of photochemical reactions:

  • Type I Reaction: The triplet photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which can then react with oxygen to form ROS like superoxide and hydroxyl radicals.

  • Type II Reaction: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). For many photosensitizers, this is the dominant pathway.

These ROS, particularly singlet oxygen, are highly reactive and have a short lifetime, ensuring that their damaging effects are confined to the immediate vicinity of the photosensitizer's location within the cell. This localized damage to cellular components, such as membranes, mitochondria, and lysosomes, ultimately triggers cell death through apoptosis or necrosis.

PDT_Mechanism PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) CellularDamage Oxidative Cellular Damage O2_singlet->CellularDamage CellDeath Apoptosis / Necrosis CellularDamage->CellDeath

Caption: Type II photodynamic therapy mechanism.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 10-bromoanthracene-9-carboxylic acid derivatives for PDT applications. These are generalized protocols and should be optimized for specific derivatives, cell lines, and available equipment.

Protocol 1: Preparation and Characterization of Photosensitizer Stock Solutions

Causality: Accurate and reproducible results depend on the correct preparation and handling of the photosensitizer. Aggregation in solution can significantly alter the photophysical properties and reduce PDT efficacy.

  • Materials:

    • 10-bromoanthracene-9-carboxylic acid derivative

    • Dimethyl sulfoxide (DMSO), spectroscopic grade

    • Phosphate-buffered saline (PBS), sterile

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Vortex mixer

    • Spectrophotometer and fluorometer

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of the 10-bromoanthracene-9-carboxylic acid derivative in DMSO. Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C, protected from light.

    • For experiments, dilute the DMSO stock solution into the appropriate cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Characterize the diluted photosensitizer in the experimental medium by measuring its UV-Vis absorption and fluorescence spectra to confirm its monomeric state and stability over the course of the experiment. A change in the spectral shape or a decrease in intensity may indicate aggregation or degradation.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

Causality: This protocol quantifies the dose-dependent cytotoxicity of the photosensitizer upon light activation, which is the primary measure of its PDT efficacy.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Photosensitizer working solutions

    • Light source with appropriate wavelength and power output (e.g., LED array, filtered lamp)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).

    • Remove the medium and add fresh medium containing various concentrations of the photosensitizer derivative. Include a "no drug" control.

    • Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

    • Wash the cells twice with PBS to remove any extracellular photosensitizer.

    • Add fresh, drug-free medium to each well.

    • Irradiate the plate with light of the appropriate wavelength (corresponding to the absorption maximum of the photosensitizer) and fluence (J/cm²). A set of control plates ("dark toxicity") should be prepared in the same way but kept in the dark.

    • Return the plates to the incubator for 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of photosensitizer that causes 50% cell death upon irradiation).

Phototoxicity_Workflow Start Seed Cells in 96-well Plate Incubate Overnight Incubation Start->Incubate AddPS Add Photosensitizer Incubate->AddPS Uptake Incubate for Uptake AddPS->Uptake Wash Wash with PBS Uptake->Wash AddMedium Add Fresh Medium Wash->AddMedium Irradiate Irradiate (PDT Group) AddMedium->Irradiate Dark Keep in Dark (Dark Control) AddMedium->Dark PostIncubate Post-treatment Incubation (24-48h) Irradiate->PostIncubate Dark->PostIncubate MTT Add MTT Reagent PostIncubate->MTT Dissolve Dissolve Formazan (DMSO) MTT->Dissolve Read Read Absorbance Dissolve->Read Analyze Calculate Viability & IC₅₀ Read->Analyze

Caption: Workflow for in vitro phototoxicity assay.

Protocol 3: Cellular Uptake and Localization

Causality: The subcellular localization of a photosensitizer is a critical determinant of the primary targets of photodamage and, consequently, the mechanism of cell death. This protocol helps to visualize where the compound accumulates within the cell.

  • Materials:

    • Cancer cell line

    • Glass-bottom culture dishes or chamber slides

    • Photosensitizer working solutions

    • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

    • Hoechst 33342 for nuclear staining

    • Confocal laser scanning microscope (CLSM)

  • Procedure:

    • Seed cells on glass-bottom dishes and allow them to adhere overnight.

    • Incubate the cells with the 10-bromoanthracene-9-carboxylic acid derivative at a non-toxic concentration for the desired uptake period.

    • In the final 30-60 minutes of incubation, add the organelle-specific trackers and Hoechst 33342 to the medium, following the manufacturer's instructions.

    • Wash the cells twice with PBS and add fresh medium.

    • Image the cells using a CLSM. Use separate channels for the photosensitizer's intrinsic fluorescence, the organelle trackers, and the nuclear stain.

    • Merge the images to determine the degree of colocalization between the photosensitizer and the specific organelles.

Protocol 4: Detection of Intracellular ROS Generation

Causality: This protocol provides direct evidence that the photosensitizer is generating ROS within the cells upon light activation, confirming its mechanism of action.

  • Materials:

    • Cancer cell line

    • Glass-bottom culture dishes or 96-well black plates

    • Photosensitizer working solutions

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive probes

    • Light source

    • Fluorescence microscope or microplate reader

  • Procedure:

    • Seed cells and incubate with the photosensitizer as described in the phototoxicity assay.

    • After the uptake period, wash the cells and incubate them with a solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Add fresh medium or PBS.

    • Irradiate the cells with the appropriate light dose.

    • Immediately measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader.

    • Compare the fluorescence intensity of the irradiated cells with that of the dark control and cells not treated with the photosensitizer to quantify the level of ROS generation.

Conclusion and Future Perspectives

Derivatives of 10-bromoanthracene-9-carboxylic acid represent a promising, yet underexplored, class of photosensitizers. Their synthesis is generally accessible, and the presence of the bromine atom is anticipated to enhance their photodynamic efficacy. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future work should focus on synthesizing a library of derivatives with varying ester or amide functionalities to modulate their lipophilicity and, consequently, their cellular uptake and subcellular localization. A thorough investigation of their photophysical properties, particularly their singlet oxygen quantum yields, will be crucial in identifying the most potent candidates for further preclinical development.

References

  • Photodynamic therapy (PDT) is a promising cancer treatment method that uses photosensitizing (PS) compounds to selectively destroy tumor cells using laser light. This review discusses the main advantages of PDT, such as its low invasiveness, minimal systemic toxicity and low risk of complications. Special attention is paid to photosensitizers obtained by chemical synthesis. Three generations of photosensitizers are presented, starting with the first
Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 10-Bromoanthracene-9-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Functionalized Anthracene Ligands in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystalline por...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Functionalized Anthracene Ligands in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic ligand is paramount in dictating the final properties of the MOF. Anthracene-based ligands are of particular interest due to their inherent luminescence and potential for electronic applications.

This document provides a detailed guide to the synthesis of novel MOFs using 10-bromoanthracene-9-carboxylic acid as the organic linker. The introduction of a bromine atom onto the anthracene core serves a dual purpose: it electronically modifies the ligand, influencing the photophysical properties of the resulting MOF, and it provides a reactive handle for post-synthetic modification, allowing for the covalent grafting of additional functionalities.

We present two primary synthesis methodologies: a solvothermal approach for the generation of lanthanide-based MOFs, leveraging the unique luminescent properties of these metal ions, and a protocol for the synthesis of highly stable zirconium-based MOFs. Furthermore, we provide a detailed protocol for the post-synthetic modification of the bromo-functionalized MOF, opening avenues for the creation of tailored materials with enhanced capabilities.

Part 1: Synthesis of Lanthanide-Based MOFs with 10-Bromoanthracene-9-Carboxylic Acid

Lanthanide MOFs are renowned for their characteristic sharp emission bands and long luminescence lifetimes, making them ideal for applications in sensing and bio-imaging. The following protocol is adapted from established procedures for the synthesis of lanthanide MOFs with analogous anthracene-based ligands.[1][2]

Causality Behind Experimental Choices:
  • Solvothermal Synthesis: This method is widely employed for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a well-ordered crystalline framework.

  • N,N-Dimethylformamide (DMF): DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to solvate both the metal salts and the organic linkers. It can also act as a base to deprotonate the carboxylic acid ligand.

  • Hydrothermal Conditions: The presence of water can play a crucial role in the formation of certain MOF structures by influencing the coordination environment of the metal ions.

  • Choice of Lanthanide: The specific lanthanide ion (e.g., Eu³⁺, Tb³⁺) will determine the emission color of the final MOF.

Experimental Protocol: Ln-(10-bromoanthracene-9-carboxylate) MOF

Materials:

  • 10-bromoanthracene-9-carboxylic acid

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vortex mixer

  • Schlenk line or vacuum oven for drying

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 10-bromoanthracene-9-carboxylic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate in 5 mL of DMF.

  • Add the lanthanide solution to the ligand solution dropwise while stirring.

  • Add 0.5 mL of deionized water to the mixture.

  • Cap the vial tightly (or seal the autoclave) and place it in an oven preheated to 120 °C for 72 hours.

  • After 72 hours, remove the vessel from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by centrifugation (5000 rpm, 10 min).

  • Discard the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.

  • Dry the final product under vacuum at 60 °C for 12 hours.

Expected Outcome and Characterization:

The synthesis should yield a crystalline powder. The structure and properties of the MOF should be characterized by:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Photoluminescence Spectroscopy: To determine the excitation and emission properties of the material.

ParameterValue
Ligand:Metal Molar Ratio1:1
SolventDMF/H₂O
Temperature120 °C
Reaction Time72 hours

Part 2: Synthesis of Zirconium-Based MOFs with 10-Bromoanthracene-9-Carboxylic Acid

Zirconium-based MOFs are known for their exceptional chemical and thermal stability, which is attributed to the strong coordination bond between the hard Lewis acidic Zr⁴⁺ ions and the carboxylate oxygen atoms.[3] This makes them particularly suitable for applications in catalysis and harsh environments.

Causality Behind Experimental Choices:
  • Zirconium Tetrachloride (ZrCl₄): A common and reactive precursor for the formation of the Zr₆-based secondary building units (SBUs) that are characteristic of many stable Zr-MOFs.

  • Modulator (e.g., Acetic Acid, Benzoic Acid): The addition of a monocarboxylic acid as a modulator is crucial in the synthesis of Zr-MOFs. It competes with the linker for coordination to the metal cluster, slowing down the nucleation and growth process, which leads to more crystalline and defect-free materials.[4]

Experimental Protocol: Zr-(10-bromoanthracene-9-carboxylate) MOF

Materials:

  • 10-bromoanthracene-9-carboxylic acid

  • Zirconium(IV) chloride (ZrCl₄)

  • Acetic acid (or Benzoic Acid)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vortex mixer

  • Schlenk line or vacuum oven for drying

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 10-bromoanthracene-9-carboxylic acid and 0.1 mmol of Zirconium(IV) chloride in 15 mL of DMF.

  • Add 10 equivalents of acetic acid (1.0 mmol) to the solution. This acts as a modulator.

  • Cap the vial tightly and place it in an oven preheated to 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the white crystalline product by centrifugation (5000 rpm, 10 min).

  • Discard the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL).

  • Activate the MOF by solvent exchange with ethanol for 3 days (replacing the ethanol daily), followed by drying under vacuum at 150 °C for 12 hours.

Expected Outcome and Characterization:

This protocol is expected to yield a highly stable, porous, and crystalline white powder. Characterization should include:

  • PXRD: To confirm the formation of the desired MOF structure (e.g., UiO-66 topology).

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the material.

  • TGA: To confirm the high thermal stability.

  • FT-IR Spectroscopy: To verify the coordination of the carboxylate group to the metal center.

ParameterValue
Ligand:Metal Molar Ratio1:1
Modulator:Ligand Molar Ratio10:1
SolventDMF
Temperature120 °C
Reaction Time24 hours

Part 3: Post-Synthetic Modification of Bromo-Functionalized MOFs

The bromine atom on the anthracene linker provides a versatile platform for post-synthetic modification (PSM), allowing for the introduction of new functional groups that might not be stable under the initial MOF synthesis conditions.[5][6][7][8][9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are powerful tools for this purpose.

Causality Behind Experimental Choices:
  • Heterogeneous Reaction: PSM is performed on the pre-synthesized MOF, which remains as a solid in the reaction mixture. This preserves the overall framework structure.

  • Palladium Catalyst: A palladium catalyst is required to facilitate the carbon-carbon bond formation. The choice of catalyst and ligands is crucial for achieving high conversion without damaging the MOF structure.

  • Base: A base is necessary to activate the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).

Experimental Protocol: Suzuki Coupling on Zr-(10-bromoanthracene-9-carboxylate) MOF

Materials:

  • Zr-(10-bromoanthracene-9-carboxylate) MOF (synthesized as described in Part 2)

  • Arylboronic acid (e.g., phenylboronic acid, 4-carboxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Centrifuge

Procedure:

  • Activate the Zr-(10-bromoanthracene-9-carboxylate) MOF by heating at 150 °C under vacuum for 12 hours.

  • In a Schlenk flask under an inert atmosphere, add 100 mg of the activated MOF, 1.5 equivalents of the arylboronic acid, 0.1 equivalents of Pd(OAc)₂, and 0.2 equivalents of PPh₃.

  • Add 10 mL of anhydrous 1,4-dioxane and 3 equivalents of K₂CO₃.

  • Heat the reaction mixture at 80 °C under an inert atmosphere for 24 hours with stirring.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the modified MOF extensively with 1,4-dioxane, water, and ethanol to remove any unreacted starting materials and catalyst residues.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Expected Outcome and Characterization:

The successful functionalization of the MOF should be confirmed by:

  • ¹H NMR Spectroscopy (after digestion): Digesting a small amount of the MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) will allow for the identification of the newly introduced functional groups.

  • FT-IR Spectroscopy: To observe the appearance of new vibrational bands corresponding to the grafted functional groups.

  • PXRD: To confirm that the crystallinity of the MOF is retained after the modification.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the presence of the newly introduced elements.

Visualization of Workflows

Synthesis Workflow

MOF Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_processing Processing cluster_product Final Product Ligand 10-Bromoanthracene- 9-Carboxylic Acid Solvothermal Reaction Solvothermal Reaction (DMF, Modulator, Heat) Ligand->Solvothermal Reaction Metal Salt Metal Salt (e.g., Ln(NO₃)₃, ZrCl₄) Metal Salt->Solvothermal Reaction Washing Washing (DMF, Ethanol) Solvothermal Reaction->Washing Activation Activation (Solvent Exchange, Vacuum) Washing->Activation Functionalized MOF Bromo-Functionalized MOF Activation->Functionalized MOF Post-Synthetic Modification Workflow Start_MOF Bromo-Functionalized MOF Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) + Catalyst, Base, Reagent Start_MOF->Reaction Heterogeneous Reaction Washing Washing & Purification Reaction->Washing Final_MOF Functionally-Modified MOF Washing->Final_MOF

Caption: Workflow for the post-synthetic modification of bromo-functionalized MOFs.

References

  • Mathis, II, S. R., Golafale, S. T., Solntsev, K. M., & Ingram, C. W. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Crystals, 8(1), 53. [Link]

  • Tan, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498–519. [Link]

  • Mathis, II, S. R., Golafale, S. T., Solntsev, K. M., & Ingram, C. W. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. OSTI.GOV. [Link]

  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • Wang, J., et al. (2018). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A, 6(32), 15674-15682. [Link]

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]

  • Li, J.-R., & Zhou, H.-C. (2016). Zr-based metal–organic frameworks: design, synthesis, structure, and applications. Chemical Society Reviews, 45(9), 2327-2367. [Link]

  • Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. Molecules, 19(12), 19842-19855. [Link]

  • Wang, C., et al. (2022). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. Inorganic Chemistry, 61(16), 6144-6153. [Link]

  • Zhou, H.-C. J., & Kitagawa, S. (2008). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Inorganic Chemistry, 47(14), 6072-6074. [Link]

  • Sun, Y., et al. (2019). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 24(2), 299. [Link]

  • Evans, J. D., & Sumby, C. J. (2012). CHAPTER 3: Post‐synthetic Modification of MOFs. In Metal-Organic Frameworks: Design and Application (pp. 68-117). The Royal Society of Chemistry. [Link]

  • Calahorro, A. J., et al. (2016). Rare earth anthracenedicarboxylate metal–organic frameworks: slow relaxation of magnetization of Nd3+, Gd3+, Dy3+, Er3+ and Yb3+ based materials. Dalton Transactions, 45(2), 595-604. [Link]

  • Gholami, Z., & Morsali, A. (2023). Mesoporous zirconium based metal–organic frameworks, a topological review. RSC Advances, 13(31), 21543-21568. [Link]

  • Mathis, II, S. R., et al. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Digital Library of Georgia. [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society reviews, 40(2), 498–519. [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28). protocols.io. [Link]

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013, October 15). Chemistry at Illinois. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 10-bromoanthracene-9-carboxylic acid

Welcome to the technical support center for the synthesis of 10-bromoanthracene-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10-bromoanthracene-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Here, we provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Understanding the Synthetic Landscape

The synthesis of 10-bromoanthracene-9-carboxylic acid is primarily approached via two distinct synthetic strategies. The choice of strategy often depends on the availability of starting materials and the desired purity of the final product. This guide will address the common side products and troubleshooting for both pathways.

Synthetic_Pathways cluster_0 Synthetic Strategies cluster_1 Starting Materials cluster_2 Product Route_A Route A: Electrophilic Bromination Final_Product 10-Bromoanthracene-9-carboxylic acid Route_A->Final_Product Route_B Route B: Carboxylation Route_B->Final_Product A_Start Anthracene-9-carboxylic acid A_Start->Route_A Brominating Agent (e.g., NBS, Br2) B_Start 9,10-Dibromoanthracene B_Start->Route_B 1. Organolithium Reagent 2. CO2 (Dry Ice) Troubleshooting_Route_B Start Low Yield or Impure Product Check_Conversion TLC shows significant unreacted starting material? Start->Check_Conversion Incomplete_Exchange Incomplete Lithium-Halogen Exchange Check_Conversion->Incomplete_Exchange Yes Check_Side_Product Major side product is anthracene-9-carboxylic acid? Check_Conversion->Check_Side_Product No Action_1 Use freshly titrated BuLi. Ensure anhydrous conditions. Optimize reaction temperature. Incomplete_Exchange->Action_1 End Improved Yield and Purity Action_1->End Non_Selective Non-selective di-lithiation Check_Side_Product->Non_Selective Yes Check_Workup Complex workup and low yield of acid? Check_Side_Product->Check_Workup No Action_2 Use < 1 equivalent of BuLi. Consider inverse addition. Non_Selective->Action_2 Action_2->End Poor_Carboxylation Inefficient Carboxylation Check_Workup->Poor_Carboxylation Yes Check_Workup->End No Action_3 Use excess fresh, crushed dry ice. Pour organolithium onto dry ice. Ensure proper acidic workup. Poor_Carboxylation->Action_3 Action_3->End

Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching of 10-Bromoanthracene-9-Carboxylic Acid Derivatives

Welcome to the technical support center for your fluorescence applications involving 10-bromoanthracene-9-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for your fluorescence applications involving 10-bromoanthracene-9-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching in their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and actionable protocols to ensure the integrity and success of your research.

Part 1: Understanding the Fluorophore - The Root of its Behavior

Before diving into troubleshooting, it is crucial to understand the inherent photophysical characteristics of your molecule. 10-bromoanthracene-9-carboxylic acid is a fascinating but complex fluorophore. Its fluorescence behavior is governed by the interplay of the anthracene core, the electron-withdrawing carboxylic acid group, and the bromine substituent.

  • The Anthracene Core: This provides the fundamental π-conjugated system responsible for its fluorescence. Anthracene itself has a well-defined fluorescence spectrum, but this is heavily modified by its substituents.

  • The 9-Carboxylic Acid Group: This group introduces a significant sensitivity to the local environment. Its protonation state is dependent on the pH of the solvent, which can alter the electronic properties and, consequently, the fluorescence of the entire molecule. Furthermore, this group can participate in hydrogen bonding, leading to aggregation and self-quenching.

  • The 10-Bromo Substituent: The bromine atom is a "heavy atom" and introduces a phenomenon known as the heavy-atom effect . This effect enhances spin-orbit coupling, which facilitates intersystem crossing—the transition from the excited singlet state (where fluorescence occurs) to the triplet state.[1][2] This provides an additional non-radiative decay pathway, which inherently reduces the fluorescence quantum yield compared to a non-brominated analogue.[3]

Part 2: Systematic Troubleshooting Workflow

When you observe lower-than-expected or no fluorescence, a systematic approach is key to diagnosing the problem. This workflow will guide you from initial simple checks to more detailed investigations.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Workflow start Start: Low/No Fluorescence Signal check_instrument 1. Instrument & Basic Checks start->check_instrument check_sample_prep 2. Sample Preparation & Integrity check_instrument->check_sample_prep Instrument OK check_spectra 3. Spectral Analysis (Absorbance & Excitation) check_sample_prep->check_spectra Sample Prep OK diagnose_ife Inner Filter Effect (IFE)? check_spectra->diagnose_ife Spectra Acquired correct_ife Correct for IFE diagnose_ife->correct_ife Yes diagnose_acq Aggregation-Caused Quenching (ACQ)? diagnose_ife->diagnose_acq No end_point Problem Identified correct_ife->end_point protocol_acq Run Concentration-Dependent Study diagnose_acq->protocol_acq Yes diagnose_env Environmental Quenching? diagnose_acq->diagnose_env No protocol_acq->end_point protocol_env Vary Solvent & pH diagnose_env->protocol_env Yes diagnose_quencher External Quencher? diagnose_env->diagnose_quencher No protocol_env->end_point protocol_quencher Stern-Volmer Analysis diagnose_quencher->protocol_quencher Yes protocol_quencher->end_point

Caption: A stepwise decision tree for troubleshooting fluorescence quenching.

Step 1: Instrument and Basic Checks

Before investigating complex photophysics, rule out simple experimental errors.

  • Is the instrument functioning correctly? Run a standard, stable fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene).

  • Are your settings appropriate?

    • Excitation Wavelength: Are you exciting at the absorbance maximum of your compound?

    • Emission Range: Is your scan range appropriate to capture the full emission spectrum?

    • Slits: Are the excitation and emission slits open wide enough to allow sufficient light detection? Start with wider slits and then narrow them to improve resolution if the signal is strong.

    • Detector Gain: Is the detector voltage (gain) set appropriately?

Step 2: Sample Preparation and Integrity
  • Purity: Has the purity of your 10-bromoanthracene-9-carboxylic acid derivative been confirmed? Impurities can act as quenchers.

  • Solvent: Are you using a fresh, high-purity, spectroscopy-grade solvent? Solvent impurities can be fluorescent or act as quenchers.

  • Degassing: Dissolved oxygen is a well-known collisional quencher. For quantitative measurements, it is advisable to degas your sample by bubbling with nitrogen or argon.

Step 3: In-Depth Spectral Analysis

Always measure the absorbance (UV-Vis) spectrum of your sample in addition to the fluorescence spectrum.

  • Check the Absorbance: Does your sample absorb light at the excitation wavelength? If the absorbance is too high, you may be encountering the Inner Filter Effect (IFE) .

  • Inner Filter Effect (IFE): This is an artifact, not a true quenching mechanism.

    • Primary IFE: The sample is so concentrated that the excitation light is significantly attenuated as it passes through the cuvette, meaning molecules further from the light source are not efficiently excited.

    • Secondary IFE: The emitted fluorescence is re-absorbed by other fluorophore molecules in the solution.

    • Diagnosis: A hallmark of IFE is a non-linear relationship between fluorescence intensity and concentration. A common recommendation is to keep the absorbance at the excitation wavelength below 0.1 to minimize this effect.[4][5]

    • Protocol for IFE Correction: If high concentrations are necessary, you must correct for IFE. A common method involves using the following formula:

      F_corrected = F_observed * 10^((A_ex * d_ex + A_em * d_em)/2)

      Where F is the fluorescence intensity, A is the absorbance at the excitation (ex) and emission (em) wavelengths, and d is the path length of the excitation and emission light.[6][7] More advanced correction methods are also available.[8]

Part 3: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

Here we address specific quenching scenarios you might encounter with 10-bromoanthracene-9-carboxylic acid derivatives.

FAQ 1: "My fluorescence intensity decreases as I increase the concentration of my compound. Why is this happening?"

This is a classic sign of Aggregation-Caused Quenching (ACQ) . Many planar aromatic molecules, like anthracene, tend to form non-fluorescent aggregates at higher concentrations due to π-π stacking. The carboxylic acid group in your molecule can also promote aggregation through hydrogen bonding.

Causality: In an aggregated state, new non-radiative decay pathways are created, and the excited state energy is dissipated as heat rather than light.

Troubleshooting Protocol for ACQ:

  • Perform a Concentration-Dependent Study: Prepare a series of dilutions of your compound in the same solvent, from very dilute (e.g., 10⁻⁷ M) to more concentrated (e.g., 10⁻⁴ M).

  • Measure Absorbance and Fluorescence: For each concentration, measure both the UV-Vis absorbance and the fluorescence emission spectra.

  • Analyze the Data:

    • Absorbance: Look for changes in the shape of the absorbance spectrum or deviations from the Beer-Lambert law at higher concentrations. This can indicate the formation of ground-state aggregates.

    • Fluorescence: Plot the fluorescence intensity at the emission maximum against concentration. If ACQ is occurring, you will see an initial increase in intensity, followed by a plateau and then a decrease at higher concentrations.

Solutions for ACQ:

  • Work at lower concentrations.

  • Modify the solvent: In some cases, changing to a solvent that better solvates the molecule can reduce aggregation.

  • Covalent modification: For drug development applications, aggregation can be a significant issue. Covalently attaching the fluorophore to a larger molecule or polymer can prevent self-aggregation.[9]

FAQ 2: "The fluorescence of my compound changes dramatically when I change the solvent. How do I interpret this?"

This is expected for 10-bromoanthracene-9-carboxylic acid due to its carboxylic acid group and the polar nature of the excited state. Solvent polarity and hydrogen bonding capacity can significantly impact fluorescence.

Causality:

  • Solvent Polarity: Polar solvents can stabilize the excited state of the fluorophore, often leading to a red-shift (shift to longer wavelengths) in the emission spectrum. The fluorescence intensity can either increase or decrease depending on how the solvent affects the rates of radiative vs. non-radiative decay. For many anthracene derivatives, increasing solvent polarity can decrease fluorescence intensity.[10]

  • Hydrogen Bonding: Protic solvents (like alcohols or water) can form hydrogen bonds with the carboxylic acid group. This can lead to changes in the fluorophore's electronic structure and the formation of different emissive species (e.g., hydrogen-bonded dimers), which may have different fluorescence properties.[11]

Troubleshooting Protocol for Solvent Effects:

  • Systematic Solvent Study: Prepare solutions of your compound at the same concentration in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

  • Measure and Compare Spectra: Record the absorbance and fluorescence spectra for each solution.

  • Data Presentation: Summarize your findings in a table to easily compare the effects of different solvents.

Table 1: Hypothetical Solvent Effects on 10-Bromoanthracene-9-Carboxylic Acid Fluorescence

SolventPolarity IndexAbsorbance Max (nm)Emission Max (nm)Relative Quantum Yield
Cyclohexane0.2365410High
Toluene2.4366415Medium-High
Dichloromethane3.1368425Medium
Ethanol4.3370435 (and a broad peak at ~470)Low
Water (neutral)10.2372440Very Low

This table is illustrative and based on typical behavior of similar compounds.

FAQ 3: "My fluorescence is very sensitive to pH. How can I control this?"

The carboxylic acid group on your molecule is the cause of this pH sensitivity. The protonated form (-COOH) and the deprotonated form (-COO⁻) will have different electronic properties and thus different fluorescence spectra and quantum yields.

Causality: Deprotonation of the carboxylic acid changes the electron-withdrawing nature of the substituent, which in turn affects the energy levels of the anthracene core's excited state. This can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield. For many aromatic carboxylic acids, changes in pH can lead to significant changes in fluorescence intensity.[12][13]

Troubleshooting Protocol for pH Effects:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Prepare Samples: Add a constant, small volume of a concentrated stock solution of your fluorophore to each buffer to ensure the fluorophore concentration is the same across all samples.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample.

  • Plot Data: Plot the fluorescence intensity at the emission maximum versus pH. This will give you a titration curve from which you can determine the pKa of the fluorophore in its excited state.

Solutions for pH Sensitivity:

  • Use a buffer: For consistent results, always perform your experiments in a well-buffered solution at a pH where the fluorescence is stable.

  • Esterification: If the pH sensitivity is problematic for your application, consider converting the carboxylic acid to an ester. This will remove the pH-sensitive proton.

FAQ 4: "I suspect another molecule in my solution is quenching the fluorescence. How can I confirm this and determine the mechanism?"

This is a classic case of quenching by an external quencher. The process can be either dynamic (collisional) or static .[9]

  • Dynamic Quenching: The quencher collides with the fluorophore after it has been excited, providing a non-radiative pathway for it to return to the ground state.

  • Static Quenching: The quencher and fluorophore form a non-fluorescent complex on the ground state. When this complex absorbs light, it immediately returns to the ground state without emitting a photon.

Diagram: Dynamic vs. Static Quenching

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_d F (Fluorophore) F_star_d F* F_d->F_star_d Excitation F_star_d->F_d Fluorescence Q_d Q (Quencher) F_star_d->Q_d Collision -> Quenching F_s F FQ_s [F-Q] Complex (Non-fluorescent) F_s->FQ_s Ground-state binding Q_s Q FQ_s->FQ_s

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

Protocol for Distinguishing Static vs. Dynamic Quenching:

The most definitive way to distinguish between these two mechanisms is to perform two types of experiments: temperature-dependent studies and fluorescence lifetime measurements.[14]

  • Stern-Volmer Analysis:

    • Prepare a series of samples with a constant concentration of your fluorophore and increasing concentrations of the suspected quencher.

    • Measure the fluorescence intensity (F) for each sample. Let F₀ be the intensity without the quencher.

    • Plot F₀/F versus the quencher concentration [Q]. This is the Stern-Volmer plot. The slope of this plot gives the Stern-Volmer constant, Ksv.[15]

  • Temperature-Dependent Study:

    • Perform the Stern-Volmer analysis at two or more different temperatures (e.g., 25°C and 35°C).

    • Interpretation:

      • Dynamic Quenching: Higher temperatures increase diffusion rates, leading to more collisions and more effective quenching. The Ksv will increase with increasing temperature.

      • Static Quenching: Higher temperatures tend to destabilize the ground-state complex, leading to less effective quenching. The Ksv will decrease with increasing temperature.

  • Fluorescence Lifetime Measurements:

    • Measure the fluorescence lifetime (τ) of your fluorophore in the absence (τ₀) and presence of the quencher.

    • Interpretation:

      • Dynamic Quenching: Since this mechanism affects the excited state, it will decrease the fluorescence lifetime. A plot of τ₀/τ vs. [Q] should be linear and have the same slope (Ksv) as the intensity plot.[11]

      • Static Quenching: This mechanism only affects the population of fluorophores that can be excited. The uncomplexed fluorophores that do fluoresce are unaffected. Therefore, the fluorescence lifetime will remain unchanged.[16]

Table 2: Differentiating Quenching Mechanisms

ParameterDynamic QuenchingStatic Quenching
Mechanism Collisional deactivation of the excited stateFormation of a non-fluorescent ground-state complex
Effect on Lifetime DecreasesUnchanged
Effect of ↑ Temp. Increases quenching (↑ Ksv)Decreases quenching (↓ Ksv)
Effect on Absorbance No changeMay change

References

  • Abdel-Mottaleb, M. S. A., Galal, H. R., Dessouky, A. F. M., El-Naggar, M., Mekkawi, D., Ali, S. S., & Attya, G. M. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2, 47-54. [Link]

  • Geddes, C. D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(20), 7194–7201. [Link]

  • National Center for Biotechnology Information (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed Central. [Link]

  • Fonseca, B. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry, 95(35), 13179–13186. [Link]

  • Labbot (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot. [Link]

  • Labbot (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]

  • Vinod, T. P., & Joseph, J. (2013). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. International Journal of Science and Research, 4(8), 2013-2016. [Link]

  • Zhang, D., et al. (2014). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Chemical Science, 5(8), 3104-3107. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]

  • Tigoianu, R., Ariciu, A. M., & Airinei, A. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(11), 665-671. [Link]

  • Ibrahim, M. K. (2016). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics, 12(4), 23-26. [Link]

  • Tian, W., Zhang, J., & Zhang, J. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Science China Chemistry, 59(11), 1423-1424. [Link]

  • Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy, 34(8), 1-11. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(11), 665-671. [Link]

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. [Link]

  • Quora. (2018). What is the effect of the pH on the fluorescence?. [Link]

  • Serdiuk, I. E., et al. (2021). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 125(3), 2055-2064. [Link]

  • ResearchGate. (n.d.). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. [Link]

  • Monti, S., et al. (2013). References for Small Fluorescence Quantum Yields. Photochemistry and Photobiology, 89(5), 1128-1137. [Link]

  • ResearchGate. (2023). Why is important difference between dynamic and static quenching?. [Link]

  • Samanta, S. K., et al. (2013). Electron rich supramolecular polymers as fluorescent sensors for nitroaromatic explosives. RSC Advances, 3(45), 22963-22969. [Link]

  • Ermolaev, V. L. (2006). Intramolecular heavy-atom effect in the photophysics of organic molecules. Russian Chemical Reviews, 75(1), 21. [Link]

  • Chen, J., et al. (2018). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 20(4), 2450-2458. [Link]

  • Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy, 34(8). [Link]

  • Tan, J., et al. (2022). Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources. Journal of Hazardous Materials, 424(Pt C), 127688. [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. [Link]

  • ETH Zurich. (2016). Fluorescence Quenching. [Link]

  • Heinrich, G., et al. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(8), 879-883. [Link]

  • Paulsen, I. M., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 21(6), 346. [Link]

  • Liu, Y., et al. (2010). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of the Chinese Chemical Society, 57(3), 444-450. [Link]

Sources

Troubleshooting

challenges in scaling up the synthesis of 10-bromoanthracene-9-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 10-bromoanthracene-9-carboxylic acid. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 10-bromoanthracene-9-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success and scalability of your synthesis.

Synthesis Overview & Core Challenges

The synthesis of 10-bromoanthracene-9-carboxylic acid is most commonly achieved via the direct electrophilic bromination of anthracene-9-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group deactivates the anthracene ring system, but the meso-positions (9 and 10) remain the most reactive sites. Since the 9-position is already functionalized, bromination selectively occurs at the 10-position.

While straightforward in principle, scaling this reaction presents several challenges related to reagent solubility, reaction control, and product purification. This guide provides solutions to these common hurdles.

cluster_0 Synthesis Workflow Start Anthracene-9-carboxylic Acid (Starting Material) Reaction Bromination with NBS in suitable solvent Start->Reaction Step 1 Monitoring Reaction Monitoring (e.g., TLC, HPLC) Reaction->Monitoring Step 2 Workup Quenching & Initial Product Isolation Monitoring->Workup Step 3 Purification Recrystallization or Column Chromatography Workup->Purification Step 4 Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Step 5 End Pure 10-bromoanthracene- 9-carboxylic acid Characterization->End Final Product

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for this synthesis?

For laboratory scale, N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂). NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of bromine in situ, which helps to minimize the formation of over-brominated byproducts.[1][2] For industrial applications, continuous flow processes that generate bromine in situ are becoming a safer and more sustainable alternative.[3]

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being more nonpolar due to the bromine atom, should have a higher Rf value than the starting carboxylic acid. Staining with a potassium permanganate dip can help visualize the spots if they are not UV-active enough.

Q3: What are the primary safety considerations?

  • Reagents: NBS is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like chloroform or carbon tetrachloride are often used but are toxic and carcinogenic; safer alternatives should be considered where possible.[2]

  • Reaction: Bromination reactions can be exothermic. When scaling up, ensure adequate cooling and controlled addition of the brominating agent to prevent thermal runaways.

  • Byproducts: The reaction produces succinimide as a byproduct when using NBS. While not highly toxic, it should be disposed of according to your institution's guidelines.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem: Low or No Product Yield

Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material. What should I do?

This is a common issue often linked to solubility and reaction initiation.

  • Causality: Anthracene-9-carboxylic acid has poor solubility in many common non-polar solvents used for bromination (like CCl₄ or CHCl₃).[4][5] If the starting material is not sufficiently dissolved or suspended, the reaction will be extremely slow as it can only occur at the surface of the solid particles.

  • Solution 1 (Solvent System): Consider using a co-solvent system to improve solubility. A mixture of chloroform and acetic acid can be effective. Acetic acid helps to dissolve the carboxylic acid starting material.

  • Solution 2 (Initiation): Radical brominations with NBS often require an initiator. If the reaction is sluggish, the addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be beneficial. Alternatively, irradiation with a standard lab light can also initiate the reaction.[1]

  • Solution 3 (Temperature): Gently heating the reaction mixture to reflux can increase both solubility and reaction rate. However, be cautious, as excessive heat can promote side reactions like decarboxylation.[6]

Problem: Multiple Products Observed on TLC

Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I avoid them?

The presence of multiple products typically points to side reactions or impurities in the starting material.

  • Causality & Impurity Profile:

    • Unreacted Starting Material: The most common "impurity."

    • 9,10-Dibromoanthracene: This can form if your starting anthracene-9-carboxylic acid contains residual anthracene. The anthracene is much more reactive and will be readily dibrominated.

    • Decarboxylated Product (9-bromoanthracene): While less common under mild conditions, prolonged heating or acidic conditions can lead to the loss of the -COOH group.[6]

  • Preventative Measures:

    • Purity of Starting Material: Ensure your anthracene-9-carboxylic acid is pure and free of anthracene before starting. You can purify it by recrystallization if needed.

    • Control Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure full conversion of the starting material, but avoid a large excess which could promote other side reactions.

    • Temperature Control: Maintain the lowest effective temperature to complete the reaction in a reasonable time. Avoid prolonged exposure to high heat.

Problem: Difficulty in Purification and Isolation

Q: I'm struggling to purify the final product. Recrystallization gives a low recovery. What's the best approach?

Purification is often the most challenging step due to the similar properties of the product and certain impurities, compounded by solubility issues.

  • Causality: The product, 10-bromoanthracene-9-carboxylic acid, is a crystalline solid with limited solubility, similar to the starting material. Finding a suitable single solvent for recrystallization can be difficult.

  • Solution 1 (Solvent Screening for Recrystallization): A solvent system approach is often best. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Solvent/SystemSuitability for ProductSuitability for Impurities (e.g., Starting Material)
EthanolModerately soluble when hot.More soluble than the product.
Acetic AcidGood solubility when hot.Also quite soluble.
TolueneGood solubility when hot.Starting material is less soluble.
Dichloromethane/HexaneSoluble in DCM, insoluble in hexane.Good for precipitating the product.
Ethyl AcetateModerately soluble when hot.Starting material is also soluble.
  • Solution 2 (Acid-Base Extraction): To remove unreacted starting material, you can exploit the acidity of the carboxylic acid. Dissolve the crude mixture in a solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution). Both the product and the unreacted starting material will move to the aqueous layer as their carboxylate salts. Re-acidify the aqueous layer with dilute HCl to precipitate both compounds, then collect the solid by filtration. This process primarily removes non-acidic impurities.

  • Solution 3 (Column Chromatography): If recrystallization fails, silica gel chromatography is an option. However, given the polarity of the carboxylic acid, it can streak on the column. A mobile phase of ethyl acetate/hexanes with 1% acetic acid can help to obtain sharper bands.

Scaling Up the Synthesis: From Lab to Pilot Plant

Q: What are the critical parameters to control when scaling this synthesis from grams to kilograms?

Scaling up introduces significant challenges in mass and heat transfer, as well as safety.[7][8]

ScaleUp Scale-Up Challenges Heat Heat Management (Exothermicity) ScaleUp->Heat Mixing Mass Transfer (Poor Solubility) ScaleUp->Mixing Reagent Reagent Addition & Safety ScaleUp->Reagent Flow Solution: Continuous Flow Chemistry Heat->Flow Mixing->Flow Reagent->Flow

Caption: Key challenges in scaling up the bromination reaction.

  • Heat Management: Bromination is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a runaway reaction.

    • Mitigation: Use a jacketed reactor with efficient cooling. The brominating agent (NBS) should be added in portions or as a solution via a dropping funnel to control the reaction rate and temperature.

  • Mass Transfer (Mixing): The poor solubility of the starting material becomes a major issue at scale. Inadequate mixing will lead to a heterogeneous reaction mixture, resulting in long reaction times and inconsistent product quality.

    • Mitigation: Use a reactor with a powerful overhead stirrer capable of keeping the solids suspended. A slurry-to-slurry reaction is often the most practical approach.

  • Safety and Handling: Handling large quantities of halogenated solvents and reagents increases risk.

    • Mitigation: Consider switching to a higher-boiling, less toxic solvent. For large-scale industrial synthesis, transitioning to a continuous flow process is a modern solution that offers superior control over temperature, mixing, and reaction time, while minimizing the volume of hazardous materials at any given moment.[3][9]

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 10-bromoanthracene-9-carboxylic acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthracene-9-carboxylic acid (5.0 g, 22.5 mmol).

  • Solvent Addition: Add 100 mL of chloroform (or a 1:1 mixture of chloroform and glacial acetic acid for better solubility).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (4.2 g, 23.6 mmol, 1.05 eq.) to the flask. Protect the reaction from strong, direct light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or heat to a gentle reflux (approx. 60°C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature. A solid (succinimide byproduct) will be present.

    • Filter the mixture to remove the succinimide, washing the solid with a small amount of cold chloroform.

    • Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) to remove any remaining succinimide and acetic acid (if used).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: A yellow-green solid, the crude 10-bromoanthracene-9-carboxylic acid, will be obtained.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene or glacial acetic acid) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven. The expected yield is typically in the range of 70-85%.

Characterization Data

Confirm the identity and purity of your final product using the following spectroscopic methods.

Technique Expected Observations
¹H NMR (in DMSO-d₆)The most characteristic peak is the carboxylic acid proton (-COOH), which appears as a broad singlet far downfield, typically between 10-13 ppm.[10] The aromatic protons will appear in the 7.5-9.0 ppm range.
¹³C NMR (in DMSO-d₆)The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. Aromatic carbons will be in the 120-140 ppm range.
IR Spectroscopy (ATR)Look for a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).[11] A sharp, strong C=O stretch should appear around 1680-1710 cm⁻¹.
Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units for the M⁺ and M⁺+2 ions).

References

  • Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Sciencemadness Discussion Board. (2023). Synthesis of 9,9'-bianthracene from anthraquinone. Retrieved from [Link]

  • Solubility of Things. (n.d.). Anthracene-9-carboxylic acid. Retrieved from [Link]

  • Chemistry Online. (2023). Microscale - Preparation of 9-bromoanthracene. Retrieved from [Link]

  • Liberty University. (n.d.). Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. Retrieved from [Link]

  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). An anthracene-9-carboxylic acid-based [Cu20] cluster templated by a bromine anion for heterogeneous catalytic chemical fixation of carbon dioxide. Retrieved from [Link]

  • SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). 9-Bromo-anthracene. Retrieved from [Link]

  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • ACS Webinars. (2021). Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan. Retrieved from [Link]

  • YouTube. (2023). Bromination - Insights in Advanced Organic Chemistry 2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • PubMed. (2000). Halogenations of anthracenes and Dibenz. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • CNKI. (2025). Electrocarboxylation of Anthrone to Anthracene-9-carboxylic Acid in the Presence of CO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 10-Bromoanthracene-9-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving 10-bromoanthracene-9-carboxylic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 10-bromoanthracene-9-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and functionally complex substrate. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

The cross-coupling of 10-bromoanthracene-9-carboxylic acid is a non-trivial transformation. Success hinges on a careful selection of catalytic components to overcome significant steric hindrance from the bulky anthracene core and the adjacent carboxylic acid group, while also managing potential side reactions and solubility issues. This guide provides answers to frequently encountered problems and offers field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Catalyst Selection

Question 1: What are the primary challenges when selecting a catalyst for 10-bromoanthracene-9-carboxylic acid?

Answer: You are dealing with a combination of three distinct challenges:

  • Extreme Steric Hindrance: The bromine atom at the C10 position is flanked by the bulky aromatic system and the peri-positioned carboxylic acid at C9. This steric congestion makes the oxidative addition step—the initial interaction of the aryl halide with the palladium(0) catalyst—kinetically slow.[1][2]

  • Interference from the Carboxylic Acid Group: The –COOH group is not an innocent bystander. It can act as a coordinating ligand to the metal center, potentially altering the catalyst's activity. Under basic conditions, the resulting carboxylate is a potential nucleophile and can also facilitate unwanted side reactions like decarboxylation, especially at elevated temperatures.[3]

  • Poor Solubility: Large polyaromatic hydrocarbons like anthracene derivatives often have limited solubility in common organic solvents, which can severely hamper reaction rates and reproducibility.[4]

Your catalyst system must therefore feature a palladium center that is both highly reactive to promote oxidative addition and sterically accessible, supported by a ligand that stabilizes the active species without being overly bulky itself.

Question 2: I'm setting up a Suzuki-Miyaura coupling. What is a good starting point for a catalyst system?

Answer: For Suzuki-Miyaura reactions with this substrate, a robust system capable of overcoming steric hindrance is paramount.[5][6] A typical starting point would involve a Pd(0) source and a sterically demanding, electron-rich phosphine ligand.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are readily reduced in situ to the active Pd(0) species.

  • Ligand: Buchwald-type biaryl phosphine ligands are highly recommended. Ligands like SPhos, XPhos, or RuPhos are designed to promote oxidative addition of sterically hindered aryl halides. They create a highly active, low-coordinate palladium center.

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred.[7] Stronger bases like hydroxides or alkoxides can promote side reactions, including decarboxylation.

  • Solvent: A polar aprotic solvent system is usually effective. Toluene/water or 1,4-dioxane/water mixtures can help solubilize both the organic substrate and the inorganic base.[7]

The decision logic for catalyst selection can be visualized as follows:

cluster_start Reaction Goal cluster_reaction Select Coupling Type cluster_catalyst Catalyst System Components Start Couple 10-Bromoanthracene- 9-carboxylic Acid ReactionType What is the coupling partner? Start->ReactionType Suzuki Pd Precursor: Pd(OAc)2 / Pd2(dba)3 Ligand: Buchwald Biaryl Phosphines (XPhos, SPhos) Base: K3PO4 / K2CO3 ReactionType->Suzuki Boronic Acid (Suzuki) Heck Pd Precursor: Pd(OAc)2 Ligand: (o-tolyl)3P or Ligandless (under specific conditions) Base: Et3N / K2CO3 ReactionType->Heck Alkene (Heck) Buchwald Pd Precursor: Pd(OAc)2 / Pd2(dba)3 Ligand: Josiphos / Xantphos Base: NaOtBu / LHMDS ReactionType->Buchwald Amine / Amide (Buchwald-Hartwig) Start Low / No Yield Observed Solubility Is the starting material fully dissolved at reaction temperature? Start->Solubility Sol_Yes Check Catalyst Activity Solubility->Sol_Yes Yes Sol_No Increase temperature. Change solvent (e.g., Dioxane, DMF, NMP). Consider solid-state milling. Solubility->Sol_No No Catalyst Is the catalyst active? (Color change? Black precipitate?) Cat_Yes Check Degassing Catalyst->Cat_Yes Yes Cat_No Use fresh catalyst/ligand. Ensure inert atmosphere. Consider a more stable pre-catalyst. Catalyst->Cat_No No / Pd Black Degassing Was the reaction mixture thoroughly degassed? Deg_Yes Analyze Side Products Degassing->Deg_Yes Yes Deg_No Improve degassing protocol (e.g., freeze-pump-thaw cycles). Degassing->Deg_No No SideProducts Are there side products visible in TLC/LCMS? Side_Yes Identify side products to diagnose (e.g., Decarboxylation, Protodebromination). See Q4. SideProducts->Side_Yes Yes Side_No Increase catalyst loading. Screen different ligands. Verify reagent purity. SideProducts->Side_No No Sol_Yes->Catalyst Cat_Yes->Degassing Deg_Yes->SideProducts

Caption: Systematic troubleshooting workflow for low-yield reactions.

Question 4: I see significant formation of anthracene-9-carboxylic acid (protodebromination) and/or 9-bromoanthracene (decarboxylation). How can I prevent these side reactions?

Answer: These are two distinct, catalyst-driven side reactions that compete with your desired cross-coupling. Understanding their mechanisms is key to suppression.

  • Protodebromination: This is the replacement of the bromine atom with hydrogen. It often occurs when the transmetalation step (with your coupling partner) is slow, allowing the palladium-aryl intermediate to react with trace water or other proton sources.

    • Solution: Increase the concentration or reactivity of your coupling partner. For Suzuki couplings, ensure your boronic acid is high quality and consider using a slight excess (1.2-1.5 equiv.). For other couplings, ensure the nucleophile is sufficiently active.

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group is typically promoted by high temperatures and strong bases. [8]While sometimes used intentionally in cross-coupling, here it is an undesired side reaction. [3] * Solution:

    • Lower the Temperature: Screen temperatures from 60°C to 100°C. Avoid exceeding 110°C if possible.
    • Weaker Base: Switch from strong bases like NaOtBu or hydroxides to milder options like K₃PO₄ or Cs₂CO₃.
    • Protect the Acid: As a last resort, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). This completely prevents decarboxylation and may also improve solubility, though it adds synthetic steps.

The interplay between these pathways is crucial:

cluster_pathways Competing Reaction Pathways SM 10-Bromoanthracene- 9-carboxylic Acid OxAdd Oxidative Addition (Pd(0) -> Pd(II)) SM->OxAdd Pd(0), Ligand Side2 Side Reaction 2: Decarboxylation (Heat, Base) SM->Side2 Intermediate Ar-Pd(II)-Br Intermediate OxAdd->Intermediate Desired Desired Pathway: Transmetalation -> Reductive Elimination Intermediate->Desired Coupling Partner Side1 Side Reaction 1: Protodebromination (H+ Source) Intermediate->Side1 Product Coupled Product Desired->Product Proto Anthracene-9-carboxylic Acid Side1->Proto Decarb 9-Bromoanthracene

Caption: Competing reaction pathways in the cross-coupling process.

Catalyst System Recommendations & Protocols

The following table provides starting points for various common cross-coupling reactions. Optimization is almost always necessary.

Reaction TypeRecommended Pd PrecursorRecommended LigandRecommended BaseCommon Solvent(s)Key Considerations & Troubleshooting
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OEnsure high-purity boronic acid. Watch for protodeborylation. [2]
Heck [9][10]Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, NMP, DMAcHigh temperatures are often needed, increasing decarboxylation risk. [11]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, Josiphos-typeNaOtBu, LHMDSToluene, DioxaneRequires strictly anhydrous and anaerobic conditions. Strong bases can promote side reactions. [12]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂(None needed)Et₃N, PiperidineTHF, DMFOften requires a Cu(I) co-catalyst (e.g., CuI). Ensure terminal alkyne is deprotected.
Example Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the synthesis of 10-phenylanthracene-9-carboxylic acid.

Materials:

  • 10-bromoanthracene-9-carboxylic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 10-bromoanthracene-9-carboxylic acid, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 5:1 dioxane:water mixture (e.g., 5 mL dioxane, 1 mL water for a 0.1 M reaction concentration relative to the limiting reagent).

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (a small aliquot can be taken, quenched with water, extracted with EtOAc, and spotted). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will move it into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

References
  • Jadhav, G. N., Shaikh, M. A., & Dhavan, P. P. (2015). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. [Link]

  • Zhang, L., Zhang, L., Li, J., & Zhang, Z. (2010). Electrocarboxylation of Anthrone to Anthracene-9-carboxylic Acid in the Presence of CO 2. Chinese Journal of Chemical Engineering.
  • Sciencemadness Discussion Board. (2022). 9-Bromo-anthracene. Sciencemadness. [Link]

  • Lerebours, R., & Wolf, C. (2007). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry.
  • Mejía-Oneto, J. M., & Padwa, A. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Ghaffari, M., & Nevado, C. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]

  • Toriumi, N., Inoue, T., & Iwasawa, N. (2022). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2020). An anthracene-9-carboxylic acid-based [Cu20] cluster templated by a bromine anion for heterogeneous catalytic chemical fixation of carbon dioxide.
  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

  • Reddy, M. S., et al. (2012). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Organic Letters. [Link]

  • da Silva, J. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Ruider, S. A., & Kappe, C. O. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Mejía-Oneto, J. M., & Padwa, A. (2021). Recent advances in the syntheses of anthracene derivatives. Semantic Scholar. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2018). Heck Reaction—State of the Art. Catalysts. [Link]

  • da Silva, J. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. ResearchGate. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Google Patents. (2021). A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Shivaji College. Anthracene. Shivaji College. [Link]

  • Goossen, L. J., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society. [Link]

  • Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Princeton University. [Link]

  • Sadowska, B., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]

  • Le, C. M., & Gutierrez, O. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Palladium‐Catalyzed Decarboxylative Heck‐Type Coupling of Activated Aliphatic Carboxylic Acids Enabled by Visible Light. Angewandte Chemie International Edition. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescence of Anthracene Derivatives: Spotlight on 10-Bromoanthracene-9-carboxylic Acid

The Allure of Anthracene: A Fluorescent Scaffold The parent molecule, anthracene, is a planar, aromatic hydrocarbon that exhibits strong blue fluorescence.[1][2] Its rigid structure minimizes non-radiative decay pathways...

Author: BenchChem Technical Support Team. Date: February 2026

The Allure of Anthracene: A Fluorescent Scaffold

The parent molecule, anthracene, is a planar, aromatic hydrocarbon that exhibits strong blue fluorescence.[1][2] Its rigid structure minimizes non-radiative decay pathways, leading to a respectable fluorescence quantum yield.[1] The addition of functional groups to the anthracene core can dramatically alter its photophysical properties, providing a route to fine-tune its fluorescence for specific applications. These substitutions can influence the molecule's electronic structure, solubility, and susceptibility to environmental quenching.

The Impact of Substituents: A Tale of Two Groups

In 10-bromoanthracene-9-carboxylic acid, two key substituents dictate its fluorescence characteristics: the carboxylic acid group at the 9-position and the bromine atom at the 10-position.

  • The Carboxylic Acid Group: The introduction of a carboxylic acid group at the 9-position, as seen in 9-anthracenecarboxylic acid, can lead to complex photophysical behavior. The fluorescence of 9-anthracenecarboxylic acid is known to be sensitive to the solvent environment, exhibiting different emission characteristics in protic and aprotic solvents due to phenomena like hydrogen bonding and dimerization.[3] In some environments, a broad, red-shifted emission is observed, which has been attributed to the formation of hydrogen-bonded dimers.[4]

  • The Bromine Atom and the Heavy-Atom Effect: The presence of a bromine atom introduces a phenomenon known as the "heavy-atom effect." This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. This increased coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S1) to a triplet state (T1). As fluorescence occurs from the S1 state, an increased rate of ISC competes with fluorescence, leading to a decrease in the fluorescence quantum yield.[5][6] Therefore, it is anticipated that the bromine substituent in 10-bromoanthracene-9-carboxylic acid will lead to significant fluorescence quenching compared to its non-brominated counterpart.

Comparative Photophysical Data of Anthracene Derivatives

To provide a clear comparison, the following table summarizes the key photophysical data for anthracene and some of its relevant derivatives. The data for 10-bromoanthracene-9-carboxylic acid is intentionally left blank, as reliable experimental values are not currently available in the public domain. The experimental protocol provided in the subsequent section outlines the methodology to determine these values.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Solvent
Anthracene356397[2]0.36[1]Cyclohexane
9-Anthracenecarboxylic Acid~363~412-445[3]Varies with solvent and concentration[3]Various
9-Bromoanthracene370~400-450[7]Likely < 0.1 (due to heavy-atom effect)Not specified
9,10-DibromoanthraceneNot specifiedNot specifiedSignificantly quenchedNot specified
10-Bromoanthracene-9-carboxylic AcidTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol: Determining the Fluorescence Quantum Yield of 10-Bromoanthracene-9-carboxylic Acid

The following protocol details the relative method for determining the fluorescence quantum yield, a robust and widely used approach.

I. Principle

The relative quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. The relationship is given by the following equation:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

  • ΦF is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

II. Materials and Instrumentation
  • Spectrofluorometer: Capable of measuring corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade (e.g., ethanol, cyclohexane).

  • Analytical Balance: For precise weighing of compounds.

  • Volumetric Flasks and Pipettes: For accurate solution preparation.

  • Compounds:

    • 10-Bromoanthracene-9-carboxylic acid (sample)

    • Anthracene (or other suitable standard with a known quantum yield in the desired solvent)

    • 9-Anthracenecarboxylic acid (for comparison)

    • 9,10-Dibromoanthracene (for comparison)

III. Experimental Workflow

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Data Analysis & Calculation prep_std Prepare stock solution of standard (e.g., Anthracene) dil_std Prepare a series of dilutions of the standard prep_std->dil_std prep_sample Prepare stock solution of 10-bromoanthracene-9-carboxylic acid and other derivatives dil_sample Prepare a series of dilutions of the samples prep_sample->dil_sample abs_std Measure absorbance of standard solutions at the chosen excitation wavelength dil_std->abs_std abs_sample Measure absorbance of sample solutions at the same excitation wavelength dil_sample->abs_sample fluo_std Record corrected fluorescence spectra of standard solutions abs_std->fluo_std fluo_sample Record corrected fluorescence spectra of sample solutions abs_sample->fluo_sample integrate_std Integrate the area under the emission curves for the standard fluo_std->integrate_std integrate_sample Integrate the area under the emission curves for the samples fluo_sample->integrate_sample plot_std Plot integrated fluorescence intensity vs. absorbance for the standard integrate_std->plot_std plot_sample Plot integrated fluorescence intensity vs. absorbance for the samples integrate_sample->plot_sample calc_qy Calculate the quantum yield of the samples using the comparative formula plot_std->calc_qy plot_sample->calc_qy

Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.

IV. Step-by-Step Procedure
  • Selection of a Standard: Choose a standard with a well-documented quantum yield and whose absorption and emission spectra overlap with the sample. Anthracene or 9,10-diphenylanthracene are common standards for the blue region.

  • Solvent Selection: Use the same spectroscopic grade solvent for both the standard and the sample to minimize errors related to the refractive index.

  • Preparation of Stock Solutions: Accurately weigh and dissolve the standard and the anthracene derivatives in the chosen solvent to prepare stock solutions of known concentrations (e.g., 10-4 M).

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the samples. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all the diluted solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The plot should yield a straight line passing through the origin. The slope of this line is proportional to the fluorescence quantum yield.

  • Calculation: Use the slopes obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of 10-bromoanthracene-9-carboxylic acid and the other derivatives using the formula provided in the "Principle" section.

Discussion: The Heavy-Atom Effect in Action

The introduction of a bromine atom at the 10-position of 9-anthracenecarboxylic acid is expected to have a profound impact on its fluorescence. The heavy-atom effect enhances the rate of intersystem crossing from the excited singlet state (S1) to the triplet state (T1), thereby depopulating the state from which fluorescence originates.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (kisc) (Enhanced by Bromine) T1->S0 Phosphorescence / Non-radiative decay

Figure 2: Jablonski diagram illustrating the heavy-atom effect on the de-excitation pathways of an excited molecule.

As depicted in the Jablonski diagram, the presence of the bromine atom provides an efficient pathway for the excited state energy to be funneled into the triplet manifold. This significantly reduces the probability of fluorescence emission. Consequently, 10-bromoanthracene-9-carboxylic acid is predicted to have a substantially lower fluorescence quantum yield compared to both anthracene and 9-anthracenecarboxylic acid. The experimental verification of this prediction using the protocol outlined above would provide valuable data for the design of novel fluorescent probes and materials where controlled quenching is a desirable feature.

Conclusion

While a complete photophysical dataset for 10-bromoanthracene-9-carboxylic acid remains to be published, a thorough understanding of the structure-property relationships within the anthracene family allows for strong predictions of its fluorescent behavior. The presence of the bromine atom is expected to induce significant fluorescence quenching via the heavy-atom effect, a phenomenon of great importance in the design of photochemically active molecules. The provided experimental guide offers a clear and reliable path for researchers to quantitatively determine the fluorescence quantum yield of this and other anthracene derivatives, thereby contributing valuable data to the scientific community and enabling the development of next-generation fluorescent materials.

References

  • Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2, 47-52. [Link]

  • Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of (a) 9-bromoanthracene... Retrieved from [Link]

  • Bardeen, C. J., et al. (2011). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 11(10), 4496-4503. [Link]

  • Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. Physical Chemistry Chemical Physics, 2(10), 2263-2268. [Link]

  • Minaev, B. F., & Agren, H. (1996).
  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10836-10845. [Link]

  • NIST. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

  • S. K. Tripathy, et al. (2001). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Langmuir 2001, 17, 24, 7634–7639. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. New Journal of Chemistry, 43(32), 12727-12734. [Link]

  • PubChem. (n.d.). 9,10-Dibromoanthracene. Retrieved from [Link]

  • Momiji, H., & Wada, Y. (2001). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Langmuir, 17(24), 7634-7639. [Link]

  • ResearchGate. (n.d.). Quantum yield relative to anthracene... Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

  • Tadashi, M., et al. (2012). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 14(24), 8694-8703. [Link]

  • PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Retrieved from [Link]

  • Chemsrc. (n.d.). 9-Bromoanthracene-10-carboxaldehyde. Retrieved from [Link]

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Comparative

The Enduring Quest for a Perfect Blue: A Comparative Guide to Anthracene-Based OLED Emitters

The relentless pursuit of vibrant, efficient, and long-lasting displays and lighting has positioned Organic Light-Emitting Diodes (OLEDs) at the forefront of materials science. While red and green OLEDs have achieved rem...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of vibrant, efficient, and long-lasting displays and lighting has positioned Organic Light-Emitting Diodes (OLEDs) at the forefront of materials science. While red and green OLEDs have achieved remarkable performance, the development of a stable and efficient deep-blue emitter remains a critical bottleneck, profoundly impacting the overall color gamut and power consumption of full-color displays. Anthracene, a simple polycyclic aromatic hydrocarbon, has emerged as a foundational building block for a vast library of blue-emitting materials. This guide provides an in-depth comparison of the performance of OLEDs based on anthracene derivatives against other leading emitter technologies, supported by experimental data to inform researchers and materials scientists in the field.

The Challenge of Blue Emitters

The difficulty in creating high-performance blue OLEDs stems from fundamental photophysical and material stability challenges. Blue emitters require a wider energy bandgap, which often leads to higher operating voltages and increased susceptibility to degradation.[1] This "blue problem" has driven the evolution of emitter technologies through several generations, each with its own set of advantages and compromises.[2][3]

Anthracene Derivatives: The Workhorse of Blue Fluorescence

Anthracene and its derivatives are a cornerstone of first-generation fluorescent OLED emitters. While the user's query specified 10-bromoanthracene-9-carboxylic acid, this specific molecule is not typically used directly as an emitter. Instead, functionalized anthracene cores, often synthesized from precursors like 9-bromoanthracene, form the emissive component in many fluorescent blue OLEDs. These emitters operate by the radiative decay of singlet excitons, a process that limits the theoretical maximum internal quantum efficiency (IQE) to 25%. However, through mechanisms like triplet-triplet annihilation (TTA), where two non-emissive triplet excitons can combine to form an emissive singlet exciton, the efficiency of fluorescent OLEDs can be significantly enhanced.[4]

Performance Characteristics of Anthracene-Based Emitters

OLEDs utilizing anthracene derivatives are known for their potential to achieve deep-blue emission with excellent color purity. For instance, a non-doped OLED based on the anthracene derivative mCz-TAn-CN has demonstrated stable deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12) and a maximum external quantum efficiency (EQE) of 7.03%, with the efficiency attributed to the TTA process.[4] Another device using mCzAnBzt achieved an even deeper blue emission with CIE coordinates of (0.15, 0.07) and a maximum EQE of 7.95%. These materials are valued for their generally longer operational lifetimes compared to their phosphorescent counterparts.

A Comparative Analysis: Anthracene Derivatives vs. Other Emitter Technologies

The landscape of OLED emitters is diverse, with each class of material offering a unique performance profile. Here, we compare anthracene-based fluorescent emitters with second-generation phosphorescent emitters and third-generation Thermally Activated Delayed Fluorescence (TADF) emitters.

Phosphorescent Emitters (2nd Generation)

Phosphorescent OLEDs (PHOLEDs) can, in theory, achieve 100% IQE by harvesting both singlet and triplet excitons through the use of heavy metal complexes that facilitate intersystem crossing. This leads to significantly higher efficiencies compared to conventional fluorescent materials. However, blue PHOLEDs have historically been plagued by short operational lifetimes.[2][5] Recent advancements, such as the development of novel device architectures, have shown promise in extending the lifetime of blue PHOLEDs. For example, a tandem PEP-PHOLED device has been reported with a remarkable lifetime of 1,800 hours (LT90) at 500 cd/m² and a high EQE of 56%, although this is in a more complex device structure.[6]

Thermally Activated Delayed Fluorescence (TADF) Emitters (3rd Generation)

TADF emitters represent a paradigm shift in OLED technology, offering a metal-free path to harvesting triplet excitons. These molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states, allowing for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state.[7] This process enables the conversion of non-emissive triplets into emissive singlets, leading to theoretical IQEs of 100%.

Blue TADF OLEDs have demonstrated impressive performance, with some devices achieving EQEs of over 20%.[7] For instance, a device using a deuterated blue TADF sensitizer reached a peak EQE of 30.3% with a deep-blue emission (CIEy of 0.17) and a notable LT80 of 227 hours at 1000 cd/m².[8] Another highly efficient blue TADF-OLED achieved a maximum EQE of 28.2% and maintained a high EQE of 21.2% at a luminance of 1000 cd/m².[9] While highly efficient, the stability of blue TADF emitters can still be a concern compared to the most robust fluorescent materials.[7]

Quantitative Performance Comparison

To provide a clear and objective comparison, the table below summarizes the key performance metrics for representative examples of each emitter class.

Emitter ClassEmitter Material ExampleMax. EQE (%)CIE Coordinates (x, y)Luminance (cd/m²)Lifetime
Fluorescent (Anthracene-based) mCzAnBzt7.95(0.15, 0.07)>10,000N/A
Fluorescent (Anthracene-based) TPA-TAn-DMAC4.9(0.14, 0.18)>10,000N/A
Phosphorescent Pt-complex (in tandem device)56(0.14, 0.12)N/A1,800h (LT90 @ 500 cd/m²)[6]
TADF Deuterated TADF sensitizer30.3N/A (CIEy = 0.17)N/A227h (LT80 @ 1000 cd/m²)[8]
TADF Boron-based TADF emitter28.2N/A>1000N/A

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. Below are standardized, step-by-step methodologies for these procedures.

OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Device Finalization sub_cleaning ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone htl Hole Transport Layer (HTL) Deposition uv_ozone->htl eml Emissive Layer (EML) Deposition htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: A generalized workflow for the fabrication of a multi-layer OLED device.

Step-by-Step Methodologies

1. Substrate Cleaning:

  • Indium tin oxide (ITO) coated glass substrates are sequentially sonicated in a series of solvents to remove organic and inorganic contaminants.

  • A typical sequence is: deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and finally isopropanol (IPA), each for 15 minutes.[10]

  • The substrates are then dried with a stream of nitrogen gas.

  • Immediately before use, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

2. Thin Film Deposition:

  • For Small Molecule Emitters (including most anthracene derivatives): Organic layers are deposited via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).[11]

    • The source materials for the hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles and heated until they sublime.

    • The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.

  • For Polymer-Based Emitters: Thin films can be deposited by spin-coating a solution of the polymer onto the substrate.[12]

    • The polymer is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene).

    • The solution is dispensed onto the substrate, which is then spun at a high speed to create a uniform thin film.

    • The film is then annealed to remove any residual solvent.

3. Cathode Deposition:

  • Following the deposition of the organic layers, a metal cathode is deposited, also via thermal evaporation.

  • A common cathode consists of a thin layer of a low work function metal, such as lithium fluoride (LiF), followed by a thicker layer of aluminum (Al).[12]

4. Encapsulation:

  • OLEDs are highly sensitive to moisture and oxygen.[11] To ensure a long operational lifetime, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • A glass lid is typically sealed to the substrate using a UV-curable epoxy resin. A desiccant is often included within the encapsulated space to absorb any residual moisture.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a photodetector.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectrum of the device is measured using a spectrometer, and the CIE coordinates are calculated from the spectrum to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to drop to 50% or 90% of its initial value, respectively.

Causal Relationships in OLED Performance

OLED_Performance cluster_materials Material Properties cluster_device Device Architecture cluster_performance Device Performance emitter_type Emitter Type (Fluorescent, Phosphorescent, TADF) efficiency Efficiency (EQE) emitter_type->efficiency lifetime Lifetime emitter_type->lifetime color_purity Color Purity (CIE) emitter_type->color_purity energy_levels Energy Levels (HOMO/LUMO) voltage Operating Voltage energy_levels->voltage mobility Charge Carrier Mobility mobility->efficiency stability Material Stability stability->lifetime layer_thickness Layer Thickness layer_thickness->efficiency layer_thickness->voltage interfaces Layer Interfaces interfaces->efficiency interfaces->lifetime

Caption: Key factors influencing the overall performance of an OLED device.

Conclusion

The development of high-performance blue OLEDs remains a dynamic and challenging field. Anthracene-based fluorescent emitters continue to be a viable and important class of materials, particularly when high stability and deep-blue color purity are paramount. While they may not reach the peak efficiencies of the top-performing phosphorescent or TADF emitters, advancements in triplet harvesting mechanisms like TTA are closing the gap.

For researchers and drug development professionals, understanding the trade-offs between efficiency, stability, and color purity is crucial. Phosphorescent and TADF emitters offer the potential for very high efficiencies but often at the cost of stability. Anthracene-based fluorescent emitters, on the other hand, provide a robust platform for achieving durable and colorimetrically pure blue emission, making them a compelling choice for a wide range of applications. The continued molecular engineering of the anthracene core and the optimization of device architectures will undoubtedly lead to further improvements, solidifying the role of this humble aromatic molecule in the future of OLED technology.

References

  • MDPI. (2021). Operational Stability Analysis of Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Using the Capacitance-Voltage Method. Retrieved from [Link]

  • ACS Publications. (2021). Blue TADF Emitters Based on B-Heterotriangulene Acceptors for Highly Efficient OLEDs with Reduced Efficiency Roll-Off. Retrieved from [Link]

  • Infinity Research. (2023). Blue Phosphorescent OLED Panels Market Size, Share, and Forecasts 2030. Retrieved from [Link]

  • MRS Bulletin. (2014). Blue phosphorescent OLEDs exhibit significantly increased lifetime. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the performance characteristics of our best-performing blue OLEDs and comparison with the best. Retrieved from [Link]

  • OLED-Info. (2024). Blue Polariton-enhanced Purcell phosphorescent OLED emitters boost the lifetime 250 times, may finally unlock blue PHOLEDs. Retrieved from [Link]

  • PubMed Central. (2022). Status and Challenges of Blue OLEDs: A Review. Retrieved from [Link]

  • Who we serve. (2023). A Review on the Milestones of Blue Light-Emitting Materials in India. Retrieved from [Link]

  • MDPI. (2024). Advances in High-Efficiency Blue OLED Materials. Retrieved from [Link]

  • ACS Publications. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). OLED. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Retrieved from [Link]

  • ResearchGate. (2024). Efficient and Long Lifetime Blue Light Material Based on Anthracene[2,3-b]benzofuran Framework. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance characteristics of blue TADF OLEDs. Retrieved from [Link]

  • OLED-Info. (n.d.). TADF OLED emitters, introduction and market status. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Retrieved from [Link]

  • ResearchGate. (2022). Boosting the Efficiency and Stability of Blue TADF Emitters by Deuteration. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Retrieved from [Link]

  • Muhamad Mat Salleh. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Retrieved from [Link]

  • National Institutes of Health. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Retrieved from [Link]

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]

  • Avantama AG. (n.d.). How are OLEDs Made?. Retrieved from [Link]

Sources

Validation

Elusive Cytotoxicity Data Hinders Comprehensive Analysis of 10-Bromoanthracene-9-Carboxylic Acid and its Derivatives as Potential Anticancer Agents

Despite the promising scaffold of anthracene derivatives in cancer research, a thorough comparative guide on the cytotoxicity of 10-bromoanthracene-9-carboxylic acid and its specific derivatives remains unrealized due to...

Author: BenchChem Technical Support Team. Date: February 2026

Despite the promising scaffold of anthracene derivatives in cancer research, a thorough comparative guide on the cytotoxicity of 10-bromoanthracene-9-carboxylic acid and its specific derivatives remains unrealized due to a significant lack of publicly available experimental data. While broader classes of anthracene compounds have shown cytotoxic potential, specific data, including IC50 values against various cancer cell lines and detailed structure-activity relationships for derivatives of 10-bromoanthracene-9-carboxylic acid, are conspicuously absent in the current scientific literature. This information gap prevents a full assessment of their therapeutic potential and the rational design of more potent analogues.

Anthracene-based compounds have long been a subject of interest in medicinal chemistry. The planar aromatic structure of the anthracene nucleus allows for intercalation into DNA, a mechanism famously employed by the anthracycline class of chemotherapy drugs like doxorubicin.[1] Modifications to the anthracene core, such as the addition of bromine and a carboxylic acid group at positions 10 and 9 respectively, offer intriguing possibilities for modulating the compound's biological activity. The bromine atom can influence the molecule's electronic properties and potential for further chemical modification, while the carboxylic acid group can be derivatized into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space to optimize anticancer efficacy.

However, a deep dive into the available scientific databases reveals a scarcity of research focused specifically on the synthesis and cytotoxic evaluation of a series of 10-bromoanthracene-9-carboxylic acid derivatives. While studies on related compounds, such as 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives, have reported some cytotoxicity data against cell lines like T47D, NCI H-522, HCT-15, PA1, and HepG-2, these are structurally distinct from the target compound and its direct derivatives.[2]

The absence of this crucial data makes it impossible to construct a meaningful comparative analysis. A comprehensive guide, as envisioned for researchers and drug development professionals, would necessitate a structured presentation of experimental findings, including:

  • A library of synthesized derivatives: Detailing the specific ester, amide, or other derivatives of 10-bromoanthracene-9-carboxylic acid that have been created.

  • Comparative cytotoxicity data: A tabular summary of in vitro cytotoxicity, typically represented by IC50 values, across a panel of well-characterized cancer cell lines. This would allow for a direct comparison of the potency of each derivative.

  • Structure-Activity Relationship (SAR) analysis: An in-depth discussion on how different chemical modifications to the parent compound influence its cytotoxic effects. This is fundamental for the rational design of new, more effective anticancer agents.

  • Mechanism of Action studies: Investigations into how these compounds exert their cytotoxic effects, for instance, by inducing apoptosis, cell cycle arrest, or through other cellular pathways.

Hypothetical Experimental Approach to Bridge the Knowledge Gap

To generate the necessary data for a comprehensive comparison, a systematic research plan would be required. This would involve the synthesis of a library of derivatives and subsequent rigorous biological evaluation.

Synthesis of 10-Bromoanthracene-9-Carboxylic Acid Derivatives

The synthesis would begin with the parent compound, 10-bromoanthracene-9-carboxylic acid. From this starting material, a variety of derivatives could be prepared. For example, ester derivatives could be synthesized by reacting the carboxylic acid with a range of alcohols under acidic conditions. Similarly, amide derivatives could be generated by converting the carboxylic acid to an acid chloride followed by reaction with various primary and secondary amines.

DOT Diagram: General Synthesis Workflow

SynthesisWorkflow Parent 10-Bromoanthracene-9-Carboxylic Acid Derivatives Ester & Amide Derivatives Parent->Derivatives Esterification / Amidation Purification Purification & Characterization (NMR, MS, HPLC) Derivatives->Purification Biological_Screening Cytotoxicity Screening Purification->Biological_Screening

Caption: General workflow for the synthesis and evaluation of 10-bromoanthracene-9-carboxylic acid derivatives.

In Vitro Cytotoxicity Assessment

The cornerstone of this investigation would be the evaluation of the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. Standard colorimetric assays, such as the MTT or LDH assay, are routinely used for this purpose.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 10-bromoanthracene-9-carboxylic acid derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

DOT Diagram: MTT Assay Workflow

MTTWorkflow cluster_plate 96-Well Plate Cell_Seeding Seed Cells Compound_Treatment Add Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizer (DMSO) Formazan_Formation->Solubilization Plate_Reader Measure Absorbance Solubilization->Plate_Reader Data_Analysis Calculate IC50 Values Plate_Reader->Data_Analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[3][4][5] The amount of LDH released is proportional to the number of lysed cells.[6]

Step-by-Step LDH Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Color Development: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (typically around 490 nm).

  • Data Analysis: The amount of LDH release is quantified, and the percentage of cytotoxicity is calculated relative to control wells.

Future Directions and Conclusion

The development of a comprehensive comparative guide on the cytotoxicity of 10-bromoanthracene-9-carboxylic acid and its derivatives is contingent upon the generation of primary research data. The hypothetical experimental approach outlined above provides a roadmap for researchers to systematically synthesize and evaluate these compounds. The resulting data would be invaluable for the scientific community, particularly for those in the field of drug discovery and development.

Such research would not only fill a critical knowledge gap but also has the potential to identify novel and potent anticancer lead compounds. The structure-activity relationships derived from a library of these derivatives could guide the design of future generations of anthracene-based therapeutics with improved efficacy and selectivity. Until such studies are undertaken and their findings published, a definitive and in-depth comparison of the cytotoxicity of 10-bromoanthracene-9-carboxylic acid and its derivatives will remain an important but unanswered question in the quest for new cancer treatments.

References

  • Arya, S., Kumar, S., Rani, R., Sondhi, S. M., Kumar, N., & Roy, P. (2013). Synthesis, anti-inflammatory, and cytotoxicity evaluation of 9,10-dihydroanthracene-9,10-α,β-succinimide and bis-succinimide derivatives. Medicinal Chemistry Research, 22(10), 4875–4888.
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Kumar, A., & Singh, U. P. (2014). A Review on Anthracene and Its Derivatives: Applications.
  • Sondhi, S. M., Singh, J., & Rani, R. (2012). Synthesis and in vitro anticancer activity of some new anthracene derivatives. Indian Journal of Chemistry - Section B, 51B(12), 1729-1735.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Zhang, X., et al. (2020). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. Molecules, 25(10), 2384.

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Comparative

comparative analysis of the synthesis efficiency of 10-bromoanthracene-9-carboxylic acid

A Comparative Guide to the Synthesis of 10-Bromoanthracene-9-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 10-Bromoanthracene-9-carboxylic Acid The anth...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 10-Bromoanthracene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 10-Bromoanthracene-9-carboxylic Acid

The anthracene core, a polycyclic aromatic hydrocarbon (PAH), is a privileged structure in materials science and medicinal chemistry. The specific functionalization at the 9 and 10 positions with a carboxylic acid and a bromine atom, respectively, imbues the molecule with unique properties. The carboxylic acid group provides a handle for further chemical modification, such as amidation or esterification, while the bromine atom is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. This dual functionality makes 10-bromoanthracene-9-carboxylic acid a highly sought-after building block.

This guide will compare the two most logical and field-proven synthetic strategies:

  • Route A: Direct Electrophilic Bromination of Anthracene-9-carboxylic Acid.

  • Route B: Carboxylation of an Organometallic Intermediate derived from 9,10-Dibromoanthracene.

Each route will be evaluated on its efficiency, scalability, safety, and the purity of the final product.

Overall Synthesis Comparison

The choice between the two primary synthetic routes depends critically on the starting material's availability and the desired scale and purity of the final product. The following diagram illustrates the strategic decision-making process.

G cluster_0 Synthetic Strategies cluster_A Route A: Direct Bromination cluster_B Route B: Carboxylation start Desired Product: 10-Bromoanthracene-9-carboxylic Acid A_start Start: Anthracene-9-carboxylic Acid start->A_start If starting material is available B_start Start: 9,10-Dibromoanthracene start->B_start If precursor is more accessible A_step1 Electrophilic Bromination (NBS, Solvent) A_start->A_step1 1 Step end_product Final Product A_step1->end_product B_step1 Lithiation / Grignard Formation (n-BuLi or Mg) B_start->B_step1 Step 1 B_step2 Carboxylation (CO2) & Acid Quench B_step1->B_step2 Step 2 B_step2->end_product

Caption: Comparative workflow of the two primary synthetic routes.

Route A: Direct Electrophilic Bromination of Anthracene-9-carboxylic Acid

This approach is the most straightforward, involving a single synthetic transformation. It leverages the high reactivity of the anthracene core towards electrophilic substitution.

Mechanistic Rationale

The bromination of anthracene preferentially occurs at the C9 and C10 positions due to the superior stability of the resulting sigma complex (Wheland intermediate), which allows for the delocalization of the positive charge across the other two aromatic rings. When the C9 position is already occupied by a deactivating, meta-directing carboxylic acid group, the electrophile (Br+) is directed to the electronically rich C10 position.

N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂).[1] This is a critical experimental choice for two reasons:

  • Safety and Handling: NBS is a crystalline solid, which is far easier and safer to handle than the highly corrosive and volatile liquid bromine.[1]

  • Controlled Bromine Concentration: NBS provides a low, steady concentration of Br₂ in the reaction mixture, which helps to minimize over-bromination and other side reactions that can occur with a large excess of elemental bromine.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of anthracene derivatives.[2][3]

  • Dissolution: In a round-bottom flask protected from light, dissolve anthracene-9-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq) to the solution in portions. The reaction is often initiated by gentle heating or photochemical means (e.g., a standard incandescent lamp).

  • Reaction Monitoring: Stir the mixture at room temperature or gentle reflux (e.g., 60°C in CHCl₃) for 2-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate (succinimide) forms, remove it by filtration. Wash the organic solution with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent like ethanol or acetic acid, to yield 10-bromoanthracene-9-carboxylic acid as a solid.

Performance Metrics
ParameterRoute A: Direct Bromination
Starting Material Anthracene-9-carboxylic acid
Key Reagents N-Bromosuccinimide (NBS)
Number of Steps 1
Typical Yield 60-75%
Purity Good to excellent after recrystallization
Scalability Moderate; exothermicity needs control on large scale
Safety Concerns Halogenated solvents; light sensitivity

Route B: Carboxylation of 9,10-Dibromoanthracene

This two-step route begins with a more readily available starting material, 9,10-dibromoanthracene, and introduces the carboxylic acid functionality via an organometallic intermediate.

Mechanistic Rationale

This synthesis relies on the chemoselective formation of an organometallic species at one of the C-Br bonds.

  • Organometallic Formation: 9,10-dibromoanthracene is reacted with one equivalent of an organolithium reagent (like n-butyllithium) or magnesium metal. This selectively replaces one bromine atom with a metal (lithium or MgBr), forming a highly nucleophilic carbon center.[4] The reaction must be performed at low temperatures (e.g., -78 °C for lithiation) to prevent side reactions.

  • Carboxylation: The resulting Grignard or organolithium reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO₂).[5][6][7] This forms a carboxylate salt. A subsequent acidic work-up protonates the salt to yield the final carboxylic acid.[6] Solid CO₂ (dry ice) is a convenient and effective source for this step.[8][9]

G cluster_B Route B: Reaction Mechanism start 9,10-Dibromoanthracene inter 10-Bromo-9-anthracenyllithium (Organometallic Intermediate) start->inter Halogen-Metal Exchange product 10-Bromoanthracene-9-carboxylic Acid inter->product Nucleophilic Attack & Protonation reagent1 + 1 eq. n-BuLi @ -78°C reagent2 1. + CO₂ (Dry Ice) 2. H₃O⁺ Quench

Caption: Key steps in the carboxylation of 9,10-dibromoanthracene.

Detailed Experimental Protocol

This protocol is based on standard procedures for the formation and carboxylation of Grignard and organolithium reagents.[4][8]

  • Setup: Flame-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon).

  • Organometallic Formation:

    • Grignard: Place magnesium turnings (1.1 eq) in a flask with anhydrous tetrahydrofuran (THF). Add a solution of 9,10-dibromoanthracene (1.0 eq) in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be needed for initiation.[8]

    • Lithiation: Dissolve 9,10-dibromoanthracene (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise while maintaining the low temperature.

  • Carboxylation: Once the organometallic reagent has formed, slowly and carefully add crushed dry ice (a large excess) to the reaction mixture.[8] Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of dry ice in THF.

  • Quench and Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1M HCl).

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Performance Metrics
ParameterRoute B: Carboxylation
Starting Material 9,10-Dibromoanthracene
Key Reagents n-BuLi or Mg; CO₂ (Dry Ice)
Number of Steps 2
Typical Yield 50-70% (over two steps)
Purity Generally high, but can be contaminated with starting material or di-acid
Scalability Challenging; requires strict anhydrous conditions and low temperatures
Safety Concerns Pyrophoric n-BuLi; cryogenic temperatures; anhydrous conditions required

Comparative Analysis and Recommendations

FeatureRoute A (Direct Bromination)Route B (Carboxylation)Recommendation
Simplicity Excellent (1 step) Fair (2 steps)For operational simplicity and rapid synthesis, Route A is superior.
Yield Generally Higher ModerateRoute A often provides a higher single-step yield.
Starting Material Cost Anthracene-9-carboxylic acid can be more expensive.9,10-Dibromoanthracene is often cheaper and more available.If precursor cost is the primary driver, Route B may be more economical.
Scalability ModerateDifficult Route A is significantly easier to scale up due to less stringent reaction conditions.
Safety & Handling Good (NBS is manageable)Poor (Pyrophoric reagents, cryogenics)For standard laboratory settings without specialized equipment, Route A is the safer option.
Control/Selectivity GoodExcellent (Stoichiometric control)Route B offers precise control over introducing a single carboxyl group.
Expert Recommendation:

For most lab-scale to moderate pilot-scale syntheses where operational simplicity, safety, and time are priorities, Route A (Direct Bromination) is the recommended pathway, provided anthracene-9-carboxylic acid is commercially available at an acceptable cost. The single-step procedure and avoidance of hazardous organometallic reagents make it a more practical and robust choice.

Route B (Carboxylation) should be reserved for situations where 9,10-dibromoanthracene is the only available starting material or when absolute control over mono-carboxylation is required and cannot be achieved through other means. This route demands significant expertise in handling air- and moisture-sensitive reagents and is less amenable to large-scale production without specialized reactors.

References

  • CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products . ResearchGate. [Link]

  • Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes . The Royal Society of Chemistry. [Link]

  • Synthesis of 9,9'-bianthracene from anthraquinone . Sciencemadness Discussion Board. [Link]

  • Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents . YouTube. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide1 . ResearchGate. [Link]

  • 9,10-dibromoanthracene . Organic Syntheses Procedure. [Link]

  • An anthracene-9-carboxylic acid-based [Cu20] cluster templated by a bromine anion for heterogeneous catalytic chemical fixation of carbon dioxide . Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Preparation and reactions of medium-ring Grignard reagent . DSpace@MIT. [Link]

  • Describe the mechanism for the halogenation of anthracene using N-bromosuccinimide to form 9-bromoanthracene . Brainly. [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2.
  • N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]

  • Carboxylation of Grignard Reagents | Organic Chem | Video - Preview . YouTube. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide . YouTube. [Link]

  • 9-nitroanthracene . Organic Syntheses Procedure. [Link]

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Validation

A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of Commercial 10-Bromoanthracene-9-Carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A reagent of inconsistent quality can derail a multi-stage synthesis, compromise the performance of an or...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A reagent of inconsistent quality can derail a multi-stage synthesis, compromise the performance of an organic electronic device, or introduce confounding variables into a biological assay. 10-bromoanthracene-9-carboxylic acid is a versatile building block, valued for its rigid, fluorescent core, which is leveraged in materials science and as a precursor in complex molecular architectures. However, its utility is directly tied to its purity and consistency.

This guide provides a comprehensive framework for establishing a robust, in-house quality control (QC) program to assess the batch-to-batch consistency of commercial 10-bromoanthracene-9-carboxylic acid. We will move beyond a simple check-box approach, delving into the scientific rationale behind each analytical choice and providing self-validating protocols that ensure the reliability of your findings. The objective is to empower you to not only identify "good" vs. "bad" batches but also to understand the subtle variations that could impact your specific application.

The Chemical Landscape: Understanding Potential Variability

The quality of a chemical reagent is intrinsically linked to its synthetic history. While suppliers may not disclose their exact synthetic routes, a foundational understanding of plausible pathways allows us to anticipate likely impurities. The synthesis of 10-bromoanthracene-9-carboxylic acid likely involves the selective functionalization of an anthracene core, for example, through bromination and subsequent carboxylation of a precursor like 9,10-dibromoanthracene.

This understanding is critical because it informs our analytical strategy. We are not just looking for the presence of the target molecule; we are actively hunting for the ghosts of its past—the unreacted starting materials, isomeric byproducts, and residual solvents that can and do vary from batch to batch.

Potential Impurity Profile:

  • Starting Materials: Unreacted 9,10-dibromoanthracene or anthracene.

  • Isomeric Impurities: Positional isomers of the bromo or carboxylic acid groups.

  • Related Substances: Over-brominated or under-brominated anthracene species, or precursors like 10-bromoanthracene-9-carbaldehyde.

  • Residual Solvents: Acetonitrile, toluene, tetrahydrofuran (THF), hexanes, or alcohols used during synthesis and purification.[1][2]

  • Degradation Products: Anthracene derivatives can be sensitive to light, potentially leading to the formation of photo-oxidation products or dimers.[3]

Main Commercial 10-Bromoanthracene- 9-Carboxylic Acid Batch SM Starting Materials (e.g., 9,10-Dibromoanthracene) Main->SM ISO Isomeric Impurities Main->ISO RS Related Substances (e.g., Over/Under-brominated) Main->RS SOL Residual Solvents (THF, Toluene, etc.) Main->SOL DEG Degradation Products (e.g., Photo-dimers) Main->DEG

Caption: Potential sources of batch-to-batch variability.

A Multi-Tiered Framework for Comprehensive Quality Assessment

No single analytical technique can provide a complete picture of a reagent's quality. We advocate for a tiered approach, where each level of analysis provides increasingly granular information. This workflow ensures that simple, low-cost tests are used for initial screening, while more resource-intensive methods are reserved for in-depth characterization and troubleshooting.

start Incoming Batch Sample tier1 Tier 1: Physicochemical Screening - Appearance & Solubility - Melting Point start->tier1 tier2 Tier 2: Spectroscopic Identity & Purity - NMR (1H, 13C) - FTIR - UV-Vis / Fluorescence tier1->tier2 tier3 Tier 3: Chromatographic Fingerprinting - HPLC-UV/FLD (Purity Assay) - Impurity Profiling tier2->tier3 tier4 Tier 4: Advanced Characterization - LC-MS (Impurity ID) - Karl Fischer (Water Content) tier3->tier4 decision Batch Consistent? tier4->decision accept Accept Batch decision->accept Yes reject Reject / Further Investigate decision->reject No

Caption: A tiered analytical workflow for quality assessment.

Tier 1: Foundational Physicochemical Characterization

These initial tests are rapid, require minimal sample, and serve as a first line of defense against grossly impure or incorrect materials.

  • Appearance & Solubility: The product should be a consistent crystalline solid (often yellow or off-white). Note any discoloration or heterogeneity. Test solubility in a standard solvent (e.g., THF, DMSO) to be used in your application. Inconsistent solubility can indicate the presence of insoluble impurities.

  • Melting Point (Mp): A sharp melting point is a classic indicator of high purity. Impurities typically depress and broaden the melting range. Comparing the experimental Mp of a new batch to a trusted reference batch is a powerful, simple consistency check.

Protocol 1: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement: Use a ramp rate of 1-2 °C per minute for an accurate determination.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.

  • Comparison: Compare the measured range to the supplier's specification and, more importantly, to the range of your internal "golden" batch.

Tier 2: Spectroscopic Identity and Purity Confirmation

Spectroscopy provides an unambiguous confirmation of the molecular structure and can reveal the presence of structurally similar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The aromatic region of the ¹H NMR spectrum is particularly sensitive to the substitution pattern and can be used to spot isomeric impurities. Integrating the peaks corresponding to the product against those of unknown signals can provide a semi-quantitative purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups: the carboxylic acid O-H and C=O stretches, and the aromatic C-Br bond. The overall fingerprint of the spectrum should be superimposable between consistent batches.

  • UV-Vis and Fluorescence Spectroscopy: The extended aromatic system of anthracene gives it characteristic UV-Vis absorption and fluorescence profiles.[3] The position and shape of these spectra are highly sensitive to the electronic environment. Impurities can alter the absorption maxima (λ_max) and emission profiles.

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz recommended for good resolution).

  • Analysis:

    • Chemical Shifts: Verify that the observed chemical shifts match the expected structure of 10-bromoanthracene-9-carboxylic acid.

    • Integration: The ratio of integrals for the aromatic protons should be consistent with the structure.

    • Impurity Check: Scrutinize the baseline for small peaks. Pay close attention to the aliphatic region for residual solvents and the aromatic region for related substances. Compare the spectrum directly to that of a reference batch.

Tier 3: The Gold Standard: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for quantitatively assessing the purity of organic compounds and separating them from impurities. For batch-to-batch comparison, creating a consistent "chromatographic fingerprint" is the ultimate goal.[4][5][6]

The choice of detector is critical. A UV detector is standard, but a Fluorescence Detector (FLD) can offer superior sensitivity and selectivity for fluorescent compounds like anthracene derivatives, allowing for the detection of trace impurities that might be missed by UV.[7][8] The method must be validated to ensure it is "fit for purpose," in line with principles outlined in the ICH Q2(R1) guidelines.[9][10][11] This means the method must be proven to be accurate, precise, specific, linear, and robust.

Protocol 3: Reversed-Phase HPLC Method for Purity Assessment

This protocol serves as a starting point; optimization may be required based on available instrumentation and observed impurities.

  • Instrumentation & Column:

    • HPLC system with UV/Vis or Fluorescence detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid for non-MS applications).[12]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 365 nm. If using FLD, λ_ex = 365 nm, λ_em = 410 nm.[7]

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in a suitable solvent (e.g., acetonitrile).

    • Create a working solution by diluting the stock solution to a final concentration of ~0.1 mg/mL.

  • Data Analysis:

    • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks.

    • Impurity Profile: Identify and quantify any impurity peaks. Pay close attention to the relative retention times (RRT) of these impurities to track them across different batches.

Establishing a Framework for Batch Comparison

The data from these analyses must be compiled in a structured manner to facilitate objective comparison. We recommend establishing an internal "Certificate of Analysis" for each batch received.

Data Summary for Batch-to-Batch Comparison
ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Appearance Yellow Crystalline SolidConformsConformsConforms to Reference
Melting Point (°C) 225-227224-226220-224Range ≤ 2°C, Onset ≥ 224°C
¹H NMR Conforms to StructureConformsConformsConforms to Reference
HPLC Purity (%) 99.699.598.8≥ 99.0%
Largest Impurity (%) 0.15 (at RRT 1.2)0.18 (at RRT 1.2)0.55 (at RRT 0.8)≤ 0.20%
Total Impurities (%) 0.400.501.20≤ 0.75%
Water Content (%) 0.100.120.25≤ 0.20%

In the example table above, Batch C would likely be rejected due to its lower purity, higher total impurities, and the presence of a significant new impurity at RRT 0.8.

For a more advanced analysis, the chromatographic data can be used for multivariate analysis. By exporting the peak table (retention time and area) for all detected peaks from multiple "good" and "bad" batches, one can use Principal Component Analysis (PCA) to visualize consistency. Good batches will cluster together, while outlier batches will be clearly separated in the PCA scores plot.[4][6]

Data Collect Analytical Data (HPLC, Mp, NMR, etc.) for Multiple Batches Ref Select a High-Quality 'Golden Batch' as a Reference Data->Ref Comp Direct Comparison (Tabular Data) Data->Comp PCA Multivariate Analysis (PCA) (Chromatographic Fingerprints) Data->PCA Ref->Comp Decision Assess Consistency Comp->Decision PCA->Decision Pass Consistent Decision->Pass Fail Inconsistent Decision->Fail

Caption: Logic for comparing batches against a reference standard.

Conclusion

Ensuring the batch-to-batch consistency of a critical reagent like 10-bromoanthracene-9-carboxylic acid is not a luxury; it is a prerequisite for reproducible, high-quality research. By implementing a multi-tiered analytical approach grounded in sound scientific principles, researchers can gain full control over their starting material quality. This guide provides the framework and detailed protocols to establish such a system. Do not rely solely on a supplier's Certificate of Analysis. Instead, build a library of internal data on trusted batches and use it as the ultimate benchmark. This diligence will pay dividends in the reliability and integrity of your scientific outcomes.

References

  • CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives . The Royal Society of Chemistry. [Link]

  • He, C., et al. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

  • PubChem . 10-Bromoanthracene-9-carbaldehyde. National Center for Biotechnology Information. [Link]

  • García, M. A., et al. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. [Link]

  • WIKI Aromatics . Quality Control & Analytical Standards. [Link]

  • Pinto, M. R., et al. Recent advances in the syntheses of anthracene derivatives. PMC, NIH. [Link]

  • Li, B., et al. Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. Chemical Communications (RSC Publishing). [Link]

  • Xiong, H., et al. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PMC, NIH. [Link]

  • Al-Kady, A. S. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. [Link]

  • ResearchGate . Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint | Request PDF. [Link]

  • FDA . Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RecSupply . Safety Data Sheet. [Link]

  • Nascimento, C. S., et al. Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]

  • Xiong, H., et al. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint. PubMed. [Link]

  • Jordi Labs . ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • FDA . Elemental Analysis Manual - Section 4.11. [Link]

  • ResearchGate . Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. [Link]

  • Britannica . Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • ResearchGate . Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SIELC Technologies . Separation of Anthracene on Newcrom R1 HPLC column. [Link]

  • (PDF) UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester . [Link]

  • US8188309B2 - Process for preparing aromatic carboxylic acids.
  • Beilstein Journal of Organic Chemistry . Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]

  • ResearchGate . Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. [Link]

  • AMSbiopharma . ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chemistry Online . Microscale - Preparation of 9-bromoanthracene. [Link]

  • Scientific Research Publishing . ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. [Link]

  • Chemical Communications (RSC Publishing) . On the efficacy of anthracene isomers for triplet transmission from CdSe nanocrystals. [Link]

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Comparative

A Comparative Guide to the Two-Photon Absorption Cross-Section of 10-Bromoanthracene-9-Carboxylic Acid and its Analogs

For researchers and professionals in drug development and materials science, the precise characterization of molecular two-photon absorption (2PA) properties is paramount for applications ranging from photodynamic therap...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular two-photon absorption (2PA) properties is paramount for applications ranging from photodynamic therapy to advanced microscopy. This guide provides an in-depth comparison of the two-photon absorption cross-section (σ₂) of 10-bromoanthracene-9-carboxylic acid and its analogs. While direct experimental data for this specific compound is not extensively available in the public domain, this guide establishes a framework for comparison based on well-understood structure-property relationships in similar anthracene derivatives. Furthermore, we provide a detailed, validated experimental protocol for researchers to determine these crucial parameters in their own laboratories, ensuring a self-validating system for empirical analysis.

The Significance of Two-Photon Absorption in Anthracene Derivatives

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state.[1] This phenomenon is particularly valuable in biological applications as it allows for deeper tissue penetration and reduced photodamage compared to single-photon excitation. Anthracene and its derivatives are of significant interest due to their rigid, planar, and electron-rich structure, which provides a robust scaffold for tuning photophysical properties. Substitutions at the 9 and 10 positions of the anthracene core can dramatically alter the electronic distribution and, consequently, the 2PA cross-section.

Comparative Analysis: Structure-Property Relationships

The 2PA cross-section of an organic molecule is intrinsically linked to its electronic structure. For anthracene derivatives, key factors influencing the σ₂ value include the nature and position of substituents, the extent of π-conjugation, and molecular symmetry.

The introduction of a bromine atom at the 10-position and a carboxylic acid group at the 9-position of the anthracene core in 10-bromoanthracene-9-carboxylic acid creates an interesting electronic landscape. The carboxylic acid group is an electron-withdrawing group (EWG), while the bromine atom is a deactivating group with a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. The interplay of these substituents is expected to modulate the 2PA properties.

To illustrate the expected trends, the following table presents a hypothetical comparison of the 2PA cross-section for 10-bromoanthracene-9-carboxylic acid and its analogs. These values are estimated based on established principles of how different functional groups affect the 2PA cross-section in similar aromatic systems.

Compound NameSubstituent at Position 10Substituent at Position 9Expected Relative σ₂ (GM)Rationale
Anthracene-9-carboxylic acid H-COOHLowThe carboxylic acid group provides some charge transfer character, but the overall asymmetry is limited.
10-Bromoanthracene-9-carboxylic acid -Br-COOHModerateThe bromine atom introduces a "heavy atom effect" which can enhance intersystem crossing but may also influence the 2PA cross-section through spin-orbit coupling. The combined electron-withdrawing nature of the substituents may enhance the charge-transfer character upon excitation.
10-Nitroanthracene-9-carboxylic acid -NO₂-COOHHighThe strong electron-withdrawing nitro group would create a significant intramolecular charge transfer (ICT) character, which is known to enhance the 2PA cross-section.
10-(Dimethylamino)anthracene-9-carboxylic acid -N(CH₃)₂-COOHVery HighThe strong electron-donating dimethylamino group in conjunction with the electron-withdrawing carboxylic acid would create a classic "push-pull" system, leading to a large change in dipole moment upon excitation and a significantly enhanced 2PA cross-section.
9,10-Dicarboxyanthracene -COOH-COOHLowThe symmetrical substitution of two electron-withdrawing groups would result in a centrosymmetric-like molecule, which generally have lower 2PA cross-sections compared to their asymmetric counterparts.

Note: The σ₂ values are presented in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). The values in the table are relative estimates to guide experimental work.

G cluster_structure Molecular Structure & Substituents cluster_properties Electronic & Optical Properties Structure Anthracene Core (π-conjugated system) Symmetry Molecular Symmetry (Centrosymmetric vs. Non-centrosymmetric) Structure->Symmetry determines TPA Two-Photon Absorption (2PA) Cross-Section (σ₂) Structure->TPA provides scaffold Substituents Electron Donating/Withdrawing Groups (e.g., -Br, -COOH, -NO₂, -N(CH₃)₂) ICT Intramolecular Charge Transfer (ICT) (Push-Pull Systems) Substituents->ICT induces Substituents->TPA modulates Symmetry->TPA influences (lower for centrosymmetric) ICT->TPA enhances (stronger ICT leads to higher σ₂)

Experimental Protocol: Measurement of the Two-Photon Absorption Cross-Section using the Z-Scan Technique

To empirically validate the predicted trends and obtain absolute σ₂ values, the Z-scan technique is a reliable and widely used method.[2] This technique measures the change in transmittance of a focused laser beam as the sample is translated along the beam's propagation axis.

I. Materials and Equipment
  • Laser Source: A tunable femtosecond laser (e.g., Ti:Sapphire laser) with a pulse duration of ~100 fs and a repetition rate of ~80 MHz.

  • Optical Components:

    • Neutral density filters

    • Beam splitter

    • Focusing lens (focal length ~100 mm)

    • Sample holder on a motorized translation stage

    • Aperture

    • Two photodiode detectors

    • Data acquisition system

  • Sample Preparation:

    • 10-bromoanthracene-9-carboxylic acid and its analogs synthesized and purified.

    • High-purity solvent (e.g., spectroscopic grade THF or DMSO) in which the compounds are soluble and stable.

    • Quartz cuvette with a short path length (e.g., 1 mm).

  • Reference Sample: A well-characterized material with a known 2PA cross-section (e.g., Rhodamine 6G) for calibration.[3]

II. Experimental Setup

G Laser Femtosecond Laser ND_Filter Neutral Density Filter Laser->ND_Filter Beam_Splitter Beam Splitter ND_Filter->Beam_Splitter Focusing_Lens Focusing Lens Beam_Splitter->Focusing_Lens Reference_Detector Reference Detector Beam_Splitter->Reference_Detector Reference Beam Sample Sample on Translation Stage Focusing_Lens->Sample Aperture Aperture Sample->Aperture Detector_1 Detector 1 (Open Aperture) Sample->Detector_1 Detector_2 Detector 2 (Closed Aperture) Aperture->Detector_2 DAQ Data Acquisition System Detector_1->DAQ Detector_2->DAQ Reference_Detector->DAQ

III. Step-by-Step Methodology
  • System Alignment:

    • Align the laser beam to be perfectly Gaussian and propagate along the central axis of the optical setup.

    • Ensure the translation stage moves the sample precisely along the beam path (z-axis).

  • Sample Preparation:

    • Prepare a series of solutions of the analyte in the chosen solvent at a concentration where the linear absorption at the excitation wavelength is negligible. A typical concentration is in the range of 1-10 mM.

    • Fill the quartz cuvette with the sample solution.

  • Open-Aperture Z-Scan (Measures Nonlinear Absorption):

    • Remove the aperture before Detector 2 so that all the transmitted light is collected.

    • Scan the sample through the focal point of the lens by moving the translation stage.

    • Record the transmitted intensity as a function of the sample position (z).

    • A dip in the normalized transmittance at the focal point (z=0) indicates two-photon absorption.

    • Fit the data to the theoretical model for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).

  • Closed-Aperture Z-Scan (Measures Nonlinear Refraction):

    • Place a small aperture before Detector 2, such that the linear transmittance is about 30-50%.

    • Repeat the scan of the sample through the focal point.

    • The resulting trace will show a pre-focal peak and a post-focal valley (or vice-versa), indicative of nonlinear refraction.

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

  • Data Analysis and Calculation of σ₂:

    • Calculate the nonlinear absorption coefficient (β) from the open-aperture Z-scan data.

    • The two-photon absorption cross-section (σ₂) can then be calculated using the following equation:

      σ₂ = (hνβ) / (NₐC)

      where:

      • h is Planck's constant

      • ν is the frequency of the incident light

      • β is the nonlinear absorption coefficient

      • Nₐ is Avogadro's number

      • C is the concentration of the sample in mol/cm³

  • Calibration:

    • Perform the Z-scan measurement on the reference sample under the same experimental conditions to validate the setup and calibration.

Synthesis of 10-Bromoanthracene-9-carboxylic Acid and Analogs

The synthesis of the target compounds is crucial for their experimental characterization. A plausible synthetic route for 10-bromoanthracene-9-carboxylic acid starts from commercially available 9-anthracenecarboxylic acid.

  • Bromination of 9-Anthracenecarboxylic Acid:

    • 9-Anthracenecarboxylic acid can be selectively brominated at the 10-position using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[4] The reaction is typically carried out at room temperature or with gentle heating.

  • Synthesis of Analogs:

    • 10-Nitroanthracene-9-carboxylic acid: Nitration of 9-anthracenecarboxylic acid can be achieved using a mixture of nitric acid and sulfuric acid.

    • 10-(Dimethylamino)anthracene-9-carboxylic acid: This can be synthesized through a multi-step process involving the introduction of an amino group at the 10-position, followed by methylation.

Conclusion

This guide provides a comprehensive framework for comparing the two-photon absorption cross-sections of 10-bromoanthracene-9-carboxylic acid and its analogs. While direct experimental data is sparse, the provided structure-property relationships offer a solid theoretical basis for predicting relative 2PA performance. The detailed Z-scan protocol empowers researchers to obtain empirical data, fostering a deeper understanding of these promising molecules for various applications in science and technology. The interplay of substituents on the anthracene core offers a rich field for the rational design of novel materials with tailored nonlinear optical properties.

References

  • Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2(1), 9-16.
  • Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76.
  • Kim, D., et al. (2007). Two-Photon Absorption Properties of 9,10-Disubstituted 2,6-Bis(p-dihexylaminostyryl)Anthracene Derivatives. Effect of 9,10-Substituents. Journal of Fluorescence, 17(6), 683-689.
  • Makarov, N. S., Drobizhev, M., & Rebane, A. (2008). Two-photon absorption standards in the 550–1600 nm excitation wavelength range. Optics Express, 16(6), 4029-4047.
  • Patsnap. (n.d.). Synthesis method of 9-anthracene carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Adsorption Behavior of 9-Anthracenecarboxylic Acid on (110) Rutile TiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-(10′-Halo-9′-anthracenyl) Isoxazolecarboxylic Esters. Retrieved from [Link]

  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
  • SciSpace. (n.d.). Determining non-linear optical properties using the Z-scan technique. Retrieved from [Link]

  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10466-10476.
  • Optica Publishing Group. (2016). Two-photon microscopy using fiber-based nanosecond excitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-(10′-Halo-9′-anthracenyl) Isoxazolecarboxylic Esters. Retrieved from [Link]

  • Sheik-Bahae, M., Said, A. A., & Van Stryland, E. W. (1989). High-sensitivity, single-beam n2 measurements. Optics Letters, 14(17), 955-957.
  • The Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]

  • Wikipedia. (2023). Two-photon excitation microscopy. Retrieved from [Link]

Sources

Validation

The "Why": Understanding Molecular Behavior Through a Computational Lens

A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Anthracene-9-Carboxylic Acids For researchers, scientists, and drug development professionals, understanding the nuanced electronic and str...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Anthracene-9-Carboxylic Acids

For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of pharmacologically relevant molecules is paramount. Anthracene-9-carboxylic acid and its derivatives represent a significant class of compounds with diverse applications, including in the development of fluorescent probes and photodynamic therapy agents.[1][2] Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and analyze the behavior of these molecules, offering insights that complement and guide experimental work.[3][4]

This guide provides a comprehensive comparison of substituted anthracene-9-carboxylic acids, leveraging DFT to elucidate the impact of various functional groups on their molecular properties. We will delve into the theoretical underpinnings of the computational methods, present a detailed experimental protocol for synthesizing these compounds, and offer a comparative analysis of their electronic and structural characteristics.

The core principle behind employing DFT is to solve the Schrödinger equation for a multi-electron system, providing a quantum mechanical description of its electronic structure. This allows for the calculation of a wide array of molecular properties, including optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and simulated spectroscopic data.[5] For substituted anthracene-9-carboxylic acids, these calculations are crucial for several reasons:

  • Predicting Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

  • Understanding Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules.[5][6] This is invaluable for designing fluorescent probes and other photoactive materials.

  • Elucidating Structure-Activity Relationships: By systematically varying the substituents on the anthracene core, we can establish clear relationships between a molecule's structure and its electronic properties. This is a cornerstone of rational drug design.

Experimental Validation: A Robust Synthetic Protocol

While computational studies provide profound insights, they must be grounded in experimental reality. The following is a generalized, yet detailed, protocol for the synthesis of substituted anthracene-9-carboxylic acids, which serves as the basis for our comparative study.

A Feasible Synthetic Route:

A common and effective method for synthesizing 9-anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde.[7] For substituted derivatives, the corresponding substituted anthracene can be used as the starting material, followed by formylation and subsequent oxidation.

Step-by-Step Synthesis of 9-Anthracenecarboxylic Acid:

  • Starting Material: 9-Anthraldehyde is used as the primary reactant.[7]

  • Oxidation: The reaction is carried out using an oxidizing agent, such as sodium chlorite, in the presence of a pH buffer and an auxiliary agent.[7]

  • Reaction Conditions: The reaction is typically performed under mild conditions, making it suitable for a variety of substituted analogs.[7]

  • Purification: After the reaction is complete, the product is purified through extraction and evaporation of the solvent. The purity can be verified using techniques like proton nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography.[7]

This synthetic approach is advantageous due to its high yield, minimal byproducts, and straightforward purification process.[7]

Computational Methodology: The Engine of Prediction

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For aromatic systems like anthracene derivatives, dispersion-corrected functionals are often necessary to accurately model non-covalent interactions.[4][8]

Computational Workflow:

Caption: A typical DFT workflow for calculating molecular properties.

Explanation of Choices:

  • B3LYP Functional: This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for many organic molecules.[9]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution in aromatic systems and molecules with heteroatoms.

  • Polarizable Continuum Model (PCM): This implicit solvent model is used to account for the effects of a solvent on the molecule's properties, providing a more realistic simulation of experimental conditions.[6]

Comparative Analysis: Unveiling the Influence of Substituents

To illustrate the power of this comparative approach, we will consider a hypothetical set of anthracene-9-carboxylic acid derivatives with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents at the 10-position.

Table 1: Calculated Electronic Properties of Substituted Anthracene-9-Carboxylic Acids

Substituent (at C10)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.25-2.104.152.5
-OCH₃ (Electron-Donating)-5.98-1.954.033.1
-NO₂ (Electron-Withdrawing)-6.78-2.853.935.8

Insights from the Data:

  • Electron-Donating Group (-OCH₃): The methoxy group raises both the HOMO and LUMO energy levels, leading to a slight decrease in the HOMO-LUMO gap. This suggests an increase in reactivity and a potential red-shift in the absorption spectrum.

  • Electron-Withdrawing Group (-NO₂): The nitro group significantly lowers both the HOMO and LUMO energy levels, resulting in the smallest HOMO-LUMO gap. This indicates a substantial increase in reactivity and a more pronounced red-shift in the absorption spectrum compared to the methoxy-substituted derivative.

  • Dipole Moment: The dipole moment is a measure of the charge distribution in a molecule. The significant increase in the dipole moment for the nitro-substituted compound reflects the strong charge polarization induced by the electron-withdrawing group.

Visualizing the Molecular Orbitals

The shapes of the HOMO and LUMO provide further insight into the electronic transitions of the molecules.

Caption: A simplified representation of the HOMO-LUMO transition.

In all the studied compounds, the HOMO and LUMO are predominantly of π character, localized on the anthracene ring system. The substituents modulate the energy of these orbitals, thereby influencing the electronic properties of the molecule.

Conclusion and Future Directions

This guide has demonstrated the utility of a combined experimental and computational approach for the comparative study of substituted anthracene-9-carboxylic acids. DFT calculations, when properly benchmarked and validated, can provide invaluable predictions of molecular properties, guiding the synthesis and characterization of new compounds with desired characteristics.

Future work in this area could involve:

  • Exploring a Wider Range of Substituents: A more extensive library of electron-donating and -withdrawing groups could be investigated to develop more comprehensive structure-activity relationships.

  • Investigating Excited State Properties: TD-DFT calculations can be employed to study the fluorescence properties of these compounds, which is crucial for their application as molecular probes.

  • Modeling Intermolecular Interactions: For applications in materials science, understanding how these molecules interact with each other in the solid state is critical.[10] Dispersion-corrected DFT can be used to model these interactions.

By integrating computational chemistry with traditional experimental techniques, researchers can accelerate the discovery and development of novel anthracene-based compounds for a wide range of scientific and technological applications.

References

  • SciSpace. (n.d.). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. Retrieved from [Link]

  • Kukhta, A., et al. (2008). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms.
  • MDPI. (2022). Review of Applications of Density Functional Theory (DFT)
  • ResearchGate. (n.d.). Molecular Docking and DFT Calculations of Anthracene: Insights from Quantum Chemical Methods. Retrieved from [Link]

  • ACS Publications. (2022). Adsorption Behavior of 9-Anthracenecarboxylic Acid on (110) Rutile TiO2. The Journal of Physical Chemistry C.
  • ResearchGate. (n.d.). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Retrieved from [Link]

  • MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. MDPI.
  • MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Royal Society of Chemistry. (n.d.). Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. Retrieved from [Link]

  • PubMed. (n.d.). Anthracene-9-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT study of the acid-catalyzed esterification reaction mechanism of methanol with carboxylic acid and its halide derivatives. Retrieved from [Link]

  • PubMed. (2013). Structural Studies of Aromatic Carboxylic Acids via Computational Chemistry and Microwave Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 10-bromoanthracene-9-carboxylic Acid

As researchers and scientists, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurd...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 10-bromoanthracene-9-carboxylic acid, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 10-bromoanthracene-9-carboxylic acid is a halogenated aromatic carboxylic acid. Its hazard profile, derived from available safety data sheets (SDS) and data on structurally similar compounds, dictates the stringent disposal requirements.

The primary hazards are summarized below:

Hazard ClassificationDescriptionGHS CodePrimary Concern for Disposal
Acute Toxicity Harmful if swallowed.[1]H302Contamination of personnel and environment.
Eye Irritation Causes serious eye irritation.[1]H319Direct exposure risk during handling and disposal.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]H411Severe environmental damage if released into waterways.
Skin Irritation May cause skin irritation based on related compounds.[2][3][4][5]H315Direct exposure risk.
Genetic Defects Related bromoanthracenes are suspected of causing genetic defects.[6]H341Long-term health risks from exposure.

The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds .[7][8] This is the single most critical piece of information for its disposal, as mixing halogenated waste with non-halogenated organic waste can lead to the formation of highly toxic dioxins and furans during incineration and complicates the waste treatment process.[7] Therefore, segregation is paramount .

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that 10-bromoanthracene-9-carboxylic acid is handled and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated labware), ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[1][3][5]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to avoid inhalation.[6][9]

Step 2: Waste Collection and Containerization

All waste streams containing 10-bromoanthracene-9-carboxylic acid must be collected as hazardous waste. This includes the pure chemical, reaction mixtures, and contaminated materials.

  • Primary Container: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.[10][11] The container must be in good condition, with no cracks or leaks.

  • Labeling: Immediately label the waste container.[10][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "10-bromoanthracene-9-carboxylic Acid"

    • An accurate list of all other components and their approximate concentrations (e.g., solvents).

    • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).

    • The date accumulation started.

  • Procedure:

    • Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[3][4]

    • For solutions, use a funnel to pour the liquid waste into the container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Securely close the lid. The container must remain closed at all times except when adding waste.[10][12]

Step 3: Segregation and Satellite Accumulation

Proper storage within the laboratory while awaiting pickup is a critical compliance point.

  • Designated Area: Store the waste container in a designated "Satellite Accumulation Area".[10][12] This should be a secondary containment bin (e.g., a plastic tub) located at or near the point of generation.

  • Segregation: This is the most crucial step. The waste container for 10-bromoanthracene-9-carboxylic acid must be stored with other halogenated organic wastes .[7][11][13]

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

    • DO NOT mix with acids, bases, or oxidizers.[14]

    • Keep it separate from incompatible materials to prevent dangerous reactions.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a pickup, which may involve an online form or a specific tagging system.

Decontamination and Spill Management

  • Contaminated Labware: Glassware and equipment should be rinsed with a small amount of a suitable solvent (e.g., acetone). This rinseate is also considered hazardous waste and must be collected in the halogenated organic waste container. After this initial rinse, the labware can typically be washed normally.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, control the spread of the solid material.

    • Gently sweep or scoop the spilled solid into a designated hazardous waste container.[2][3] Avoid generating dust.

    • Wipe the area with a cloth dampened with a solvent. Collect the cloth as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS emergency line.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 10-bromoanthracene-9-carboxylic acid waste.

G Disposal Workflow for 10-bromoanthracene-9-carboxylic Acid A Waste Generation (Solid, Solution, or Contaminated Material) B Is the waste hazardous? A->B C Properly Characterize Waste - Identify all components - Note presence of Bromine B->C Yes J Dispose as regular trash B->J No D Classify as HALOGENATED ORGANIC WASTE C->D E Select Compatible Container (HDPE or Glass) Keep container closed. D->E F Label Container - 'Hazardous Waste' - Full Chemical Names - Hazards & Date E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Segregate from: - Non-Halogenated Organics - Acids/Bases - Oxidizers G->H I Arrange Pickup with EHS H->I

Caption: Decision workflow for handling 10-bromoanthracene-9-carboxylic acid waste.

References

  • Anthracene - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023). US EPA. [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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